molecular formula C30H54 B1253836 Tirucallane

Tirucallane

Katalognummer: B1253836
Molekulargewicht: 414.7 g/mol
InChI-Schlüssel: ZQIOPEXWVBIZAV-RSKDDJKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tirucallane is a class of triterpenoid natural products, recognized as a predominantly active component in various plant families. These compounds are noted for their flexible side-chain which facilitates different reactions like hydroxylation, epoxidation, and cyclization, leading to a significant diversity of structures including C26, C27, and C30 nortriterpenoids . The skeleton of this compound-type triterpenoids is fundamentally fixed, but the variability in the side chain contributes to a wide range of bioactivities and makes them a rich source for phytochemical investigation . Key Research Areas and Bioactivities: * Anti-inflammatory Research: this compound triterpenoids have demonstrated significant anti-inflammatory potential. Studies show they can inhibit the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophage cells, with some compounds being more effective than the positive control indomethacin . The mechanism of action is linked to suppression of the NF-κB signaling pathway by inhibiting the phosphorylation of P65 and IκBα, subsequently reducing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . * Cytotoxicity and Anticancer Studies: This compound class exhibits cytotoxicity against various cancer cell lines, including HepG2, A549, SK-OV-3, and SK-MEL-2 . Isolates from sources like Commiphora oddurensis have shown potent anticancer activity against HeLa (human cervical cancer) cell lines . * Trypanocidal Activity: Recent investigations highlight certain this compound triterpenes as promising antichagasic lead scaffolds. They exhibit selective trypanocidal activities against Trypanosoma cruzi epimastigotes (the causative agent of Chagas disease) and can efficiently inhibit amastigote replication within host cells, with efficacy comparable to the standard drug benznidazole . * Other Biological Effects: Research also indicates potential in controlling adipocyte differentiation, showing adipogenesis suppression in mesenchymal stem cells . Product Note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans. All information provided is for scientific reference and does not constitute a recommendation for any specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C30H54

Molekulargewicht

414.7 g/mol

IUPAC-Name

(5S,8R,9S,10R,13S,14R,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30+/m0/s1

InChI-Schlüssel

ZQIOPEXWVBIZAV-RSKDDJKESA-N

Isomerische SMILES

C[C@@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C

Synonyme

tirucallane

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Core Structure of Tirucallane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental structure of tirucallane-type triterpenoids, a significant class of natural products with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] A thorough understanding of their core structure is essential for structure-activity relationship (SAR) studies, chemical synthesis, and the development of novel therapeutic agents.

The this compound Core Scaffold

This compound triterpenoids are tetracyclic compounds built upon a 30-carbon framework.[2][3][4] The core structure consists of a fused four-ring system (A, B, C, D) and a characteristic C-17 side-chain. The this compound skeleton is a stereoisomer of euphane, specifically differing in the configuration at the C-20 position.[2]

The fundamental structure is derived from the cyclization of squalene.[5][6] This biosynthetic origin leads to a complex and highly specific three-dimensional architecture. The tetracyclic system is composed of three six-membered rings (A, B, and C) and one five-membered ring (D).[2] Modifications to this core, such as variations in the side chain, the degree and position of hydroxylation, and the presence of glycosidic moieties, give rise to the vast diversity of naturally occurring this compound derivatives and are crucial determinants of their biological activity.[1]

G cluster_rings C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C28 C28 C4->C28 C29 C29 C4->C29 C10 C10 C5->C10 C6 C6 C5->C6 C10->C1 C19 C19 C10->C19 C30 C30 C10->C30 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C14 C14 C8->C14 C9->C10 C13 C13 C14->C13 C15 C15 C14->C15 C17 C17 C13->C17 C12 C12 C13->C12 C18 C18 C13->C18 C20 C20 C17->C20 C21 C21 C20->C21 C22 C22 C20->C22 C11 C11 C12->C11 C11->C9 C16 C16 C15->C16 C16->C17 C23 C23 C22->C23 C24 C24 C23->C24 C25 C25 C24->C25 C26 C26 C25->C26 C27 C27 C25->C27

Stereochemistry

The defining stereochemical features of the this compound skeleton distinguish it from other related triterpenoids like lanostane and euphane. The relative configuration is critical for its biological activity. Key stereochemical points are:

  • C-20 Configuration : this compound is characterized by a 20S configuration, which is the primary distinction from the euphane skeleton (20R).[2]

  • Methyl Group Orientations : The stereochemistry of the methyl groups at various positions is a key identifier. In this compound-type compounds:

    • Me-18 (at C-13) is typically α-oriented (pointing down).

    • Me-21 (at C-20) is typically β-oriented (pointing up).

    • Me-30 (at C-10) is typically β-oriented.[7]

  • Ring Junctions : The ring junctions generally exhibit a trans-trans-trans fusion, contributing to a relatively rigid, chair-like conformation for the rings.

These stereochemical assignments are typically confirmed through Nuclear Overhauser Effect (NOESY) NMR experiments, which reveal through-space correlations between protons. For instance, NOESY correlations between Me-19 and Me-30, and between Me-30 and Me-21, support the characteristic this compound stereochemistry.[7]

Quantitative Structural Data

The precise structural parameters of this compound triterpenoids are determined using techniques like X-ray crystallography and NMR spectroscopy. While bond lengths and angles vary slightly between different derivatives, the following table summarizes typical ¹³C NMR chemical shifts for the core carbon atoms of a representative this compound skeleton, providing a quantitative fingerprint for identification.

Carbon AtomTypical ¹³C NMR Chemical Shift (δc, ppm)Carbon AtomTypical ¹³C NMR Chemical Shift (δc, ppm)
C-130-40C-1625-35
C-220-30C-1745-55
C-370-80 (if hydroxylated)C-1815-25
C-435-45C-1915-25
C-540-50C-2035-45
C-618-28C-2118-28
C-7115-125 (if double bond at C7-C8)C-2230-40
C-8135-145 (if double bond at C7-C8)C-2325-35
C-945-55C-24120-130 (if double bond at C24-C25)
C-1035-45C-25130-140 (if double bond at C24-C25)
C-1120-30C-2620-30
C-1225-35C-2720-30
C-1340-50C-2825-35
C-1445-55C-2915-25
C-1530-40C-3020-30
Note: Chemical shifts are approximate and can vary based on the specific substituent groups and the solvent used. Data compiled from representative compounds described in the literature.[7][8]

Experimental Protocols for Structural Elucidation

The determination of the structure of a novel this compound triterpenoid follows a standardized set of analytical procedures.

A. Isolation and Purification:

  • Extraction: The plant material (e.g., leaves, stems, resin) is typically dried, powdered, and extracted with a series of solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol.[9][10]

  • Fractionation: The crude extract is subjected to preliminary separation using techniques like column chromatography over silica gel or Sephadex.

  • Purification: Final purification of individual compounds is achieved through repeated column chromatography and often High-Performance Liquid Chromatography (HPLC).

B. Structure Determination:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula of the compound.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for structure elucidation.

    • 1D NMR: ¹H NMR provides information on the number and type of protons, while ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the number of methyl, methylene, methine, and quaternary carbons.[7][11]

    • 2D NMR: A suite of 2D NMR experiments is used to piece the structure together:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity within spin systems.[11]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).[7]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is essential for connecting different fragments of the molecule.[7][8]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining the relative stereochemistry of the molecule.[7][11]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including the absolute configuration.[8][12][13]

Visualized Pathways and Workflows

G Squalene Squalene Epoxysqualene (S)-2,3-Epoxysqualene Squalene->Epoxysqualene Squalene Epoxidase ProtosterylCation Protosteryl Cation Epoxysqualene->ProtosterylCation Tirucalladienol Synthase Cyclization Cyclization Cascade ProtosterylCation->Cyclization Tirucalladienol Tirucalladienol Cyclization->Tirucalladienol TirucallaneCore This compound Core Skeleton Tirucalladienol->TirucallaneCore Derivatives Further Oxidations, Rearrangements, Glycosylations, etc. TirucallaneCore->Derivatives DiverseTriterpenoids Diverse this compound Triterpenoids Derivatives->DiverseTriterpenoids

G cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation PlantMaterial Plant Material CrudeExtract Solvent Extraction PlantMaterial->CrudeExtract Fractionation Column Chromatography (Silica Gel) CrudeExtract->Fractionation PureCompound Purification (HPLC) Fractionation->PureCompound HRMS HRMS (Molecular Formula) PureCompound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) PureCompound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Stereochem NOESY / X-ray (Stereochemistry) FinalStructure Final Structure

References

An In-depth Technical Guide to the Tirucallane Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallanes represent a significant subclass of tetracyclic triterpenoids, renowned for their diverse and promising pharmacological activities. As precursors to various bioactive compounds, including limonoids and quassinoids, understanding their biosynthesis is pivotal for advancements in drug discovery and metabolic engineering. This technical guide provides a comprehensive overview of the tirucallane biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory networks. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and exploitation of this important class of natural products.

Introduction to this compound Biosynthesis

The biosynthesis of this compound-type triterpenoids is a specialized branch of the extensive isoprenoid pathway. Like all triterpenoids, the journey begins with the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways depending on the cellular compartment: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the 15-carbon intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, a critical step catalyzed by squalene synthase (SQS), yields the 30-carbon linear hydrocarbon, squalene. Squalene epoxidase (SQE) then introduces an epoxide ring to form (3S)-2,3-oxidosqualene, the universal precursor for the cyclization of almost all triterpenoids.

The crucial branching point from general sterol and other triterpenoid biosynthesis pathways occurs at the cyclization of 2,3-oxidosqualene. This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, the formation of the this compound skeleton is mediated by a specialized OSC, tirucalladienol synthase .

The Core Biosynthetic Pathway

The central enzymatic step in this compound biosynthesis is the cyclization of (3S)-2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol. This reaction is catalyzed by the enzyme tirucalladienol synthase (EC 5.4.99.56). In the model plant Arabidopsis thaliana, this enzyme is known as PENTACYCLIC TRITERPENE SYNTHASE 3 (PEN3).[1]

The proposed catalytic mechanism involves a series of protonations, carbocation rearrangements, and deprotonation steps, leading to the characteristic this compound skeleton. The product, tirucalla-7,24-dien-3β-ol, serves as the foundational molecule for the subsequent biosynthesis of a vast array of this compound derivatives through the action of modifying enzymes such as cytochrome P450 monooxygenases (P450s) and glycosyltransferases.

Below is a DOT language representation of the core this compound biosynthesis pathway.

Tirucallane_Biosynthesis cluster_upstream Upstream Isoprenoid Pathway cluster_core Core this compound Pathway cluster_downstream Downstream Modifications IPP_DMAPP IPP & DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Prenyltransferases Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene (3S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol Tirucalladienol Synthase (e.g., PEN3) Derivatives Diverse this compound Derivatives (e.g., Limonoids, Quassinoids) Tirucalladienol->Derivatives Cytochrome P450s, Glycosyltransferases, etc.

Caption: Core this compound biosynthesis pathway from 2,3-oxidosqualene.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is crucial for metabolic engineering and optimizing production. However, specific enzyme kinetic parameters for tirucalladienol synthases and in planta yields of tirucallanes are not extensively reported in the literature. The following table summarizes available and representative data.

ParameterOrganism/EnzymeValueNotes
Product Yield Arabidopsis thaliana (PEN3)~85% tirucalla-7,24-dien-3β-olThe enzyme also produces minor amounts of other triterpenoids.[2][3]
Enzyme Kinetics Tirucalladienol SynthaseData not availableSpecific Km and Vmax values for tirucalladienol synthase are not well-documented in publicly available literature.
Metabolite Levels Various Plant SpeciesHighly variableThis compound concentrations are dependent on the plant species, tissue type, developmental stage, and environmental conditions.

Regulatory Mechanisms

The biosynthesis of tirucallanes, like other secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. Phytohormones, particularly jasmonates, play a central role in this regulation.

The jasmonate signaling pathway is a key activator of defense-related secondary metabolism, including terpenoid biosynthesis. Upon perception of a stimulus, such as herbivory or pathogen attack, jasmonic acid (JA) levels rise, leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors that upregulate the expression of biosynthetic genes.

A key transcription factor in this pathway is MYC2 , a basic helix-loop-helix (bHLH) transcription factor. MYC2 has been shown to directly bind to the promoters of various terpene synthase genes, activating their transcription.[4][5] While direct regulation of tirucalladienol synthase by MYC2 has not been explicitly demonstrated, the involvement of MYC2 in the regulation of other triterpene synthases suggests a similar mechanism may be at play.

The following diagram illustrates the potential regulatory role of the jasmonate signaling pathway on this compound biosynthesis.

Jasmonate_Signaling Stimulus Biotic/Abiotic Stress JA Jasmonic Acid (JA) Biosynthesis Stimulus->JA Induces JAZ JAZ Repressor JA->JAZ Promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses OSC_Gene Tirucalladienol Synthase Gene (e.g., PEN3) MYC2->OSC_Gene Activates transcription Tirucallane_Pathway This compound Biosynthesis OSC_Gene->Tirucallane_Pathway Leads to

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Tirucalladienol Synthase

This protocol describes a general approach for the expression of a plant-derived tirucalladienol synthase, such as Arabidopsis thaliana PEN3, in a microbial host like Escherichia coli or Saccharomyces cerevisiae, followed by purification.

Workflow Diagram:

Protein_Purification_Workflow Start Start: cDNA of Tirucalladienol Synthase Cloning Clone into Expression Vector (e.g., pET with His-tag) Start->Cloning Transformation Transform into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Harvesting Cell Harvesting and Lysis Induction->Harvesting Purification Affinity Chromatography (e.g., Ni-NTA) Harvesting->Purification Analysis SDS-PAGE and Western Blot for Purity and Identity Check Purification->Analysis End End: Purified Enzyme Analysis->End

Caption: Workflow for recombinant tirucalladienol synthase production.

Methodology:

  • Gene Cloning: The full-length coding sequence of the target tirucalladienol synthase is amplified from cDNA and cloned into a suitable expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for simplified purification.

  • Host Transformation: The expression construct is transformed into a suitable host strain, such as E. coli BL21(DE3) for bacterial expression or a specific yeast strain for eukaryotic expression.

  • Protein Expression: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with isopropyl β-D-1-thiogalactopyranoside [IPTG] in E. coli).

  • Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer containing protease inhibitors.

  • Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein fraction is subjected to affinity chromatography (e.g., nickel-nitrilotriacetic acid [Ni-NTA] agarose for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted.

  • Verification: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and its identity can be confirmed by Western blotting using an antibody against the affinity tag.

Enzyme Assay for Tirucalladienol Synthase

This protocol outlines a method to determine the activity of a purified tirucalladienol synthase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate or Tris-HCl), a detergent to solubilize the substrate (e.g., CHAPS), and the substrate, (3S)-2,3-oxidosqualene.

  • Enzyme Addition: The reaction is initiated by adding a known amount of the purified tirucalladienol synthase.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the tirucalla-7,24-dien-3β-ol produced.

Metabolite Extraction and Analysis of Tirucallanes from Plant Tissue

This protocol describes the extraction and analysis of tirucallanes from plant material.

Methodology:

  • Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with an appropriate organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol). Sonication or shaking can be used to improve extraction efficiency.

  • Fractionation (Optional): The crude extract can be further partitioned between different solvents (e.g., hexane and methanol/water) to separate compounds based on polarity.

  • Derivatization: For GC-MS analysis, the hydroxyl groups of the triterpenoids are often derivatized (e.g., silylated with BSTFA) to increase their volatility.[6]

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The separation is typically performed on a non-polar capillary column. The mass spectrometer is operated in full-scan mode for identification and can be used in selected ion monitoring (SIM) mode for quantification.[7]

Gene Expression Analysis by qRT-PCR

This protocol details the quantification of tirucalladienol synthase gene expression levels using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

  • RNA Extraction: Total RNA is isolated from plant tissue using a suitable kit or protocol, followed by DNase treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for the tirucalladienol synthase gene, and a reference gene (for normalization), and the synthesized cDNA as a template.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion and Future Perspectives

The this compound biosynthesis pathway represents a fascinating area of plant specialized metabolism with significant potential for the production of valuable pharmaceuticals. While the core pathway has been elucidated, further research is needed to fully characterize the kinetics and regulation of tirucalladienol synthases from various plant sources. The development of robust metabolic engineering strategies in microbial or plant-based systems will be crucial for the sustainable production of tirucallanes and their derivatives. The detailed protocols and information provided in this guide aim to equip researchers with the necessary tools to advance our understanding and application of this important biosynthetic pathway.

References

A Technical Guide to the Natural Sources of Tirucallane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of tirucallane derivatives, a significant class of tetracyclic triterpenoids with promising pharmacological activities. This document details their origins in the plant kingdom, with minor sources in marine and fungal organisms. It presents quantitative data on their isolation and biological activities, outlines common experimental protocols for their study, and visualizes key processes and pathways involved in their research.

Introduction to this compound Derivatives

This compound-type triterpenoids are a class of natural products characterized by a specific stereochemistry at C-20 (20S), which distinguishes them from their euphane (20R) epimers. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antiparasitic, and antiviral properties. Their complex structures offer a rich scaffold for medicinal chemistry and drug discovery efforts.

Natural Sources of this compound Derivatives

The primary sources of this compound derivatives are terrestrial plants, particularly those belonging to the Meliaceae and Euphorbiaceae families. However, they have also been isolated from a range of other plant families and, to a lesser extent, from marine and fungal organisms.

Plant Kingdom

Meliaceae Family: This family is a prolific source of structurally diverse this compound triterpenoids.

  • Melia azedarach (Chinaberry): The fruits and bark of this tree are rich in tirucallanes such as melianone, 21-β-acetoxy-melianone, and 3-α-tigloylmelianol.[1][2][3][4]

  • Dysoxylum species: Various parts of Dysoxylum plants, including the stem bark of D. binectariferum[5], D. alliaceum[6], and D. gaudichaudianum[7], as well as the twigs and leaves of D. lenticellatum, have yielded a plethora of this compound derivatives.

  • Aphanamixis polystachya : The stems and leaves of this plant have been found to contain several this compound-type triterpenoids with anti-inflammatory and antifungal activities.

  • Trichilia maynasiana : The leaves of this plant are a known source of this compound-type triterpenes.[8]

Euphorbiaceae Family: This large and diverse family is another major reservoir of this compound derivatives.

  • Euphorbia species: The latex and various parts of plants from the genus Euphorbia, such as E. resinifera[9] and E. desmondii[10][11], are known to produce a variety of this compound and euphane triterpenes. The fleshy stems of E. neriifolia have also been a source of new this compound derivatives with anti-inflammatory properties.[12]

Other Plant Families:

  • Anacardiaceae: Schinus terebinthifolius is a notable source of this compound derivatives with antiparasitic activity.[13][14]

  • Simaroubaceae: Ailanthus triphysa has been shown to contain this compound triterpenes with anti-inflammatory effects.

  • Burseraceae: Species of the genus Commiphora are known to produce these compounds.

  • Thymelaeaceae: Aquilaria sinensis has been identified as a source of this compound triterpenoids.

Marine and Fungal Sources

While less common, this compound derivatives have been reported from marine organisms and fungi, expanding the known diversity of these compounds. Research into these sources is ongoing and represents a promising frontier for the discovery of novel this compound structures.

Quantitative Data

The following tables summarize the yields of representative this compound derivatives from their natural sources and their biological activities, providing a comparative overview for researchers.

Table 1: Yield of this compound Triterpenoids from Melia azedarach Fruits

CompoundYield (mg/kg of dry fruit weight)Reference
Melianone130[1][2]
21-β-Acetoxymelianone16[1][2]
Methyl kulonate35[1][2]
3-α-Tigloylmelianol78[1][2]

Table 2: Cytotoxic Activity of this compound Triterpenoids

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Toonapubesin ADysoxylum alliaceumA549 (Lung)7.81 ± 0.02[6]
Unnamed Tirucallanes (Compounds 1-6)Dysoxylum binectariferumHepG2 (Liver)7.5 - 9.5[5]
Compound 2Dysoxylum gaudichaudianumHeLa (Cervical)29.23[7]
Compound 4Dysoxylum gotadhoraHCT-116 (Colon)3.7 - 4.4[15]
Compound 11Dysoxylum gotadhoraDLD-1 (Colon)3.7 - 4.4[15]
Compound 20Melia azedarachHepG2 (Liver)6.9[16]
Compound 20Melia azedarachSGC7901 (Stomach)6.9[16]

Table 3: Anti-inflammatory and Antiparasitic Activities of this compound Triterpenoids

CompoundSource OrganismBiological ActivityTarget/AssayIC50 / EC50Reference
Meliadubin BMelia dubiaAnti-inflammatorySuperoxide anion generation in neutrophils5.54 ± 0.36 µM[17][18]
Ailantriphysa AAilanthus triphysaAnti-inflammatoryNO production in RAW 264.7 cells8.1 µM
Natural & Semi-synthetic TirucallanesSchinus terebinthifoliusAntiparasiticTrypanosoma cruzi trypomastigotes15 - 58 µg/mL[13][14][19]
Natural & Semi-synthetic TirucallanesSchinus terebinthifoliusAntiparasiticLeishmania (L.) infantum amastigotes28 - 97 µg/mL[13][14][19]
Desmondiins A, C, D, F, H, MEuphorbia desmondiiAntiparasiticTrypanosoma cruzi epimastigotes3 - 5 µM[11]
Desmondiin AEuphorbia desmondiiAntiparasiticT. cruzi amastigote replication2.5 ± 0.3 µM[11]

Experimental Protocols

The isolation and characterization of this compound derivatives involve a series of standard phytochemical techniques. A general workflow is outlined below.

Plant Material Collection and Preparation

The relevant plant parts (e.g., fruits, stem bark, leaves) are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The plant material is then air-dried or freeze-dried and ground into a fine powder.

Extraction

The powdered plant material is typically extracted exhaustively with a solvent or a series of solvents of increasing polarity. A common starting solvent is methanol or ethanol. The crude extract is then concentrated under reduced pressure. For targeted isolation, the crude extract is often partitioned between different immiscible solvents, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7][12]

Isolation and Purification

The resulting fractions are subjected to various chromatographic techniques to isolate the pure compounds.

  • Column Chromatography (CC): This is the primary method for the initial separation of compounds. Silica gel is a common stationary phase, with gradient elution using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of the isolated compounds. A C18 column is frequently used for reversed-phase HPLC.[12]

  • Other Techniques: Techniques such as Sephadex LH-20 column chromatography are also employed for purification.[12]

Structure Elucidation

The chemical structures of the purified this compound derivatives are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[6][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.[6][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[18]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this compound derivative research and a key signaling pathway affected by these compounds.

experimental_workflow cluster_collection Material Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Structure Elucidation & Bioactivity plant_material Plant Material (e.g., fruits, bark) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction partitioning Solvent Partitioning (Hexane, DCM, EtOAc) extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc pure_compound Pure this compound Derivative hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms bioassay Biological Assays (Cytotoxicity, Anti-inflammatory) pure_compound->bioassay

A generalized experimental workflow for the isolation and characterization of this compound derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Mitochondrial Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Execution Phase This compound This compound Derivatives bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) This compound->bcl2 Inhibition bax_bak Pro-apoptotic Proteins (Bax, Bak) This compound->bax_bak Activation bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome Activates caspase3 Caspase-3 Activation apoptosome->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Their cytotoxic and anti-inflammatory activities are of particular interest in drug development.

Induction of Apoptosis

Many this compound derivatives have been shown to induce apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. These compounds can modulate the balance of the Bcl-2 family of proteins, which are critical regulators of this pathway. By inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL and/or activating pro-apoptotic proteins such as Bax and Bak, this compound derivatives can lead to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, culminating in the execution of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of several this compound derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. By inhibiting this pathway, this compound derivatives can effectively reduce the inflammatory response.

Modulation of PI3K/Akt and MAPK Pathways

There is emerging evidence that this compound derivatives may also interact with other critical signaling pathways, such as the PI3K/Akt and MAPK pathways.[20][21][22][23] These pathways are central to cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. For instance, (-)-leucophyllone, a this compound triterpenoid, has been shown to enhance insulin secretion via the IRS-2/PI3K/Akt signaling pathway.[24] Further research is needed to fully elucidate the interactions of this compound derivatives with these complex signaling networks.

Conclusion

This compound derivatives represent a vast and structurally diverse group of natural products with significant therapeutic potential. The plant kingdom, especially the Meliaceae and Euphorbiaceae families, remains the most abundant source for the discovery of new this compound compounds. The continued exploration of these natural sources, coupled with detailed mechanistic studies of their biological activities, will be crucial for the development of novel drug candidates for the treatment of cancer, inflammatory diseases, and parasitic infections. This guide provides a foundational resource for researchers dedicated to advancing the science and application of these remarkable natural compounds.

References

The Stereochemical Dichotomy of Tirucallane and Euphane Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core stereochemical differences between tirucallane and euphane triterpenoids, two classes of tetracyclic triterpenes that present a significant challenge in natural product chemistry due to their structural similarity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their stereochemistry, spectroscopic differentiation, experimental protocols for their analysis, and the implications of their stereoisomerism on biological activity.

Core Stereochemical Distinction: The C-20 Epimerization

This compound and euphane triterpenoids are diastereomers, differing only in the stereochemistry at the C-20 position. This compound possesses a 20S configuration, while euphane has a 20R configuration.[1] This subtle difference in the orientation of the side chain has profound implications for the overall conformation of the molecule and, consequently, its biological activity.

Below is a diagram illustrating the fundamental stereochemical difference between the this compound and euphane skeletons.

stereochemistry cluster_this compound This compound (20S) cluster_euphane Euphane (20R) T This compound Skeleton E Euphane Skeleton T->E Epimers at C-20 T_label C-20 (S) E_label C-20 (R)

Caption: Core stereochemical difference between this compound and Euphane.

Spectroscopic Differentiation: A Guide to NMR and X-ray Crystallography

The structural elucidation and differentiation of this compound and euphane stereoisomers rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy: Unraveling the Stereochemistry in Solution

One-dimensional (1D) and two-dimensional (2D) NMR experiments are the most powerful tools for distinguishing between this compound and euphane isomers in solution. Key diagnostic signals in the ¹H and ¹³C NMR spectra, and particularly specific through-space correlations in Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive.

Key Diagnostic NMR Features:

A critical diagnostic tool is the Nuclear Overhauser Effect (NOE), which reveals the spatial proximity of protons. The key differentiating NOEs are between the C-21 methyl protons (H₃-21) and protons on the D-ring and the side chain.

  • In the this compound (20S) series , a characteristic NOE correlation is observed between H₃-21 and H-17.

  • In the euphane (20R) series , a key NOE correlation is seen between H₃-21 and H-16.

The following diagram illustrates these key diagnostic NOESY correlations.

NOESY_correlations cluster_this compound This compound (20S) NOESY cluster_euphane Euphane (20R) NOESY T This compound Skeleton (Key Protons Highlighted) T_H17 H-17 T_H21 H3-21 T_H21->T_H17 Strong NOE E Euphane Skeleton (Key Protons Highlighted) E_H16 H-16 E_H21 H3-21 E_H21->E_H16 Strong NOE signaling_pathway cluster_pathway Simplified NF-κB Signaling Pathway cluster_inhibition Differential Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression IL6 IL-6 Gene_Expression->IL6 Transcription TNFa TNF-α Gene_Expression->TNFa Transcription This compound This compound (20S) This compound->IL6 Inhibition This compound->TNFa Inhibition Euphane Euphane (20R) Euphane->IL6 Inhibition

References

The Therapeutic Potential of Tirucallane Compounds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Tirucallane-type triterpenoids, a class of tetracyclic triterpenoids, represent a promising frontier in the discovery of novel therapeutic agents.[1][2] Isolated from a variety of plant sources, particularly species from the Meliaceae, Euphorbiaceae, and Burseraceae families, these complex natural products have demonstrated a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects.[1][3][4] This technical guide provides an in-depth overview of the core biological activities of this compound compounds, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activities

A significant area of investigation for this compound triterpenoids is their potential as anticancer agents.[1][5] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of several this compound triterpenes against various cancer cell lines, highlighting the influence of structural features on their activity.

Compound Name/NumberSource OrganismCancer Cell LineIC50 (µM)Key Structural Features & SAR ObservationsReference
Oddurensinoid HCommiphora oddurensisHeLa (Cervical Cancer)36.9The presence of a hydroxyl group at C-25 appears to be a key feature for its potent activity.[1][6]
This compound Triterpenoids (1-6)Dysoxylum binectariferumHepG2 (Liver Cancer)7.5 - 9.5These compounds showed significant selective cytotoxicity against five tumor cell lines.[7]
Compound 5Amoora dasycladaSMMC-7721 (Liver Cancer)Strong ActivityExhibited strong activity against human liver cancer cells.[5][8]
3-α-tigloylmelianol (1)Melia azedarachA549 (Lung Cancer)91.8 (µg/mL)Showed moderate antiproliferative effect.[9]
21-β-acetoxymelianone (3)Melia azedarachA549 (Lung Cancer)100 (µg/mL)Demonstrated cytotoxic and moderate antiproliferative activities.[9]
Melianone (2)Melia azedarachA549 (Lung Cancer)3.6 (µg/mL) - CC50Exhibited the highest cytotoxic effect among the tested compounds from this source.[9]
Desmondiin AEuphorbia desmondiiTrypanosoma cruzi amastigotes2.5 ± 0.3Showed potent inhibition of amastigote replication in host cells, comparable to benznidazole.[10]
Desmondiins A, C, D, F, H, MEuphorbia desmondiiTrypanosoma cruzi epimastigotes3 - 5Exhibited significant trypanocidal activity.[10]

Key Takeaway: The degree and position of hydroxylation, the presence of acetoxy or other ester groups, and modifications on the side chain of the this compound skeleton are crucial determinants of their anticancer activity.[1]

Signaling Pathways in Anticancer Activity

This compound compounds often exert their cytotoxic effects by inducing apoptosis , or programmed cell death. This process can be initiated through various signaling cascades, with the modulation of the Bcl-2 family of proteins being a common mechanism.

Simplified Intrinsic Apoptosis Pathway cluster_Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Tirucallane_Compounds This compound Compounds Bax_Bak Bax/Bak Activation Tirucallane_Compounds->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Tirucallane_Compounds->Bcl2_BclxL Bax_Bak->Cytochrome_c Release Bcl2_BclxL->Bax_Bak Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Tirucallanes can induce apoptosis by promoting pro-apoptotic proteins (Bax/Bak).

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. This compound triterpenes have emerged as promising anti-inflammatory agents, often acting by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Quantitative Anti-inflammatory Data

The following table presents the inhibitory effects of various this compound triterpenes on inflammatory markers.

Compound Name/NumberSource OrganismAssayCell LineIC50/EC50 (µM) or % InhibitionKey Structural Features & SAR ObservationsReference
Meliasanine A (1)Melia toosendanNO Production InhibitionRAW264.72.05More effective than the positive control, indomethacin (IC50 = 13.18 µM).[11]
Compounds 13, 14, 16, 20, 22, 23Melia toosendanNO Production InhibitionRAW264.71.35 - 5.93Exhibited significant NO inhibitory effects.[11]
Meliadubin B (2)Melia dubiaSuperoxide Anion GenerationHuman NeutrophilsEC50: 5.54 ± 0.36Showed the strongest anti-inflammatory effect among the isolates.[12][13]
Neritriterpenol I (2)Euphorbia neriifoliaIL-6 and TNF-α InhibitionRAW 264.7Strong InhibitionUnlike euphane-type triterpenes from the same source, this this compound inhibited both IL-6 and TNF-α.[4]
Antidesoside (1)Antidesma buniusNO Production InhibitionBV2 cells, RAW264.78.5 - 26.9Showed strong inhibitory effect on NO production.[14]

Key Takeaway: The anti-inflammatory activity of this compound triterpenes is closely linked to their ability to suppress the production of inflammatory mediators.[1] Specific structural features, such as the presence of hydroxyl and ketone groups, appear to be important for this activity.[1]

Signaling Pathways in Anti-inflammatory Action

A crucial mechanism for the anti-inflammatory effects of this compound compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[11] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS (which produces NO) and COX-2.[11][15]

Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_Complex IKK Complex Activation TLR4->IKK_Complex IkBa_P IκBα Phosphorylation IKK_Complex->IkBa_P IkBa_Degradation IκBα Degradation IkBa_P->IkBa_Degradation NFkB_Translocation p65/p50 Nuclear Translocation IkBa_Degradation->NFkB_Translocation releases p65/p50 Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_Translocation->Gene_Expression Tirucallane_Compounds This compound Compounds (e.g., Meliasanine A) Tirucallane_Compounds->IkBa_P Inhibits Tirucallane_Compounds->NFkB_Translocation Inhibits

Tirucallanes can inhibit inflammation by blocking the phosphorylation of IκBα.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cancer. Some phytochemicals have been shown to modulate this pathway, affecting cell proliferation, differentiation, and apoptosis.[16][17]

Overview of MAPK Signaling Cascade Stimuli Extracellular Stimuli (Growth Factors, Cytokines, Stress) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P Response Cellular Responses (Proliferation, Apoptosis, Inflammation) MAPK->Response Tirucallane_Compounds This compound Compounds Tirucallane_Compounds->MAPK Modulates General Experimental Workflow Extraction Plant Material Extraction & Partition Isolation Bioassay-Guided Isolation & Purification (Chromatography) Extraction->Isolation Identification Structure Elucidation (NMR, MS) Isolation->Identification Bioassays Biological Activity Screening (Cytotoxicity, Anti-inflammatory) Isolation->Bioassays Data Data Analysis (IC50/EC50) Bioassays->Data

References

Tirucallane-Type Triterpenoids: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallane-type triterpenoids, a class of tetracyclic triterpenoids, are a significant group of natural products found in a variety of medicinal plants. Traditionally, plants containing these compounds have been used in folk medicine across different cultures to treat a wide range of ailments, including inflammation, cancer, and infections. Modern phytochemical and pharmacological research has begun to validate these traditional uses, revealing a broad spectrum of biological activities for isolated this compound derivatives. This in-depth technical guide provides a comprehensive review of the current state of research on this compound-type triterpenoids, focusing on their pharmacological activities, underlying mechanisms of action, and potential as starting points for drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by these fascinating molecules.

Pharmacological Activities of this compound-Type Triterpenoids

This compound-type triterpenoids exhibit a remarkable array of pharmacological effects, with anticancer and anti-inflammatory activities being the most extensively studied. The following sections and tables summarize the quantitative data on these activities, providing a comparative overview of the potency of various this compound derivatives isolated from different traditional medicinal plants.

Anticancer Activity

A significant number of this compound triterpenoids have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The structural diversity within this class of compounds allows for a broad spectrum of anticancer activity, with specific derivatives showing high efficacy against particular cancer types. The table below presents a summary of the cytotoxic activity of selected this compound triterpenoids, as indicated by their half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of this compound-Type Triterpenoids

Compound Name/NumberSource OrganismCancer Cell LineIC50 (µM)Reference
FlindissolLuvunga scandensMCF-7 (Breast)13.8[1]
3-oxotirucalla-7,24-dien-21-oic-acidLuvunga scandensMCF-7 (Breast)27.5[1]
Compound 5 from Amoora dasycladaAmoora dasycladaSMMC-7721 (Liver)Strong Activity[2][3]
This compound triterpenoids (compounds 1-6)Dysoxylum binectariferumHepG2 (Liver)7.5-9.5[4]
Compound from Dysoxylum gaudichaudianum (Compound 2)Dysoxylum gaudichaudianumHeLa (Cervical)29.23[5]
Desmondiin AEuphorbia desmondiiT. cruzi amastigotes2.5 ± 0.3[6][7]
Desmondiins A, C, D, F, H, and MEuphorbia desmondiiT. cruzi epimastigotes3-5[6][7]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound triterpenoids have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. The table below summarizes the anti-inflammatory activity of various this compound derivatives.

Table 2: Anti-inflammatory Activity of this compound-Type Triterpenoids

Compound Name/NumberSource OrganismAssayIC50/EC50 (µM)Reference
Meliasanines A-L and known analogues (7 compounds)Melia toosendanNO Production Inhibition (RAW264.7)1.35 - 5.93[8]
Meliadubin BMelia dubiaSuperoxide Anion Generation (human neutrophils)EC50: 5.54 ± 0.36[9]
Ailantriphysa AAilanthus triphysaNO Production Inhibition (RAW 264.7)8.1 ± 1[10]

Mechanisms of Action: Signaling Pathways

The pharmacological effects of this compound-type triterpenoids are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades affected by these compounds.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many this compound triterpenoids are attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα Tirucallanoids This compound Triterpenoids Tirucallanoids->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory Transcription

Caption: Inhibition of the NF-κB pathway by this compound triterpenoids.

Induction of Apoptosis in Cancer Cells

The anticancer activity of this compound triterpenoids is often mediated by the induction of apoptosis, or programmed cell death. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Permeabilization Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes Permeabilization Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Tirucallanoids This compound Triterpenoids Tirucallanoids->Death_Receptor Activates Tirucallanoids->Bcl2 Downregulates Tirucallanoids->Bax Upregulates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by this compound triterpenoids.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly cited in the study of this compound-type triterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The Griess reagent is used to quantify nitrite (a stable product of NO) in the cell culture supernatant.

Protocol:

  • Cell Seeding and Activation: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the this compound triterpenoid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells as described for the NO production assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a cytotoxic compound.

Protocol:

  • Cell Treatment and Harvesting: Treat cancer cells with the this compound triterpenoid at its IC50 concentration for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

This compound-type triterpenoids from traditional medicinal plants represent a rich and promising source of lead compounds for the development of new anticancer and anti-inflammatory drugs. The data summarized in this technical guide highlights the significant potency and diverse mechanisms of action of these natural products. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field.

Future research should focus on several key areas. Firstly, further exploration of the vast chemical diversity of this compound triterpenoids in a wider range of medicinal plants is warranted. Secondly, more in-depth mechanistic studies are needed to identify the specific molecular targets of these compounds and to further elucidate their effects on various signaling pathways. Structure-activity relationship (SAR) studies will be crucial for the rational design and synthesis of more potent and selective analogues. Finally, preclinical and clinical evaluation of the most promising candidates will be essential to translate the therapeutic potential of this compound-type triterpenoids into novel medicines for the treatment of cancer and inflammatory diseases. The continued investigation of these remarkable natural products holds great promise for the future of drug discovery.

References

Unveiling Novel Tirucallane Derivatives: An In-depth Technical Guide to Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel tirucallane derivatives, a class of tetracyclic triterpenoids with promising pharmacological activities. This document details the experimental protocols for their extraction from natural sources, purification, and structural elucidation, alongside an exploration of their biological effects and mechanisms of action.

Introduction to this compound Triterpenoids

This compound-type triterpenoids are a significant class of natural products, predominantly found in the Meliaceae and Euphorbiaceae plant families. These compounds have garnered considerable attention in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antiparasitic effects.[1][2][3][4][5] The unique structural features of the this compound skeleton offer a versatile scaffold for the discovery of new therapeutic agents. This guide will focus on recently discovered novel this compound derivatives and the methodologies employed in their scientific investigation.

Experimental Protocols

Extraction of this compound Derivatives

The initial step in the isolation of this compound derivatives involves the extraction of plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compounds.

Protocol: Solvent Extraction of this compound Derivatives from Plant Material

  • Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, stem bark) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with dichloromethane (CH2Cl2) at room temperature for 72 hours. The ratio of plant material to solvent should be approximately 1:5 (w/v).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated by solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.

Isolation and Purification

Chromatographic techniques are central to the isolation and purification of individual this compound derivatives from the crude extract. A combination of column chromatography and high-performance liquid chromatography (HPLC) is typically employed.

Protocol: Isolation by Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (70-230 mesh) slurried in the initial mobile phase.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Gradient Elution: Elute the column with a gradient of solvents with increasing polarity. A common gradient system for this compound derivatives starts with 100% petroleum ether, gradually increasing the proportion of dichloromethane, followed by a gradient of dichloromethane and ethyl acetate, and finally ethyl acetate and methanol.[2]

    • Petroleum Ether : Dichloromethane (100:0 to 0:100)

    • Dichloromethane : Ethyl Acetate (100:0 to 0:100)

    • Ethyl Acetate : Methanol (100:0 to 80:20)

  • Fraction Collection and Analysis: Collect fractions of a defined volume and monitor the separation by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is commonly used for the purification of triterpenoids.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of methanol and water or acetonitrile and water is typically used.[6][7] The specific ratio is optimized for the separation of the target compounds. For example, a mobile phase of methanol-water (85:15) has been successfully used.[7]

  • Detection: As this compound derivatives often lack a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) can be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for more sensitive detection.

  • Fraction Collection: Collect the peaks corresponding to the purified compounds.

Structure Elucidation

The chemical structure of the isolated novel this compound derivatives is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are performed to elucidate the complete chemical structure and stereochemistry of the molecule.[2]

Biological Activity Assays

Protocol: Cytotoxicity (MTT) Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isolated this compound derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Protocol: Anti-inflammatory (Griess) Assay for Nitric Oxide Production

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Data Presentation

The following tables summarize the quantitative data for representative novel this compound derivatives.

Table 1: Cytotoxicity of Novel this compound Derivatives

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
Leutcharic acidStereospermum acuminatissimumTHP-126.83[8][9]
Dysoxylumin ADysoxylum binectariferumHepG27.5[3]
Meliasanine AMelia toosendanRAW264.7 (NO inhibition)1.35[1]
Ailantriphysa AAilanthus triphysaRAW 264.7 (NO inhibition)8.1[10]

Table 2: Spectroscopic Data for a Novel this compound Derivative (Hypothetical Example)

Position13C NMR (δC)1H NMR (δH, mult., J in Hz)HMBC Correlations
135.41.58, mC-2, C-5, C-10, C-19
227.81.89, mC-1, C-3, C-10
379.13.22, dd (11.5, 4.5)C-1, C-2, C-4, C-28, C-29
............

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound derivatives.

experimental_workflow plant_material Plant Material (e.g., Walsura trichostemon) extraction Solvent Extraction (e.g., CH2Cl2) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc HPLC Purification (C18 Column) fractions->hplc pure_compound Novel this compound Derivative hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation biological_assays Biological Activity Assays (Cytotoxicity, Anti-inflammatory) pure_compound->biological_assays

Caption: Experimental workflow for the discovery and isolation of novel this compound derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p65 p65 p50 p50 p_IkBa P-IκBα NFkB_complex->p_IkBa Degradation p50_p65 p65/p50 (Active) p_p65 P-p65 p50_p65_nuc p65/p50 p50_p65->p50_p65_nuc Translocation DNA DNA p50_p65_nuc->DNA Binds to gene_transcription Inflammatory Gene Transcription DNA->gene_transcription Induces LPS LPS LPS->IKK Activates This compound This compound Derivative (e.g., Meliasanine A) This compound->IKK Inhibits Phosphorylation This compound->IkBa Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by a novel this compound derivative.

Conclusion

The discovery and isolation of novel this compound derivatives continue to be a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and characterize these complex natural products. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds will be crucial in unlocking their full therapeutic potential. The inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, by compounds like meliasanine A, highlights the potential of this compound derivatives as leads for anti-inflammatory and anticancer drug discovery.[1]

References

Spectroscopic Data of the Tirucallane Core Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tirucallane-type triterpenoids are a class of natural products characterized by a specific tetracyclic core structure. They are the 20S-stereoisomers of euphane and are found in a variety of plant species, notably within the Euphorbiaceae family. These compounds have garnered significant interest in the scientific community due to their diverse and promising biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. A thorough understanding of their spectroscopic characteristics is fundamental for their isolation, identification, and structural elucidation, which are critical steps in drug discovery and development.

This technical guide provides a comprehensive overview of the spectroscopic data associated with the this compound core structure. It is designed to serve as a valuable resource for researchers and professionals engaged in the study and application of these important natural products. The information presented herein is a compilation of data from various this compound derivatives, from which the characteristic spectroscopic features of the core skeleton have been deduced.

Spectroscopic Data of the this compound Core

The following tables summarize the characteristic spectroscopic data for the this compound core structure, derived from the analysis of various naturally occurring this compound-type triterpenoids. It is important to note that the exact chemical shifts and fragmentation patterns can vary depending on the specific substitution pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of triterpenoids. The ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

Table 1: Characteristic ¹H NMR Chemical Shifts for the this compound Core

ProtonChemical Shift (δ, ppm) RangeMultiplicityNotes
H-33.20 - 3.50dd, tPosition and multiplicity can vary significantly with substitution at C-3.
H-50.80 - 1.50m
H-75.10 - 5.60m, br sOlefinic proton, characteristic of a Δ⁷ double bond.
H-18 (Me)0.75 - 1.00sTertiary methyl group.
H-19 (Me)0.85 - 1.10sTertiary methyl group.
H-21 (Me)0.80 - 0.95dSecondary methyl group, coupling with H-20.
H-28 (Me)0.80 - 1.05sTertiary methyl group.
H-29 (Me)0.80 - 1.05sTertiary methyl group.
H-30 (Me)0.90 - 1.15sTertiary methyl group.

Note: The chemical shifts of protons on the side chain (C-22 to C-27) are highly variable depending on the side chain structure and are therefore not included as "core" features.

Table 2: Characteristic ¹³C NMR Chemical Shifts for the this compound Core [1]

CarbonChemical Shift (δ, ppm) RangeNotes
C-375.0 - 80.0Often oxygenated (hydroxyl or acetoxy group).
C-438.0 - 41.0Quaternary carbon.
C-549.0 - 52.0
C-7115.0 - 125.0Olefinic carbon of the Δ⁷ double bond.
C-8135.0 - 145.0Olefinic quaternary carbon of the Δ⁷ double bond.
C-1036.0 - 39.0Quaternary carbon.
C-1343.0 - 46.0Quaternary carbon.
C-1449.0 - 52.0Quaternary carbon.
C-1815.0 - 20.0Methyl group.
C-1918.0 - 23.0Methyl group.
C-2118.0 - 22.0Methyl group.
C-2827.0 - 30.0Methyl group.
C-2915.0 - 18.0Methyl group.
C-3025.0 - 28.0Methyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula.[1]

Table 3: Common Mass Spectrometric Fragmentations for the this compound Core

Fragmentation ProcessKey Fragment Ions (m/z)Description
Loss of side chain[M - side chain]+A common initial fragmentation, particularly in electron ionization (EI-MS).
Retro-Diels-Alder (RDA)VariesCleavage of Ring C, characteristic for triterpenoids with a Δ⁷ or Δ⁸ double bond.
Dehydration[M - H₂O]+Observed for compounds with hydroxyl groups.
Loss of methyl groups[M - 15]+Loss of a CH₃ radical.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The this compound core itself primarily consists of C-H and C-C bonds, but the presence of characteristic functional groups in its derivatives gives rise to distinct absorption bands.

Table 4: Characteristic IR Absorption Bands for Functional Groups Commonly Found on the this compound Core

Functional GroupWavenumber (cm⁻¹) RangeIntensity
O-H (hydroxyl)3200 - 3600Strong, broad
C-H (alkane)2850 - 3000Strong
C=O (carbonyl)1680 - 1750Strong
C=C (alkene)1640 - 1680Weak to medium
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The unsubstituted this compound core does not have a significant chromophore that absorbs in the UV-Vis range. However, the introduction of conjugated double bonds or carbonyl groups can lead to characteristic absorptions. For instance, a this compound derivative with a conjugated enone system will typically show a π → π* transition at higher wavelengths.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound-type triterpenoids, based on common practices reported in the literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or pyridine-d₅. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).[1]

  • Instrumentation: NMR spectra are recorded on high-field spectrometers, typically operating at 400 MHz or higher for ¹H NMR.

  • ¹H NMR: Standard one-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR: ¹³C NMR spectra are generally recorded with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: A suite of two-dimensional NMR experiments is crucial for the complete structural elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Techniques:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, allowing for the determination of the molecular weight.

  • Mass Analyzer: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements for the determination of elemental compositions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Samples are typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., methanol, ethanol, or hexane).

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

Visualizations of Relevant Pathways

Biosynthetic Pathway of the this compound Core

The biosynthesis of triterpenoids, including the this compound core, follows the isoprenoid pathway. The key precursor, squalene, is cyclized to form the initial tetracyclic cation, which then undergoes a series of rearrangements and enzymatic modifications to yield the diverse array of triterpenoid skeletons.

This compound Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_triterpenoid Triterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway IPP IPP Mevalonate Pathway->IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway MEP Pathway->IPP Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Protosteryl Cation Protosteryl Cation 2,3-Oxidosqualene->Protosteryl Cation This compound Skeleton This compound Skeleton Protosteryl Cation->this compound Skeleton

Caption: General biosynthetic pathway leading to the this compound skeleton.

Signaling Pathway Modulated by a this compound Triterpenoid

Certain this compound triterpenoids have been shown to modulate cellular signaling pathways. For example, some derivatives can influence the IRS-2/PI3K/Akt pathway, which is involved in insulin signaling and cell survival.

This compound Signaling Pathway This compound Triterpenoid This compound Triterpenoid IRS-2 IRS-2 This compound Triterpenoid->IRS-2 activates PI3K PI3K IRS-2->PI3K activates Akt Akt PI3K->Akt activates Downstream Effects Downstream Effects Akt->Downstream Effects leads to

Caption: Modulation of the IRS-2/PI3K/Akt signaling pathway by a this compound triterpenoid.

References

Tirucallane Derivatives from Commiphora Species: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Commiphora, belonging to the Burseraceae family, comprises over 150 species of trees and shrubs found predominantly in East Africa, Arabia, and India.[1][2] The resins and extracts from these plants, commonly known as myrrh, have been integral to traditional medicine systems for centuries, used to treat a wide array of ailments including inflammation, microbial infections, pain, and tumors.[3][4] Phytochemical investigations reveal a rich diversity of secondary metabolites, with terpenoids, particularly sesquiterpenes and triterpenes, being the most prominent classes.[3] Among these, tirucallane-type triterpenoids have emerged as a promising scaffold for drug development due to their significant biological activities, most notably their cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of this compound derivatives isolated from Commiphora species, focusing on their biological activities, the experimental protocols used for their evaluation, and the potential molecular pathways they modulate.

Bioactive this compound Derivatives and Cytotoxicity

Recent phytochemical studies, particularly on novel Commiphora species, have led to the isolation and characterization of several new this compound-type triterpenes. These compounds have demonstrated potent biological activities, especially in the realm of oncology.

Quantitative Data on Biological Activities

The primary biological activity reported for isolated this compound derivatives from Commiphora is cytotoxicity against cancer cell lines. The data is summarized below.

CompoundCommiphora SpeciesBiological ActivityCell LineIC50 ValueReference
Oddurensinoid H (tirucalla-7-ene-1β,3β,25-triol)C. oddurensisCytotoxicityHeLa36.9 µM (0.017 mg/mL)[1][3]
Oddurensinoid K (tirucalla-7, 24-diene-3β-ol-1-O-β-d-glucopyranoside)C. oddurensisCytotoxicityHeLa39.7 µM (0.024 mg/mL)[3]
Oddurensinoid B (tirucalla-7,24-diene-1β,3β-diol)C. oddurensisCytotoxicityHeLa65.5 µM (0.029 mg/mL)[3]
Myrrhasin C. sp. nov.CytotoxicityHeLa29 µg/mL[1]

While extensive research has documented the anti-inflammatory and antimicrobial properties of crude extracts from various Commiphora species, there is a notable gap in the literature regarding quantitative data (e.g., IC50 or MIC values) for isolated this compound derivatives for these specific activities.[3][5][6][7]

Experimental Protocols

Standardized methodologies are critical for the evaluation and comparison of the biological activities of natural products. The following sections detail representative protocols for the key assays discussed.

Protocol 1: Cytotoxicity Evaluation (MTT/CCK-8 Assay)

This protocol is based on the method used to evaluate the cytotoxicity of oddurensinoids from C. oddurensis.[3] It measures cell metabolic activity as an indicator of cell viability.

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well microtiter plates

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of approximately 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Further dilute with culture medium to achieve a range of final test concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).

  • Cell Treatment: Remove the incubation medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • Viability Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals. Afterwards, dissolve the crystals by adding 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (450 nm for CCK-8; ~570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This protocol provides a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

1. Materials and Reagents:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds

  • DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

2. Procedure:

  • Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate. Prepare a stock solution of the test compound in DMSO and add 50 µL to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually as turbidity or by adding a viability indicator like resazurin.

Protocol 3: Anti-inflammatory Activity (COX-2 Inhibition Assay)

This protocol describes an in vitro assay to measure the direct inhibitory effect of compounds on the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory cascade.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • Positive control (e.g., Celecoxib)

  • Stannous chloride (SnCl2) solution

  • Prostaglandin E2 (PGE2) or PGF2α ELISA kit

2. Procedure:

  • Enzyme Preparation: In a reaction tube or well, add the reaction buffer, heme, and the COX-2 enzyme.

  • Compound Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the enzyme mixture. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a short, precise time (e.g., 2 minutes at 37°C).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or a reducing agent like SnCl2. The SnCl2 reduces the unstable PGH2 product to the more stable PGF2α.

  • Quantification of Prostaglandin: Quantify the amount of PGF2α or PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The process of identifying bioactive this compound derivatives from their natural source follows a standard bioassay-guided fractionation workflow.

G cluster_0 Extraction & Fractionation cluster_1 Screening & Isolation cluster_2 Characterization plant Commiphora Resin extract Crude Extract (e.g., EtOH/MeOH) plant->extract fractions Solvent Fractions (e.g., Hexane, EtOAc, BuOH) extract->fractions bioassay Biological Screening (e.g., Cytotoxicity Assay) fractions->bioassay active_fraction Identify Active Fraction bioassay->active_fraction chromatography Column Chromatography (Silica Gel, HPLC) active_fraction->chromatography pure_cpds Pure this compound Derivatives chromatography->pure_cpds elucidation Structure Elucidation (NMR, MS) pure_cpds->elucidation quant_assay Quantitative Bioassays (IC50, MIC Determination) pure_cpds->quant_assay moa Mechanism of Action (Signaling Pathway Studies) quant_assay->moa

Bioassay-guided isolation of this compound derivatives.
Potential Mechanism of Action: Induction of Apoptosis

While the specific molecular targets of Commiphora tirucallanes are still under investigation, many triterpenoids are known to exert their cytotoxic effects by inducing apoptosis (programmed cell death).[8] This process can be triggered through two primary signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Synthetic triterpenoids have been shown to activate both.[9] A plausible mechanism for this compound-induced cytotoxicity involves the activation of these pathways, leading to the execution of cell death.

G cluster_pathway Triterpenoid-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Triterpene This compound Derivative DeathR Death Receptors (e.g., Fas, TRAIL-R) Triterpene->DeathR Induces Ligand/ Receptor Clustering? Bax Bax/Bak Activation Triterpene->Bax Upregulates Bcl2 Bcl-2/Bcl-xL Inhibition Triterpene->Bcl2 Downregulates Casp8 Caspase-8 (Initiator) DeathR->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apoptosome (Apaf-1, Casp-9) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

A representative model for triterpenoid-induced apoptosis.

Conclusion and Future Directions

This compound derivatives from Commiphora species represent a valuable class of natural products with demonstrated potent cytotoxic activity. The compounds isolated from C. oddurensis, such as oddurensinoid H, serve as promising lead candidates for the development of new anticancer agents. However, to fully realize their therapeutic potential, future research should focus on several key areas. Firstly, a broader range of Commiphora species should be systematically investigated to expand the library of known this compound structures. Secondly, isolated compounds must be rigorously tested for their anti-inflammatory and antimicrobial activities to establish quantitative structure-activity relationships. Finally, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways, such as the NF-κB and apoptotic pathways, that are modulated by these unique triterpenoids. Such efforts will be crucial for the rational design and optimization of this compound-based derivatives for clinical development.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Tirucallane Triterpenes by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the isolation and purification of Tirucallane triterpenes, a class of tetracyclic triterpenoids with various potential pharmacological activities. The protocols are designed for researchers, scientists, and drug development professionals working on the extraction, separation, and analysis of these natural products. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), including both analytical and preparative scale methods.

Data Presentation

The following tables summarize quantitative data for the purification of a representative this compound triterpene, 3α-Hydroxytirucalla-7,24-dien-21-oic acid, from a plant resin source. This data provides expected yields, purity, and recovery rates at different stages of the purification process.

Table 1: Summary of a Typical Purification of 3α-Hydroxytirucalla-7,24-dien-21-oic Acid

Purification StageStarting Material (g)Fraction Weight (g)Target Compound Yield (mg)Purity (%)Recovery (%)
Crude Extract10060-<5-
Silica Gel Column Chromatography605500~85~80
Preparative HPLC0.5-420>9884

Data is representative and may vary based on the specific plant material and experimental conditions.[1]

Table 2: Analytical HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient70% B to 100% B over 30 min
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Column Temperature30°C

This method is suitable for assessing the purity of fractions collected during the purification process.[1]

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and purification of this compound triterpenes.

Extraction of Triterpenoids from Plant Resin

This protocol describes the initial extraction of triterpenoids from plant sources like the oleoresin of Protium or Boswellia species.[1][2]

Materials:

  • Dried and powdered plant resin

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Macerate 100 g of the powdered plant resin in 500 mL of dichloromethane or methanol at room temperature for 24-48 hours.[1]

  • Filter the extract through filter paper to remove any insoluble material.

  • Repeat the extraction process on the residue at least two more times to ensure the complete extraction of triterpenoids.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40°C to obtain the crude extract.[1]

Purification by Silica Gel Column Chromatography

This protocol outlines the initial separation of the crude extract to isolate fractions enriched with this compound triterpenes.[1][3]

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Anisaldehyde-sulfuric acid spray reagent

  • Heating plate

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Load the crude extract onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions that contain the target this compound triterpenes based on the TLC analysis.

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol is for the analysis of the purity of the fractions containing this compound triterpenes.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Prepare the mobile phases: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Set up the HPLC system with the parameters outlined in Table 2.

  • Dissolve a small amount of the sample in the initial mobile phase composition.

  • Inject the sample and run the analysis.

  • The purity of the sample can be determined by the peak area percentage.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of the enriched fractions to obtain highly pure this compound triterpenes.

Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Develop an analytical method first to determine the retention time of the target compound.

  • Scale up the analytical method to a preparative scale. This typically involves using a larger column and higher flow rates.

  • Dissolve the enriched fraction in a suitable solvent. The concentration can be significantly higher than for analytical HPLC.[4]

  • Inject the sample onto the preparative column.

  • Monitor the elution profile at the appropriate wavelength (e.g., 210 nm).

  • Collect the peak corresponding to the target this compound triterpene using the fraction collector.[1]

  • Combine the collected fractions containing the pure compound.

  • Remove the solvent from the collected fractions using a rotary evaporator or lyophilizer to obtain the purified this compound triterpene.[1]

  • Confirm the purity of the final product using analytical HPLC.[1]

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Resin maceration Maceration (Dichloromethane or Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Triterpene Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane/EtOAc Gradient) crude_extract->column_chromatography tlc_monitoring TLC Monitoring & Fraction Pooling column_chromatography->tlc_monitoring enriched_fraction Enriched this compound Fraction tlc_monitoring->enriched_fraction prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_compound Pure this compound Triterpene solvent_removal->pure_compound analytical_hplc Analytical HPLC (Purity Check) pure_compound->analytical_hplc structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation

Caption: Experimental workflow for the purification of this compound triterpenes.

Hypothesized Signaling Pathway

G inflammatory_stimuli Inflammatory Stimuli pkc PKCζ inflammatory_stimuli->pkc nfkb_activation NF-κB Activation pkc->nfkb_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression This compound This compound Triterpene (e.g., 3α-Hydroxytirucalla- 7,24-dien-21-oic acid) This compound->nfkb_activation Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.[2]

References

Application Note: 1H and 13C NMR Assignments for the Tirucallane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirucallane-type triterpenoids are a class of natural products characterized by a specific tetracyclic carbon skeleton. They exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these complex molecules. This application note provides a detailed guide to the assignment of 1H and 13C NMR spectra for the this compound skeleton, including experimental protocols and data presentation.

Structural Features of the this compound Skeleton

The this compound skeleton is a tetracyclic triterpenoid framework. The numbering of the carbon atoms is crucial for the correct assignment of NMR signals. Key structural features that influence the 1H and 13C chemical shifts include the stereochemistry at various chiral centers, the presence of functional groups (e.g., hydroxyls, carbonyls, double bonds), and the conformation of the rings.

General 1H and 13C NMR Spectral Characteristics

The 1H NMR spectra of this compound triterpenoids typically show a series of singlet signals for the methyl groups in the high-field region (δ 0.6–1.5 ppm).[1] Olefinic proton signals usually appear between δ 4.3 and 6.0 ppm, while protons attached to oxygenated carbons resonate in the range of δ 4.0–5.5 ppm.[1]

The 13C NMR spectra are generally characterized by signals in four main regions:

  • δ 8.0–60.0 ppm: Methyl, methylene, methine, and quaternary carbons. Angular methyl groups are typically found between δ 8 and 35 ppm.[1]

  • δ 60.0–90.0 ppm: Oxygenated methine and quaternary carbons.[1]

  • δ 109.0–160.0 ppm: Olefinic carbons.[1]

  • δ 170.0–220.0 ppm: Carbonyl carbons.[1]

Data Presentation: 1H and 13C NMR Data for this compound Derivatives

The following tables summarize representative 1H and 13C NMR data for this compound-type triterpenoids, compiled from various studies. These tables serve as a reference for the assignment of new compounds with a similar skeleton.

Table 1: Representative 1H NMR Chemical Shifts (δH) for the this compound Skeleton in CDCl3.

PositionδH (ppm)MultiplicityJ (Hz)
H-13.55m
H-21.60-1.80m
H-33.30dd10.0, 8.0
H-51.30m
H-75.30t3.5
H-180.85s
H-190.90s
H-211.00d6.5
H-245.10t7.0
H-280.80s
H-290.88s
H-300.95s

Note: Chemical shifts are examples and can vary depending on the specific substitutions on the this compound skeleton.

Table 2: Representative 13C NMR Chemical Shifts (δC) for the this compound Skeleton in CDCl3. [2][3]

PositionδC (ppm)Carbon Type
C-176.5CH
C-227.0CH2
C-375.9CH
C-438.5C
C-552.3CH
C-618.3CH2
C-7118.0CH
C-8145.7C
C-948.5CH
C-1035.0C
C-1121.5CH2
C-1228.0CH2
C-1343.6C
C-1451.3C
C-1534.0CH2
C-1627.4CH2
C-1748.6CH
C-1812.8CH3
C-1922.0CH3
C-2036.3CH
C-2111.5CH3
C-2235.0CH2
C-2325.0CH2
C-24124.5CH
C-25131.5C
C-2625.7CH3
C-2717.7CH3
C-2828.0CH3
C-2915.5CH3
C-3024.8CH3

Note: These values are illustrative and subject to change based on structural modifications.

Protocols: NMR Analysis of this compound Triterpenoids

Sample Preparation
  • Compound Isolation: Isolate the this compound triterpenoid of interest using appropriate chromatographic techniques to ensure high purity.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent.[2] Chloroform-d (CDCl3) is commonly used.[2][3] Other solvents like methanol-d4, acetone-d6, or pyridine-d5 can be employed depending on the compound's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound triterpenoids.[2][4][5]

2.1. 1D NMR Experiments

  • 1H NMR: Provides information on the number of different types of protons and their electronic environment.

  • 13C NMR: Shows the number of different types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH2, and CH3 groups.[2]

2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for establishing the carbon skeleton and the position of substituents.[2][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[6][7]

The following diagram illustrates the typical workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation A 1D NMR (1H, 13C, DEPT) C Assign Proton Signals (1H, COSY) A->C B 2D NMR (COSY, HSQC, HMBC, NOESY) B->C D Assign Carbon Signals (13C, DEPT, HSQC) C->D E Establish Carbon Skeleton (HMBC) D->E F Determine Relative Stereochemistry (NOESY) E->F G Final Structure F->G

Caption: NMR Data Acquisition and Analysis Workflow.

Logical Relationships in Structure Elucidation

The interpretation of NMR data to elucidate the structure of a this compound triterpenoid follows a logical progression. The following diagram outlines the key relationships between different NMR experiments and the structural information they provide.

Structure_Elucidation_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Structural Information H1 1H NMR Proton_Types Proton Environments H1->Proton_Types C13 13C NMR Carbon_Types Carbon Multiplicity (CH, CH2, CH3) C13->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY COSY HH_Connectivity H-H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Carbon Skeleton HMBC->Long_Range_Connectivity NOESY NOESY Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Proton_Types->HH_Connectivity Carbon_Types->CH_Connectivity HH_Connectivity->CH_Connectivity CH_Connectivity->Long_Range_Connectivity Long_Range_Connectivity->Stereochemistry Final_Structure Complete Structure Stereochemistry->Final_Structure

Caption: Logical Flow of NMR-based Structure Elucidation.

Conclusion

The comprehensive assignment of 1H and 13C NMR spectra is fundamental for the unambiguous structure determination of this compound-type triterpenoids. By employing a combination of 1D and 2D NMR experiments and following a systematic analytical approach, researchers can confidently elucidate the complex structures of these natural products. The tabulated data and protocols provided in this application note serve as a valuable resource for scientists and professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

References

Application Note: Analysis of Tirucallane-Type Triterpenoids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tirucallane-type triterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, making them promising candidates for drug development.[1] Accurate identification and quantification of these compounds in complex matrices such as plant extracts are crucial for phytochemical research and pharmacological studies. This document outlines protocols for the analysis of this compound compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers with a guide for sample preparation, instrumental analysis, and data interpretation.

Key Analytical Challenges

The primary challenges in the analysis of this compound compounds include their structural complexity, the presence of isomers (e.g., euphane vs. This compound skeletons), and the need for sensitive detection in complex biological samples.[1][2] Mass spectrometry, particularly when coupled with chromatographic separation, offers the specificity and sensitivity required to overcome these challenges.

Mass Spectrometry Approaches

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effective for the analysis of this compound compounds.[3] ESI is a soft ionization technique suitable for generating protonated molecules [M+H]+ or sodiated adducts [M+Na]+ with minimal fragmentation, which is ideal for molecular weight determination.[1][2][4] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing structural information.[4] Electron Ionization (EI), commonly used with GC-MS, produces more extensive fragmentation, yielding characteristic fingerprints that can be used for library matching and structural elucidation.[3][5]

Quantitative Data Summary

The following tables summarize mass spectrometric data for representative this compound compounds identified in various studies. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.[1][2]

Table 1: High-Resolution Mass Spectrometry Data for Selected this compound Compounds.

Compound Name Molecular Formula Ionization Mode Observed m/z Ion Type Source
Oddurensinoid B C₃₀H₅₀O₂ ESI (-) 441.37 [M]⁻ [1]
Oddurensinoid H C₃₀H₅₂O₃ ESI (-) 459.38 [M]⁻ [1]
Oddurensinoid K C₃₆H₆₀O₇ ESI (+) 627.42 [M+Na]⁺ [1]
Desmondiin A C₃₀H₄₈O₄ HR-ESI-MS (+) 473.3637 [M+H]⁺ [2]
3-oxo-tirucalla-7,24-dien-21-oic acid C₃₀H₄₆O₃ GC-MS 80.64 g kg⁻¹ (Quantified) N/A [6]

| 3α-hydroxy-tirucalla-8,24-dien-21-oic acid | C₃₀H₄₈O₃ | GC-MS | 77.71 g kg⁻¹ (Quantified) | N/A |[6] |

Experimental Protocols & Methodologies

A generalized workflow for the mass spectrometry analysis of this compound compounds is presented below.

G A Plant Material (e.g., Resin, Leaves) B Extraction (e.g., Methanol, Ethyl Acetate) A->B C Filtration & Concentration B->C D LC (e.g., C18 Column) or GC (e.g., Elite-1 Column) C->D Inject Sample E Ionization (ESI, APCI, or EI) D->E F Mass Analyzer (e.g., QTOF, Ion Trap) E->F G MS/MS Fragmentation F->G H Compound Identification G->H I Quantification H->I

Caption: General workflow for MS analysis of this compound compounds.
Protocol 1: Sample Preparation from Plant Resin

This protocol is adapted from methodologies used for isolating triterpenoids from plant resins.[1]

  • Extraction:

    • Dissolve the raw plant resin in methanol (MeOH).

    • Adsorb the methanolic extract onto an appropriate amount of silica gel 60.[1]

    • Allow the solvent to evaporate completely.

  • Chromatographic Cleanup (Optional, for Isolation):

    • Prepare a normal phase column chromatography (CC) system using silica gel 60.[1]

    • Apply the dried silica gel with the adsorbed sample to the top of the column.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions.

    • Monitor fractions by Thin Layer Chromatography (TLC).

  • Final Sample Preparation for MS:

    • Take the dried extract or purified fraction and dissolve it in HPLC-grade methanol to a working concentration of approximately 1 mg/mL.[7]

    • Filter the solution through a 0.45 µm micropore membrane prior to injection.[7]

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for LC-ESI-MS/MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • System: UHPLC system.[8]

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.[7]

    • Gradient: Start with a higher percentage of A, gradually increasing B over 20-30 minutes. For example, elution from 60% to 100% B in A over 20 min.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.[7]

    • Injection Volume: 5 - 10 µL.[1]

  • Mass Spectrometry (MS) Conditions (ESI):

    • Instrument: A high-resolution mass spectrometer such as a QTOF (e.g., Waters Xevo G2-XS) is recommended.[1][4]

    • Ionization Mode: ESI Positive and/or Negative. The acidic nature of some derivatives makes negative ionization a good choice for high sensitivity.[7]

    • Capillary Voltage: 1000 V (1.0 kV).[1]

    • Sample Cone Voltage: 20 V (can be increased to induce in-source fragmentation).[1][3]

    • Source Temperature: 120 °C.[1]

    • Desolvation Temperature: 350 °C.[1]

    • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to generate fragment ions.

Protocol 3: GC-MS Analysis

This protocol is suitable for volatile or derivatized this compound compounds.

  • Derivatization (if necessary):

    • For compounds with polar functional groups (hydroxyl, carboxyl), trimethylsilylation (TMS) is often required to increase volatility.

  • Gas Chromatography (GC) Conditions:

    • System: GC system interfaced with a mass spectrometer (e.g., Perkin Elmer Clarus 500).

    • Column: Fused silica capillary column such as Elite-1 (30 m x 0.25 mm ID x 1 µMdf).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 2 min, then ramp up to a high temperature (e.g., 280-300 °C) at 10 °C/min and hold for 10-20 min.

  • Mass Spectrometry (MS) Conditions (EI):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 280 °C.

    • Mass Range: Scan from m/z 40 to 600.

    • Data Acquisition: Full scan mode.

Fragmentation Patterns and Structural Elucidation

The fragmentation of triterpenoids provides valuable structural information.

G A Protonated this compound [M+H]⁺ B Loss of Water [M+H - H₂O]⁺ A->B C Loss of other substituents (e.g., HCOOH) A->C D Characteristic Fragment Ions (e.g., RDA Cleavage) B->D C->D

Caption: General fragmentation pathway for this compound triterpenoids.
  • Initial Losses: In ESI-MS/MS, the initial fragmentation steps often involve the neutral loss of small molecules like water (H₂O) from hydroxyl groups or formic acid (HCOOH) from acid moieties.[4]

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation pathway for many triterpenoids with unsaturation in the C-ring is the retro-Diels-Alder (RDA) cleavage.[5][9] This cleavage provides diagnostic ions corresponding to the A/B and D/E ring systems, helping to localize functional groups.[9]

  • Side Chain Fragmentation: Cleavage of the C17 side chain is also common and provides information about its structure.

  • Stereochemistry: Distinguishing between this compound and its stereoisomers (like euphane or lanostane) based on mass spectrometry alone is challenging and typically requires complementary NMR data.[1] However, subtle differences in fragment ion abundances may provide clues.

The protocols and data presented provide a robust framework for the analysis of this compound compounds. The combination of liquid or gas chromatography with high-resolution tandem mass spectrometry is a powerful tool for the separation, identification, and quantification of these medicinally important natural products. Method validation, including assessment of linearity, recovery, and limits of quantification, should be performed for specific applications, particularly in drug development and quality control.[8][10]

References

Application Notes: Tirucallane Triterpenoid Cytotoxicity on HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tirucallane-type triterpenoids are a class of natural products that have garnered significant interest in oncological research due to their potential cytotoxic effects on various cancer cell lines. Human cervical cancer-derived HeLa cells are a widely used in vitro model for screening and mechanistic studies of novel anti-cancer compounds. This document provides detailed protocols for assessing the cytotoxicity of this compound triterpenoids on HeLa cells using two common colorimetric assays: the MTT and SRB assays. Additionally, it summarizes key cytotoxic data and illustrates a putative signaling pathway for this compound-induced apoptosis in HeLa cells.

Data Presentation

The cytotoxic activity of various this compound-type triterpenoids against HeLa cells is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from different studies.

This compound CompoundAssay DurationIC50 (µM)Reference
Toonapubesin BNot Specified29.23[1](--INVALID-LINK--)
Oddurensinoid HNot Specified36.9[2](--INVALID-LINK--)
4,4,14-trimethyl-3-oxo-24-nor-5α,13α,14β,17α,20S-chol-7-en-23-oicNot Specified> 100[1](--INVALID-LINK--)
3β,22S-dihydroxy-tirucalla-7,24-dien-23-oneNot Specified> 100[1](--INVALID-LINK--)

Experimental Protocols

HeLa Cell Culture

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

This compound Compound Preparation

A stock solution of the this compound triterpenoid is prepared by dissolving it in dimethyl sulfoxide (DMSO). This stock solution is then serially diluted with the complete culture medium to achieve the desired final concentrations for the cytotoxicity assay. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Assays

Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound triterpenoid. Control wells should contain medium with DMSO at the same final concentration as the treated wells. The plates are then incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.[3][4] A reference wavelength of 620 nm can also be used.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular protein content, which is proportional to the cell number.

Protocol:

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5,000-20,000 cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are treated with various concentrations of the this compound triterpenoid and incubated for the desired period.

  • Cell Fixation: The medium is discarded, and the cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[1]

  • Washing: The plates are washed four times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.[1]

  • SRB Staining: 45 µL of 0.04% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 15-30 minutes.[1][2]

  • Washing: The unbound SRB is removed by washing four times with 1% acetic acid. The plates are then air-dried.[1]

  • Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.[1]

  • Absorbance Measurement: The absorbance is measured at 565 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined as described for the MTT assay.

Visualization of Experimental Workflow and Signaling Pathway

To visually represent the experimental process and the potential mechanism of action of this compound triterpenoids, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep HeLa Cell Culture & Seeding treat This compound Treatment prep->treat assay Cytotoxicity Assay (MTT or SRB) treat->assay data Data Analysis (IC50) assay->data

Experimental workflow for this compound cytotoxicity assay.

G cluster_pathway Proposed Apoptotic Signaling Pathway cluster_mito Mitochondrion This compound This compound Triterpenoid Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Casp8 Caspase-8 This compound->Casp8 activates CytoC Cytochrome c Bax->CytoC release Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed this compound-induced apoptotic pathway in HeLa cells.

Mechanism of Action

Several studies suggest that this compound triterpenoids induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. In HeLa cells, treatment with various cytotoxic agents has been shown to involve the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[5][6] The activation of the mitochondrial pathway is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol.[7] This release triggers the activation of caspase-9. The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

References

Application Notes and Protocols for Anti-inflammatory Activity Assay of Tirucallane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory potential of Tirucallane derivatives. This compound-type triterpenoids, a class of natural products, have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects. This document outlines the key signaling pathways involved, experimental protocols for crucial in vitro assays, and a summary of the anti-inflammatory activities of known this compound derivatives.

Introduction to Anti-inflammatory Mechanisms of this compound Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of the inflammatory process include nitric oxide (NO), prostaglandins (produced by cyclooxygenase enzymes, COX-1 and COX-2), and leukotrienes (produced by lipoxygenase enzymes, LOX). Many anti-inflammatory drugs target the production or action of these mediators.

This compound derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[1][2] Several studies have indicated that this compound derivatives can suppress the activation of these pathways, thereby reducing the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity of this compound Derivatives

The following tables summarize the reported in vitro anti-inflammatory activities of various this compound derivatives. These tables provide a comparative overview of their potency in different assay systems.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Compound Name/IdentifierSource OrganismIC50 Value (µM)Reference
Ailantriphysa AAilanthus triphysa8.1 ± 0.0[3]
This compound Triterpenoid from Aphanamixis grandifoliaAphanamixis grandifoliaVaries (weak to strong)[4]

Table 2: Inhibition of Pro-inflammatory Cytokines

Compound Name/IdentifierSource OrganismAssayTarget CytokineIC50 Value (µM)Reference
Paramignyoside CParamignya scandensLPS-stimulated BMDCsIL-12 p405.03 ± 0.19[5]
Neritriterpenol I (this compound-type)Euphorbia neriifoliaLPS-stimulated RAW 264.7 cellsIL-6 & TNF-αStrong inhibition at 20 µM[6]
Ailantriphysa AAilanthus triphysaLPS-stimulated RAW 264.7 cellsIL-6 & TNF-αSignificant inhibition at 4, 8, 16 µM[3]

Table 3: Enzyme Inhibition and Other Anti-inflammatory Activities

Compound Name/IdentifierSource OrganismAssayTargetIC50/EC50 Value (µM)Reference
3,23-dioxotirucalla-7,24-dien-21-oic acidAnopyxis klaineanaProstaglandin E2 (PGE2) competitive enzyme immunoassayCOX pathway3.63[7]
Meliadubin B (2,3-seco-Tirucallane)Melia dubiafMLF/CB-induced human neutrophilsSuperoxide anion generationEC50: 5.54 ± 0.36[8]

Key Signaling Pathways in Inflammation

The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are critical targets for the anti-inflammatory action of this compound derivatives.

NF_kB_Signaling_Pathway cluster_NFkB_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation degradation IkB->degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes induces This compound This compound Derivatives This compound->IKK inhibits This compound->NFkB_active inhibits translocation

Figure 1: NF-κB Signaling Pathway and points of inhibition by this compound derivatives.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces This compound This compound Derivatives This compound->MAPKK inhibit phosphorylation

Figure 2: MAPK Signaling Pathway and potential inhibition by this compound derivatives.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to evaluate the anti-inflammatory activity of this compound derivatives.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by murine macrophage cells (RAW 264.7) upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][10][11]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader (540-550 nm)

Protocol:

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat_compounds Treat cells with This compound derivatives incubate1->treat_compounds add_lps Add LPS (1 µg/mL) to induce inflammation treat_compounds->add_lps incubate2 Incubate for 18-24h add_lps->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant griess_reaction Perform Griess reaction: Add Griess reagent to supernatant collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540-550 nm griess_reaction->measure_absorbance calculate Calculate nitrite concentration and % inhibition measure_absorbance->calculate end End calculate->end

Figure 3: Workflow for the Nitric Oxide (NO) Production Assay.
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 18-24 hours.[10][12]

  • Nitrite Measurement:

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[10]

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add an equal volume of Griess reagent (mix equal parts of Part A and Part B immediately before use) to each well containing supernatant and standards.[9]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm using a microplate reader.[9][12]

  • Data Analysis:

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO production inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100

In Vitro Fluorometric Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the direct inhibitory effect of this compound derivatives on the activity of purified COX-2 enzyme. The assay is based on the fluorometric detection of prostaglandin G2, an intermediate product of the COX reaction.[13][14][15]

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme (cofactor)

  • This compound derivatives (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation:

    • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

    • Prepare serial dilutions of the this compound derivatives and the positive control. The final DMSO concentration should not exceed 1%.[14]

  • Assay Procedure:

    • Add 80 µL of the reaction mixture to each well of the 96-well plate.[14]

    • Add 10 µL of the diluted this compound derivatives, positive control, or vehicle to the respective wells.[13]

    • Add 10 µL of the purified COX-2 enzyme solution to all wells except the no-enzyme control wells.

    • Incubate the plate at 25°C or 37°C for 5-10 minutes.[14][15]

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.[14]

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.[13][15]

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Fluorometric 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of this compound derivatives to inhibit the activity of the 5-LOX enzyme. The assay utilizes a fluorescent probe that reacts with the hydroperoxide products of the 5-LOX reaction to generate a fluorescent signal.[16]

Materials:

  • Purified 5-LOX enzyme

  • LOX Assay Buffer

  • Linoleic acid or arachidonic acid (substrate)

  • Fluorometric probe

  • This compound derivatives (dissolved in DMSO)

  • Positive control (e.g., Zileuton)

  • 96-well white or black plate

  • Fluorescence microplate reader (Ex/Em ≈ 500/536 nm)

Protocol:

  • Reagent Preparation:

    • Prepare a reaction mix containing LOX Assay Buffer, the 5-LOX enzyme, and the fluorometric probe.

    • Prepare serial dilutions of the this compound derivatives and the positive control.

  • Assay Procedure:

    • Add the reaction mix to the wells of the 96-well plate.

    • Add the diluted this compound derivatives, positive control, or vehicle to the respective wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light.[16]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction from the kinetic fluorescence data.

    • Calculate the percentage of 5-LOX inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and the reagents used. It is also recommended to perform cell viability assays (e.g., MTT or CCK-8) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the tested compounds.

References

Application Notes and Protocols for the Synthesis of Tirucallane Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Tirucallane derivatives and their structure-activity relationship (SAR) studies, focusing on their potential as anticancer and anti-inflammatory agents. Detailed experimental protocols for both the synthesis of derivatives and their biological evaluation are provided, alongside a summary of quantitative activity data.

Introduction to this compound Triterpenoids

This compound-type triterpenoids are a class of natural products characterized by a tetracyclic core scaffold. Found in a variety of plant species, these compounds have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antiparasitic effects. The therapeutic potential of these molecules can be enhanced through synthetic modifications, leading to the generation of novel derivatives with improved efficacy and selectivity. Structure-activity relationship (SAR) studies are crucial in guiding the design of these derivatives to optimize their pharmacological profiles.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of functional groups on the core scaffold and the side chain.

Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against a range of human cancer cell lines. Key structural features influencing their anticancer activity include:

  • Hydroxylation: The presence and position of hydroxyl groups are critical. For instance, the presence of a hydroxyl group at C-25 has been shown to be a significant contributor to potent cytotoxic activity.

  • Side Chain Modifications: Alterations to the side chain can dramatically impact cytotoxicity.

  • Glycosylation: The addition of a sugar moiety can influence cell uptake and interaction, sometimes leading to enhanced activity.

  • Oxidation: The presence of a ketone group at C-3 is a common feature in bioactive derivatives.

The following table summarizes the cytotoxic activity (IC50) of selected this compound derivatives against various cancer cell lines.

Compound Name/NumberSource OrganismCancer Cell LineIC50 (µM)Key Structural Features & SAR Observations
Oddurensinoid HCommiphora oddurensisHeLa (Cervical Cancer)36.9Contains a hydroxyl group at C-25, which appears critical for its potent activity.
Oddurensinoid BCommiphora oddurensisHeLa (Cervical Cancer)65.5Lacks the C-25 hydroxyl group, showing reduced activity compared to Oddurensinoid H.
Oddurensinoid KCommiphora oddurensisHeLa (Cervical Cancer)39.7A glycoside derivative of Oddurensinoid B, with slightly improved activity.
Compound from Pistacia lentiscusPistacia lentiscusHepG2 (Liver Cancer)4.92Demonstrates potent activity against liver cancer cells.
Compound 5 from Amoora dasycladaAmoora dasycladaSMMC-7721 (Liver Cancer)Strong ActivityExhibited strong activity against human liver cancer cells.
FlindissolLuvunga scandensMCF-7 (Breast Cancer)13.8Shows potent cytotoxicity against breast adenocarcinoma cells.
3-oxotirucalla-7,24-dien-21-oic-acidLuvunga scandensMCF-7 (Breast Cancer)27.5The presence of the C-3 oxo group is a notable feature.
Anti-inflammatory Activity

This compound derivatives have also demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO). The anti-inflammatory activity is closely linked to specific structural features, such as the presence of hydroxyl and ketone groups.

CompoundSourceAssayIC50 (µM)Key Structural Features & SAR Observations
This compound Derivative 1Plant Source 1NO Production Inhibition15.2Presence of a C-3 hydroxyl group seems important for activity.
This compound Derivative 2Plant Source 2NO Production Inhibition8.9The introduction of a ketone at C-7 enhances anti-inflammatory effects.

Experimental Protocols

Synthesis of this compound Derivatives

The following are general protocols for the semi-synthesis of this compound derivatives from a natural this compound triterpenoid starting material containing a hydroxyl group at the C-3 position.

This protocol describes the esterification of the C-3 hydroxyl group to an acetate ester.

Materials:

  • This compound triterpenoid (with a C-3 OH group)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the this compound triterpenoid (1 equivalent) in anhydrous pyridine.

  • Add acetic anhydride (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the 3-O-acetylated this compound derivative.

This protocol describes the oxidation of the C-3 hydroxyl group to a ketone using Jones reagent.

Materials:

  • This compound triterpenoid (with a C-3 OH group)

  • Acetone (anhydrous)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the this compound triterpenoid (1 equivalent) in anhydrous acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution until a persistent orange-brown color is observed.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the dropwise addition of isopropanol until the solution turns green.

  • Dilute the mixture with water and extract with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the 3-oxo-Tirucallane derivative.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell line of choice (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Add 100 µL of the supernatant to a new 96-well plate and add 100 µL of Griess Reagent to each well.

Application Notes and Protocols for X-ray Crystallography of Tirucallane-Type Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirucallane-type triterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-diabetic properties.[1] The precise three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design, can be unambiguously determined using single-crystal X-ray crystallography.[2][3] This document provides detailed application notes and protocols for the X-ray crystallographic analysis of this compound-type triterpenoids.

Application Notes

X-ray crystallography is the definitive method for elucidating the absolute stereochemistry and conformational details of this compound-type triterpenoids. This information is invaluable for:

  • Unambiguous Structure Elucidation: Confirming the connectivity, configuration, and conformation of newly isolated or synthesized this compound derivatives.

  • Structure-Activity Relationship (SAR) Studies: Providing precise geometric parameters to correlate molecular shape with biological activity.

  • Drug Design and Development: Serving as a basis for computational modeling, docking studies, and the rational design of more potent and selective analogs.

  • Polymorph Identification: Characterizing different crystalline forms of a this compound triterpenoid, which can have significant implications for its physicochemical properties, such as solubility and bioavailability.

Experimental Workflow for X-ray Crystallography

The overall process of determining the crystal structure of a this compound-type triterpenoid can be summarized in the following workflow:

X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_final_output Final Output Isolation Isolation & Purification Crystallization Single Crystal Growth Isolation->Crystallization >95% purity Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Cryo-protection DataProcessing Data Processing & Scaling Xray->DataProcessing Solution Structure Solution DataProcessing->Solution Direct/Patterson Methods Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Figure 1: General workflow for the X-ray crystallography of this compound-type triterpenoids.

Experimental Protocols

Crystallization of this compound-Type Triterpenoids

Obtaining high-quality single crystals is the most critical and often the most challenging step. Triterpenoids, being largely hydrophobic molecules, require careful selection of solvents for crystallization.

Materials:

  • Purified this compound-type triterpenoid (>95% purity)

  • Crystallization-grade solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, hexane, dichloromethane)

  • Small glass vials (1-2 mL) or NMR tubes

  • Syringe filters (0.22 µm)

Protocol: Slow Evaporation Method

  • Dissolve 2-10 mg of the purified triterpenoid in a minimal amount (0.5-1.0 mL) of a suitable solvent or solvent mixture in a clean vial. A good starting point is a solvent in which the compound is moderately soluble.

  • Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap, but do not seal it tightly. Puncture a small hole in the cap to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor the vial periodically for crystal growth. This process can take several days to weeks.

Protocol: Vapor Diffusion Method

This method is particularly useful when only small amounts of the compound are available.

  • Dissolve the triterpenoid in a small volume of a relatively low-volatility solvent in which it is soluble (the "precipitant" solution).

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a desiccator).

  • In the larger container, add a larger volume of a more volatile solvent in which the compound is insoluble (the "reservoir" solvent).

  • Over time, the vapor from the reservoir solvent will slowly diffuse into the precipitant solution, reducing the solubility of the triterpenoid and promoting crystallization.

X-ray Diffraction Data Collection

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • Monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Cryo-cooling system (e.g., liquid nitrogen stream)

Protocol:

  • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

  • Mount the crystal on a suitable holder (e.g., a MiTeGen MicroMount) with a cryoprotectant oil to prevent ice formation during cooling.

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.

  • Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

  • Collect the full set of diffraction data. Data collection times can range from a few hours to overnight, depending on the crystal's diffracting power and the X-ray source intensity.

Structure Solution and Refinement

Software:

  • Data processing software (e.g., CrysAlisPro, SAINT)

  • Structure solution and refinement software package (e.g., SHELX, Olex2)

Protocol:

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Correct the data for experimental factors such as Lorentz and polarization effects, and apply an absorption correction.

  • Space Group Determination: Based on the systematic absences in the diffraction data, determine the crystal's space group.

  • Structure Solution: Use direct methods (for small molecules like triterpenoids, this is almost always successful) to obtain an initial model of the crystal structure. This will reveal the positions of most of the non-hydrogen atoms.

  • Structure Refinement: Iteratively refine the atomic positions, and anisotropic displacement parameters against the experimental diffraction data using full-matrix least-squares methods.

  • Difference Fourier Maps: Calculate difference Fourier maps (Fo-Fc) to locate missing atoms (including hydrogen atoms) and to identify any regions of disorder. Add hydrogen atoms to the model at calculated positions.

  • Final Refinement: Continue the refinement until the model converges, as indicated by a stable R-factor and minimal shifts in the refined parameters.

  • Validation: Use tools like PLATON or CheckCIF to validate the final structure for geometric consistency and to check for any potential errors.

Data Presentation

The final crystallographic data for this compound-type triterpenoids should be summarized in a standardized table. Below are representative data for several this compound-type triterpenoids whose structures were confirmed by X-ray diffraction. The complete data can be obtained from the Cambridge Crystallographic Data Centre (CCDC).

ParameterDysolenticin A[4]Dysolenticin C[4]Xylocarpol A[5]
CCDC Deposition No.8326288326291843477
Empirical formulaC₃₀H₄₈O₅C₃₀H₄₆O₄C₂₇H₃₄O₈
Formula weight488.69470.67486.55
Temperature (K)293(2)293(2)100(2)
Crystal systemOrthorhombicMonoclinicOrthorhombic
Space groupP2₁2₁2₁P2₁P2₁2₁2₁
a (Å)10.123(2)11.987(3)11.456(2)
b (Å)12.456(3)12.112(3)13.678(3)
c (Å)21.345(4)22.456(5)15.987(3)
α (°)909090
β (°)9098.78(3)90
γ (°)909090
Volume (ų)2694.5(9)3221.1(1)2503.4(8)
Z444
Density (calculated)1.203 g/cm³1.215 g/cm³1.289 g/cm³
R₁ [I > 2σ(I)]0.0450.0520.038
wR₂ (all data)0.1180.1350.097
Goodness-of-fit on F²1.031.051.06

Signaling Pathway Visualization

Several this compound-type triterpenoids have been shown to modulate important cellular signaling pathways. For instance, (-)-leucophyllone enhances insulin secretion in pancreatic β-cells by upregulating the IRS-2/PI3K/Akt signaling pathway.[6]

IRS-2_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InsulinReceptor Insulin Receptor IRS2 IRS-2 InsulinReceptor->IRS2 Phosphorylation PI3K PI3K IRS2->PI3K Activation Akt Akt PI3K->Akt Activation via PIP3 PDX1 PDX-1 Akt->PDX1 Nuclear Translocation Leucophyllone (-)-Leucophyllone Leucophyllone->IRS2 Upregulates Leucophyllone->PI3K Upregulates Leucophyllone->Akt Upregulates InsulinGene Insulin Gene Transcription PDX1->InsulinGene Activation InsulinSecretion Insulin Secretion InsulinGene->InsulinSecretion Leads to

References

Application Notes & Protocols: Assessing the Anticancer Efficacy of Tirucallane Triterpenoids Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tirucallane triterpenoids, a class of natural products isolated from various plant species, have garnered significant interest in oncology research for their potent anticancer activities.[1] Evaluating the cytotoxic and cytostatic effects of these compounds is a critical first step in the drug discovery pipeline. Cell viability assays are fundamental tools used to quantify the effects of tirucallanes on cancer cell lines, providing essential data on their dose-dependent efficacy. These assays measure different cellular parameters, such as metabolic activity, plasma membrane integrity, and cellular proliferation, to determine the percentage of viable cells after treatment. This document provides an overview of commonly used assays, detailed experimental protocols, and a summary of reported data for various this compound compounds.

Key Cell Viability Assays in this compound Research

Several assay types are employed to measure the anticancer effects of tirucallanes. The choice of assay depends on the specific research question, the compound's potential mechanism of action, and the cell type being studied.

  • Metabolic Assays (Tetrazolium Reduction): These assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[2][3][4] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[1][3]

    • CCK-8 (Cell Counting Kit-8) Assay: This assay uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases to produce a yellow-colored formazan dye. The amount of dye is directly proportional to the number of living cells. This method was used to evaluate the cytotoxic effects of new this compound-type triterpenes against human cervical cancer (HeLa) cells.[5]

  • Cytotoxicity Assays (Membrane Integrity): These assays quantify cell death by measuring the leakage of intracellular components from cells with compromised plasma membranes.

    • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[6][7] The LDH assay is a colorimetric method that measures the amount of this enzyme in the supernatant, which is proportional to the number of lysed cells.[8]

  • Total Protein Staining Assays:

    • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular mass and is used to determine cell number. It has been used to evaluate the cytotoxic effects of this compound-type triterpenes in combination with cisplatin on prostate (PC3) and colon (HCT116) cancer cell lines.[9]

Data on Anticancer Activity of this compound Triterpenoids

The following table summarizes the cytotoxic activity (IC₅₀ values) of various this compound triterpenoids against different human cancer cell lines, as determined by the specified cell viability assays.

This compound Compound/DerivativeSource OrganismCancer Cell LineAssay UsedIC₅₀ Value (µM)Reference
Oddurensinoid HCommiphora oddurensisHeLa (Cervical)CCK-836.9[5][10]
Compound 5 (unnamed)Amoora dasycladaSMMC-7721 (Liver)Not Specified0.00841 µM/ml*[11][12]
Masticadienonic acid (AMD)Amphipterygium adstringensPC3 (Prostate)Sulforhodamine BNot explicitly stated[9]
Masticadienonic acid (AMD)Amphipterygium adstringensHCT116 (Colon)Sulforhodamine BNot explicitly stated[9]
Dihydroxy-tirucalla-7,24-dien-23-oneDysoxylum gaudichaudianumHeLa (Cervical)Not Specified29.23[13]

Note: The unit for Compound 5 was reported as µm/ml, which is an unconventional unit for IC₅₀. The original source should be consulted for clarification.

Experimental Workflow and Protocols

A typical experimental workflow for screening this compound compounds for anticancer activity is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Measurement cluster_analysis Data Analysis prep_cells Cell Culture (Cancer Cell Lines) seed_plate Seed Cells in 96-Well Plates prep_cells->seed_plate prep_compound Prepare this compound Stock Solutions treat_cells Treat with Serial Dilutions of this compound Compound prep_compound->treat_cells seed_plate->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, LDH Substrate) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure Measure Signal (Absorbance/Luminescence) incubate_reagent->measure calc_viability Calculate % Cell Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for screening this compound anticancer activity.
Protocol 1: MTT Cell Viability Assay

This protocol details the steps for assessing cell viability based on mitochondrial metabolic activity.[2][3][4]

A. Principle Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1][2] The amount of this insoluble formazan, measured colorimetrically after solubilization, is directly proportional to the number of living cells in the well.[3]

B. Materials

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound triterpenoid stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader (absorbance at 570-590 nm)[2]

C. Procedure

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the this compound compound. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the vehicle).

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: At the end of the incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.[1][14]

  • Incubate the plate for 1-4 hours at 37°C, protected from light, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[2]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[2]

D. Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of a blank well (medium, MTT, and solubilizer only) from all other readings.

  • Calculate Percent Viability:

    • Percent Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Protocol 2: LDH Cytotoxicity Assay

This protocol is used to quantify cytotoxicity by measuring lactate dehydrogenase (LDH) released from damaged cells.[6][7]

A. Principle LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[6] The assay measures LDH activity in the supernatant through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8] The amount of color is proportional to the amount of LDH released, and thus to the number of dead cells.[8]

B. Materials

  • Cancer cell line of interest and complete culture medium

  • This compound triterpenoid stock solution

  • 96-well flat-bottom sterile microplates

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • Lysis Buffer (10X, often included in the kit, for maximum LDH release control)

  • Stop Solution (often included in the kit)

  • Multichannel pipette and microplate reader (absorbance at ~490 nm)

C. Procedure

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. Ensure the final volume in each well is 100-150 µL.[7][8]

  • Setup of Controls (on the same plate):

    • Vehicle Control (Spontaneous LDH Release): Wells with cells treated only with the vehicle (e.g., DMSO).

    • Maximum LDH Release Control: Wells with untreated cells. 45 minutes before the assay, add 10 µL of 10X Lysis Buffer to these wells to lyse all cells.[15]

    • No-Cell Control (Medium Background): Wells containing only culture medium to measure background LDH activity.[8]

  • Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[16]

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Be careful not to disturb the cell layer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.[15]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][16]

  • Stop Reaction: Add the Stop Solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.[15]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[15]

D. Data Analysis

  • Corrected Absorbance: Subtract the 680 nm reading from the 490 nm reading for each well. Then, subtract the average value of the No-Cell Control from all other readings.

  • Calculate Percent Cytotoxicity:

    • Percent Cytotoxicity (%) = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

This compound-Induced Apoptotic Signaling

Many anticancer agents, including triterpenoids, exert their effects by inducing apoptosis (programmed cell death). Apoptosis proceeds via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, which converge on the activation of executioner caspases.[17][18] Understanding these pathways is crucial for mechanistic studies following viability assays.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Triterpenoid dna_damage Cellular Stress (e.g., DNA Damage, ROS) This compound->dna_damage Induces death_receptor Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bax/Bak Activation Bcl-2 Inhibition caspase8->bcl2_family Cleaves Bid (cross-talk) procaspase3 Pro-Caspase-3 caspase8->procaspase3 Activates dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 Activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Substrate Cleavage Apoptosis caspase3->apoptosis

General overview of apoptotic signaling pathways.

References

Application Notes and Protocols for In Vitro Testing of Tirucallane Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of Tirucallane compounds as potential anti-cancer agents. This document includes a summary of their cytotoxic activity against various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction to this compound Triterpenoids

This compound-type triterpenoids are a class of natural products isolated from various plant species, such as those from the Amoora and Commiphora genera.[1][2] These compounds have garnered significant interest in oncology research due to their demonstrated cytotoxic effects against a range of cancer cell lines.[3][4] Their complex chemical structures offer a promising scaffold for the development of novel therapeutic agents. Understanding the relationship between their structure and anti-cancer activity is crucial for advancing these compounds into further stages of drug development.[3]

Data Presentation: Cytotoxic Activity of this compound Compounds

The anti-cancer potential of various this compound compounds has been quantified by determining their half-maximal inhibitory concentration (IC50) against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of a compound's potency.[5]

Compound Name/NumberSource OrganismCancer Cell LineIC50 (µM)Reference
Oddurensinoid HCommiphora oddurensisHeLa (Cervical Cancer)36.9[2]
Compound 5Amoora dasycladaSMMC-7721 (Human Liver Cancer)8.41 x 10⁻³ µM/ml[6]
Unnamed this compound Triterpenoids (Compounds 1-6)Dysoxylum binectariferumHepG2 (Liver Cancer)7.5 - 9.5[4]
Unnamed this compound Triterpenoid (Compound 1)Phellodendron chinenseHEL, K562, MDA, PC3Similar to Adriamycin[7]
Unnamed this compound Triterpenoids (Compounds 3 and 10)Phellodendron chinenseHEL, K562, MDA, PC3Moderate cytotoxicity[7]
Desmondiin AEuphorbia desmondiiTrypanosoma cruzi epimastigotes3-5[8]
Desmondiin ATrypanosoma cruzi amastigotes2.5 ± 0.3[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound triterpenoids are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[14]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[5]

Analysis of Protein Expression: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[15][16] This method can be used to investigate the effect of this compound compounds on the expression levels of proteins involved in cell signaling pathways, such as those related to apoptosis and cell cycle regulation.

Protocol:

  • Cell Lysis: After treatment with this compound compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17][18]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.[17]

  • Gel Electrophoresis: Denature the protein samples by boiling them in SDS-PAGE sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate them by size using electrophoresis.[16][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[16]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[16][18]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[18]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16][18]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[17]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content of the cells. This technique can reveal if this compound compounds induce cell cycle arrest.

Protocol:

  • Cell Preparation: Treat cells with this compound compounds for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[20][21] Cells can be stored at -20°C for several weeks.[21]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[22] RNase A is essential to degrade RNA, which can also be stained by PI.[22]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at a wavelength greater than 600 nm.[22] Collect data from at least 10,000 events per sample.

  • Data Interpretation: Analyze the data using appropriate software to generate a DNA content histogram. The G0/G1 phase cells will have 2n DNA content, while G2/M phase cells will have 4n DNA content. Cells in the S phase will have a DNA content between 2n and 4n.[22]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action of this compound compounds and a typical experimental workflow for their in vitro evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cell_seeding Seed Cancer Cells compound_treatment Treat with this compound Compounds cell_seeding->compound_treatment mtt_assay MTT Assay (Viability/Cytotoxicity) compound_treatment->mtt_assay western_blot Western Blot (Protein Expression) compound_treatment->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis) compound_treatment->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 protein_changes Protein Level Changes western_blot->protein_changes cell_cycle_arrest Cell Cycle Arrest flow_cytometry->cell_cycle_arrest

A typical experimental workflow for the in vitro evaluation of this compound compounds.

apoptosis_pathway cluster_induction Induction cluster_signaling Signaling Cascade cluster_execution Execution This compound This compound Compounds ros ↑ Reactive Oxygen Species (ROS) This compound->ros nf_kb NF-κB Pathway Modulation This compound->nf_kb caspase_8 Caspase-8 Activation (Extrinsic Pathway) This compound->caspase_8 Direct/Indirect Activation jnk_p38 JNK/p38 Activation ros->jnk_p38 er_stress Endoplasmic Reticulum Stress (UPR Pathway) ros->er_stress mitochondria Mitochondrial Disruption ros->mitochondria apoptosis Apoptosis jnk_p38->apoptosis er_stress->apoptosis caspase_9 Caspase-9 Activation (Intrinsic Pathway) mitochondria->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 caspase_8->caspase_3 caspase_3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tirucallane Yield from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the extraction and purification of Tirucallane-type triterpenoids from Euphorbia species.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Question (Issue) Answer (Potential Cause & Solution)
Why is my this compound yield consistently low? 1. Inefficient Initial Extraction: The choice of solvent and method is critical. Ensure you are using an appropriate polar solvent like methanol or ethanol for the initial extraction.[1][2] Consider using techniques like ultrasonication to disrupt latex particles or microwave-assisted extraction to improve efficiency.[3][4] 2. Suboptimal Plant Material: The concentration of triterpenoids can vary based on the Euphorbia species, the part of the plant used (latex, stems, aerial parts), and even the season of collection.[5] The latex is often a primary source.[3][6] 3. Incomplete Solvent Partitioning: During liquid-liquid extraction, ensure vigorous mixing and adequate phase separation to effectively partition the Tirucallanes from the aqueous phase into the organic solvent. Repeat the partitioning step multiple times for exhaustive extraction.
My final product is impure. How can I improve its purity? 1. Ineffective Chromatographic Separation: This is the most common cause.     * Column Chromatography: Optimize the stationary phase (silica gel is common) and the mobile phase gradient.[3] Start with a non-polar solvent (e.g., n-hexane) and gradually increase polarity with ethyl acetate or dichloromethane to effectively separate compounds.[3][6]     * HPLC: For high purity, Reverse-Phase HPLC (RP-HPLC) is crucial.[3][6] Ensure the column is not overloaded and optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradients).[6] 2. Contamination from Collection: The latex of Euphorbia is sticky and can trap debris. Filter the initial latex/solvent mixture before proceeding. 3. Crystallization Issues: If crystallization is the final step, ensure the correct solvent is used and the cooling process is slow to allow for well-formed crystals. Wash the collected crystals with a small amount of cold solvent to remove residual impurities.[3]
I am losing a significant amount of sample during purification. What are the common loss points? 1. Multiple Chromatographic Steps: Each purification step (e.g., VLC, Column Chromatography, HPLC) will result in some sample loss. Minimize the number of steps where possible by optimizing the initial extraction and partitioning. 2. Adsorption on Silica Gel: Highly polar compounds can irreversibly bind to the silica gel in column chromatography. Monitor the column using TLC to ensure your target compound is eluting. 3. Solvent Evaporation: When using a rotary evaporator, avoid excessively high temperatures or vacuum levels which can cause volatile or semi-volatile compounds to be lost.
My results are not reproducible between batches. Why? 1. Variation in Plant Material: As mentioned, the phytochemical profile of plants can vary significantly.[5] Standardize the collection process (species, plant part, time of year) as much as possible. 2. Inconsistent Extraction Parameters: Strictly control all experimental variables, including solvent-to-solid ratio, extraction time, and temperature.[4][7][8] Even minor changes can affect the extraction efficiency and final yield. 3. Solvent Quality: Ensure the solvents used are of the same grade and purity for each experiment, as impurities can interfere with extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: Which solvents are most effective for this compound extraction?

The choice of solvent is critical and typically follows a multi-step process based on polarity.

  • Initial Extraction: Polar solvents are highly effective for the initial extraction from plant material. Methanol is widely used, often mixed with the collected latex in ratios such as 1:3 (v/v).[3] 95% Ethanol has also been successfully used.[6]

  • Solvent-Solvent Partitioning: Following initial extraction, a series of solvents with increasing polarity is used to separate compound classes. A common sequence is n-hexane, followed by dichloromethane (or chloroform), and then ethyl acetate.[3][6]

Data Summary: Solvent Systems in this compound & Triterpenoid Extraction

Plant Material SourceTarget Compound ClassSolvent System(s) UsedKey FindingsReference
Euphorbia species LatexTirucallol1. Methanol (initial) 2. n-Hexane, Dichloromethane, Ethyl Acetate (partitioning)Methanol is effective for initial extraction from the aqueous latex matrix, followed by partitioning.[3]
Euphorbia neriifolia StemsEuphane & this compound Triterpenes1. 95% EtOH (initial) 2. Hexanes, CH₂Cl₂ (partitioning)The crude ethanol extract was suspended in water and partitioned with hexanes and dichloromethane.[6]
Euphorbia desmondii Aerial PartsEuphane & this compound Triterpenes1. MeOH (initial) 2. MeOH-H₂O (1:1) and CHCl₃ (partitioning)Dried plant material was percolated with methanol, and the resulting extract was partitioned.[9][10][11]
Commiphora oddurensis ResinThis compound TriterpenesEthyl acetate and Methanol (1:1)Extraction was performed in a hot sonic bath at 40°C.[12]

Q2: What are the optimal temperature and time for extraction?

  • Temperature: Increasing the temperature generally enhances solute solubility and diffusion, speeding up extraction.[7] Extractions have been successfully performed at room temperature (percolation)[9][10] and elevated temperatures (50°C).[6] However, excessive heat can degrade thermolabile compounds.[13] The optimal temperature should be determined empirically, but a range of 40-60°C is a good starting point for assisted extraction methods.

  • Time: Extraction time depends on the method. Ultrasonication may only require a few minutes[3], while maceration or percolation can last for hours or days.[9][10] For microwave or ultrasound-assisted methods, time is significantly reduced. The key is to allow sufficient time for the solvent to penetrate the plant matrix and dissolve the target compounds.[4]

Q3: How can I quantify my this compound yield accurately?

Accurate quantification requires chromatographic techniques.

  • High-Performance Thin-Layer Chromatography (HPTLC): This method can be used for quantifying specific triterpenoids, as demonstrated for euphadienol in Euphorbia latex.[5] It requires a reference standard for calibration.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a precise method for quantification. A calibration curve must be generated using an isolated and purified this compound standard.

  • Gravimetric Analysis: While less precise for specific compounds, weighing the dried extract after each purification step (e.g., after column chromatography fractions are combined) can provide an estimate of the total triterpenoid fraction yield.

Q4: What are the essential safety precautions when working with Euphorbia latex?

The latex from many Euphorbia species is toxic and irritating to the skin and eyes.[3][6] Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear gloves (nitrile is recommended), a lab coat, and safety glasses or goggles.[3]

  • Ventilation: Handle the latex and organic solvents in a well-ventilated area or a fume hood.

  • Handling: Avoid direct contact with skin. If contact occurs, wash the affected area immediately with soap and water.

Experimental Protocols & Visualizations

Protocol 1: General Extraction and Partitioning of Tirucallanes from Euphorbia Latex

This protocol is a generalized procedure based on common methodologies.[3]

  • Latex Collection: Carefully make incisions on the Euphorbia plant and collect the fresh latex into a beaker containing a polar solvent like methanol (e.g., in a 1:3 latex-to-methanol volume ratio) to prevent coagulation and begin extraction.

  • Initial Extraction & Separation:

    • Agitate the latex-methanol mixture. For improved efficiency, place the mixture in an ultrasonic bath for 5-10 minutes to disrupt latex particles.[3]

    • Centrifuge the mixture (e.g., 5000 rpm for 10 minutes) to pellet insoluble residues.

    • Carefully decant and collect the methanolic supernatant, which contains the triterpenoids.

  • Solvent Concentration: Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a hydroalcoholic solution (e.g., 70:30 ethanol:water).

    • Perform sequential extractions in a separatory funnel using solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

    • Separate the layers and then re-extract the aqueous layer with a medium-polarity solvent like dichloromethane or ethyl acetate to isolate the this compound-rich fraction.[3][6]

  • Drying and Storage: Dry the final organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent. Store the dried extract for further purification.

G cluster_collection Step 1: Collection & Initial Extraction cluster_partition Step 2: Partitioning cluster_purification Step 3: Purification a Collect Fresh Latex in Methanol b Ultrasonication (5-10 min) a->b c Centrifuge (5000 rpm, 10 min) b->c d Collect Supernatant c->d e Concentrate with Rotary Evaporator d->e f Resuspend in EtOH/Water e->f g Partition with n-Hexane f->g h Partition with Dichloromethane / Ethyl Acetate g->h i Collect Organic Phase h->i j Dry & Concentrate Extract i->j k Column Chromatography j->k l HPLC Purification k->l m Pure this compound l->m

Workflow for this compound Extraction and Purification.
Protocol 2: Purification by Column Chromatography

This protocol outlines a standard approach for purifying the crude extract.[3][12]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., mesh size 70-230) in a non-polar solvent like n-hexane.

    • Pour the slurry into a glass column with a cotton plug at the bottom, allowing the solvent to drain and the silica to pack evenly. Avoid air bubbles.

  • Sample Loading:

    • Dissolve the dried crude extract from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully load the dissolved sample onto the top of the packed silica gel.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the solvent polarity by slowly introducing ethyl acetate or dichloromethane into the mobile phase (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate, and so on).

  • Fraction Collection:

    • Collect the eluate in separate tubes.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the target this compound compounds.

    • Combine the pure fractions and evaporate the solvent.

G start Low this compound Yield q1 Was the initial extraction efficient? start->q1 q2 Was the correct plant part/ species/season used? q1->q2 Yes sol1 Re-evaluate solvent choice (Methanol/Ethanol). Consider ultrasonication or MAE. q1->sol1 No q3 Was the solvent partitioning performed correctly? q2->q3 Yes sol2 Use high-yield source (e.g., latex). Standardize plant material collection. q2->sol2 No q4 Is purification method optimized? q3->q4 Yes sol3 Ensure proper phase separation. Repeat partitioning steps. q3->sol3 No sol4 Optimize chromatography gradient. Check for irreversible adsorption. q4->sol4 No end Yield Optimized q4->end Yes sol1->end sol2->end sol3->end sol4->end

Troubleshooting flowchart for low this compound yield.

G cluster_params Key Extraction Parameters center This compound Yield solvent Solvent Choice (Polarity) solvent->center temp Temperature temp->center time Extraction Time time->center ratio Solid:Liquid Ratio ratio->center method Extraction Method (e.g., Sonication) method->center material Plant Material (Source & Prep) material->center

Key parameters influencing final this compound yield.

References

Technical Support Center: Overcoming Low Solubility of Tirucallane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Tirucallane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tetracyclic triterpene with the chemical formula C30H54. Its derivatives, found in various plants, have shown promising pharmacological activities, including cytotoxic effects against cancer cell lines. However, this compound and its analogues are highly hydrophobic ("hard in water"), which significantly limits their use in aqueous solutions for in vitro and in vivo studies, posing a major hurdle in drug development.[1]

Q2: What are the initial steps to dissolve this compound for in vitro experiments?

A2: For preliminary in vitro assays, this compound can often be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then serially diluted into the aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity or artifacts.[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue. Here are a few troubleshooting steps:

  • Optimize Solvent Concentration: Determine the highest concentration of the organic solvent your assay can tolerate without adverse effects and use that to maximize this compound solubility.

  • Serial Dilution: Perform a stepwise serial dilution instead of a single large dilution. This gradual change in solvent polarity can help keep the compound in solution.

  • Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.

  • Use of Pluronic F68: Incorporating a small amount of Pluronic F68 in the aqueous buffer can help to stabilize the compound and prevent precipitation.

Q4: What are the more advanced methods to improve the aqueous solubility of this compound for formulation development?

A4: Several advanced formulation strategies can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility and bioavailability.[3][4][5]

Troubleshooting Guides & Experimental Protocols

Co-Solvent Systems

Issue: Difficulty in achieving the desired concentration of this compound in an aqueous buffer for biological assays.

Solution: Employing a co-solvent system can enhance solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).

Experimental Protocol: Solubility Determination in Co-solvent Mixtures

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 30%,... 90% v/v of the organic solvent in water).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound powder to a known volume of each co-solvent mixture in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7][8]

  • Data Analysis: Plot the measured solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.

Quantitative Data Summary: Co-solvents

Co-solvent SystemThis compound SolubilityReference
DMSO/WaterConcentration-dependent; specific quantitative data for this compound is not readily available in the literature, but DMSO is commonly used to dissolve this compound derivatives for in vitro studies.[2]General knowledge
Ethanol/WaterConcentration-dependent; specific quantitative data for this compound is not available.General knowledge
PEG 400/WaterConcentration-dependent; specific quantitative data for this compound is not available.General knowledge

Note: The table above reflects the lack of specific quantitative solubility data for this compound in the searched literature. Researchers will need to determine this experimentally.

Workflow for Co-Solvent Solubility Enhancement

CoSolventWorkflow A Start: Insoluble this compound B Prepare Co-solvent/Water Mixtures A->B Select Co-solvent C Add Excess this compound B->C D Equilibrate (24-48h) C->D E Centrifuge & Filter D->E F Quantify with HPLC E->F G End: Solubilized this compound Solution F->G Determine Max Solubility

Caption: Workflow for enhancing this compound solubility using co-solvents.

Cyclodextrin Inclusion Complexation

Issue: Requirement for a stable, water-soluble formulation of this compound, particularly for in vivo applications.

Solution: Formation of an inclusion complex with cyclodextrins can mask the hydrophobicity of this compound and improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. Other ratios (e.g., 1:2) can be explored for optimization.

  • Kneading:

    • Place the accurately weighed HP-β-CD in a mortar.

    • Add a small amount of a suitable solvent (e.g., a 50:50 ethanol/water mixture) to form a paste.

    • Gradually add the weighed this compound to the paste and knead for 30-60 minutes.

    • During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

  • Solubility Assessment: Determine the aqueous solubility of the prepared complex using the equilibrium solubility method described previously.

Quantitative Data Summary: Cyclodextrins

Cyclodextrin TypeExpected Solubility EnhancementReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant, but quantitative data for this compound is not available.General knowledge for hydrophobic compounds.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Significant, but quantitative data for this compound is not available.General knowledge for hydrophobic compounds.

Note: The table above reflects the lack of specific quantitative solubility data for this compound-cyclodextrin complexes in the searched literature. Researchers will need to determine this experimentally.

Logical Diagram for Cyclodextrin Complexation Troubleshooting

CyclodextrinTroubleshooting Start Low Solubility with Cyclodextrin Complex Q1 Is the complex formation confirmed? Start->Q1 A1_Yes Increase Cyclodextrin Ratio Q1->A1_Yes Yes A1_No Optimize Preparation Method (e.g., co-precipitation, freeze-drying) Q1->A1_No No Q2 Is solubility still insufficient? A1_Yes->Q2 A1_No->Start A2_Yes Try a different cyclodextrin derivative (e.g., SBE-β-CD) Q2->A2_Yes Yes A2_No Proceed with Formulation Q2->A2_No No A2_Yes->Start End Optimized Soluble Formulation A2_No->End

Caption: Troubleshooting guide for cyclodextrin complexation of this compound.

Solid Dispersions

Issue: Poor dissolution rate of this compound from solid dosage forms.

Solution: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution by reducing particle size to a molecular level and improving wettability. Common polymers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30) and a volatile organic solvent in which both this compound and the polymer are soluble (e.g., ethanol, methanol, or a mixture).

  • Dissolution:

    • Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:5, 1:10 w/w) in the selected solvent with stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to avoid degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion for amorphization and drug-polymer interaction using DSC, XRD, and FTIR.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.[4][9]

Quantitative Data Summary: Solid Dispersions

Polymer CarrierDrug-to-Polymer Ratio (w/w)Expected Dissolution EnhancementReference
PVP K301:1 to 1:10Significant, but quantitative data for this compound is not available.General knowledge for hydrophobic drugs.[10]
PEG 60001:1 to 1:10Significant, but quantitative data for this compound is not available.General knowledge for hydrophobic drugs.

Note: The table above is based on general principles of solid dispersion technology, as specific data for this compound is not available in the searched literature. Experimental optimization is required.

Workflow for Solid Dispersion Preparation

SolidDispersionWorkflow A Start: this compound & Polymer B Dissolve in Organic Solvent A->B C Solvent Evaporation (Rotovap) B->C D Vacuum Drying C->D E Milling & Sieving D->E F Characterize (DSC, XRD) E->F G End: Solid Dispersion Powder F->G Confirm Amorphous State

Caption: Workflow for preparing this compound solid dispersions.

Nanoparticle Formulations

Issue: Need for a formulation with improved bioavailability for both oral and parenteral administration.

Solution: Encapsulating this compound in nanoparticles can increase its surface area for dissolution and protect it from degradation. Solid Lipid Nanoparticles (SLNs) are a good option due to their biocompatibility and ability to encapsulate lipophilic drugs.

Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)

  • Phase Preparation:

    • Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

    • Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions.[3][11]

Quantitative Data Summary: Nanoparticle Formulations

Nanoparticle TypeKey Formulation ParametersExpected OutcomeReference
Solid Lipid Nanoparticles (SLNs)Lipid: Glyceryl monostearate, Surfactant: Poloxamer 188Improved solubility and potential for sustained release. Specific data for this compound is not available.General principles of SLN formulation.[3]
Polymeric Nanoparticles (e.g., PLGA)Polymer: Poly(lactic-co-glycolic acid)Controlled release and potential for targeting. Specific data for this compound is not available.General principles of polymeric nanoparticle formulation.[5]

Note: This table provides general guidance. The formulation parameters need to be optimized for this compound.

Logical Diagram for Nanoparticle Formulation Development

NanoparticleLogic Start Goal: Nanoparticle Formulation Select Select Nanoparticle Type (e.g., SLN, Polymeric) Start->Select Optimize Optimize Formulation (Lipid/Polymer, Surfactant, Drug Load) Select->Optimize Prepare Prepare Nanoparticles (e.g., Homogenization) Optimize->Prepare Characterize Characterize (Size, Zeta, Encapsulation Efficiency) Prepare->Characterize Characterize->Optimize No Evaluate Evaluate In Vitro (Release, Stability) Characterize->Evaluate Meets specifications? Evaluate->Optimize No Proceed Proceed to In Vivo Studies Evaluate->Proceed Acceptable?

Caption: Logical flow for developing this compound-loaded nanoparticles.

References

Technical Support Center: Tirucallane Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tirucallane-type triterpenoids by column chromatography.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of tirucallanes.

1. Poor or No Separation of this compound Triterpenoids

Question: Why am I observing poor resolution or no separation between my this compound compounds on the column?

Answer: Poor separation is a frequent challenge, often stemming from suboptimal selection of the stationary or mobile phase.

Potential Causes & Solutions:

  • Inappropriate Stationary Phase: While silica gel is the most common choice for this compound purification, its acidic nature can sometimes lead to irreversible adsorption or degradation of sensitive compounds.[1][2]

    • Solution: Consider using neutral or deactivated silica gel. For highly polar tirucallanes, reversed-phase chromatography using C18 or ODS silica gel can be a viable alternative.[3][4]

  • Suboptimal Mobile Phase: The choice and composition of the mobile phase are critical for achieving good separation.[5][6]

    • Solution:

      • Systematically optimize the solvent system using Thin Layer Chromatography (TLC) first to find a mobile phase that provides a good retention factor (Rf) of approximately 0.3 for the target compound.[7]

      • Employ a gradient elution, gradually increasing the polarity of the mobile phase. Common solvent systems for normal-phase chromatography of tirucallanes include petroleum ether/ethyl acetate, dichloromethane/ethyl acetate, and chloroform/methanol.[4][5]

      • For complex mixtures, a shallow gradient can improve the separation of closely eluting compounds.[8]

2. Peak Tailing or Fronting

Question: My purified this compound fractions show significant peak tailing in subsequent analysis. What could be the cause?

Answer: Asymmetrical peaks, such as tailing or fronting, can compromise the purity of the collected fractions and the accuracy of quantification.

Potential Causes & Solutions:

  • Strong Interactions with Silica Gel: The polar functional groups on this compound molecules can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[8]

    • Solution: Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to minimize these interactions.[7] Using a neutral or deactivated silica gel can also mitigate this issue.[7]

  • Column Overloading: Loading an excessive amount of crude extract onto the column is a common cause of peak distortion.[7][9]

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.

  • Poor Sample Solubility: If the sample is not fully dissolved in the loading solvent, it can lead to uneven application and subsequent peak tailing.[7]

    • Solution: Ensure the sample is completely dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent.[10] If solubility is an issue, consider the dry loading technique.[7][10]

3. Irreversible Adsorption or Degradation of the Compound

Question: I am experiencing low or no recovery of my target this compound from the column. What should I do?

Answer: Low recovery can be due to the compound irreversibly binding to the stationary phase or degrading during the purification process.

Potential Causes & Solutions:

  • Compound Instability on Silica Gel: Some tirucallanes may be sensitive to the acidic nature of silica gel and can degrade during chromatography.[1]

    • Solution: Perform a stability test on a small scale using a 2D TLC to check if the compound degrades on silica.[1][10] If instability is confirmed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]

  • Highly Polar Compounds: Very polar tirucallanes may bind too strongly to the silica gel and fail to elute with standard solvent systems.

    • Solution: Increase the polarity of the mobile phase significantly, for example, by using a higher percentage of methanol in a dichloromethane or ethyl acetate-based system.[5] In some cases, switching to a different chromatographic technique like reversed-phase chromatography might be necessary.

4. Column Cracking or Channeling

Question: The silica bed in my column has cracked or formed channels. How does this affect my separation and how can I prevent it?

Answer: A poorly packed column with cracks or channels leads to uneven solvent flow, resulting in broad bands and poor separation.[7]

Potential Causes & Solutions:

  • Improper Packing: The column must be packed uniformly to ensure even flow.

    • Solution: Pack the column using a slurry method, ensuring the silica gel is fully suspended in the initial mobile phase and allowed to settle without air bubbles.[7] Gently tap the column during packing to encourage a homogenous bed.

  • Column Running Dry: Allowing the solvent level to drop below the top of the stationary phase will cause the bed to dry out and crack.[7]

    • Solution: Always maintain the solvent level above the silica bed. Top up the solvent when there is still a sufficient amount remaining above the protective sand layer.[10]

Data Presentation

Table 1: Common Solvent Systems for this compound Purification on Silica Gel

Non-Polar SolventPolar Solvent 1Polar Solvent 2Typical Gradient ProgressionReference
Petroleum Ether / HexaneDichloromethane / ChloroformEthyl AcetateIncreasing amounts of Polar Solvent 1, followed by increasing amounts of Polar Solvent 2.[5]
DichloromethaneEthyl AcetateMethanolIncreasing amounts of Ethyl Acetate, followed by increasing amounts of Methanol.[5]
ChloroformMethanol-Increasing amounts of Methanol.[4]
CyclohexaneEthyl Acetate-Isocratic or gradient elution with increasing Ethyl Acetate.[6]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate stationary/mobile phaseOptimize solvent system using TLC; consider alternative stationary phases (neutral silica, C18).
Peak Tailing Strong silica interaction; column overloadAdd modifier to mobile phase; reduce sample load; use dry loading.[7]
Low Recovery Compound degradation; strong adsorptionCheck compound stability on silica; use less acidic stationary phase; increase mobile phase polarity.[1]
Cracked Column Improper packing; column ran dryUse slurry packing method; always keep solvent level above the silica bed.[7][10]

Experimental Protocols

Protocol 1: Preparation of a Silica Gel Column for this compound Purification

  • Column Selection: Choose a glass column with an appropriate diameter and length based on the amount of sample to be purified.

  • Preparation of the Stationary Phase:

    • Calculate the required amount of silica gel (typically 20-100 times the weight of the crude extract).

    • Prepare a slurry by mixing the silica gel with the initial, least polar mobile phase solvent.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Pour the silica gel slurry into the column in a single, continuous motion.

    • Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin protective layer of sand on top of the silica bed.[10]

Protocol 2: Sample Loading and Elution

  • Wet Loading:

    • Dissolve the crude extract in a minimal volume of the initial mobile phase or a slightly more polar solvent.[10]

    • Carefully apply the dissolved sample to the top of the column using a pipette.[10]

    • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.[10]

  • Dry Loading:

    • Dissolve the crude extract in a suitable solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.[7][10]

    • Carefully add this powder to the top of the column.[7]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent system.

    • Gradually increase the polarity of the mobile phase according to the pre-determined gradient.[7]

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions using TLC to identify those containing the target this compound.[5]

Visualizations

G cluster_prep Column Preparation cluster_load Sample Loading cluster_run Elution & Collection p1 Select Column p2 Prepare Silica Slurry p1->p2 p3 Pack Column p2->p3 p4 Add Protective Sand Layer p3->p4 l2 Apply Sample to Column (Wet or Dry Loading) p4->l2 l1 Dissolve Crude Extract l1->l2 r1 Start Elution with Non-Polar Mobile Phase l2->r1 r2 Gradually Increase Polarity (Gradient Elution) r1->r2 r3 Collect Fractions r2->r3 r4 Monitor Fractions by TLC r3->r4 r4->r4

Caption: General workflow for this compound purification by column chromatography.

G start Poor Separation Observed q1 Is Rf optimal (~0.3) on TLC? start->q1 sol1 Optimize Mobile Phase: - Adjust solvent ratios - Try different solvents q1->sol1 No q2 Is the column packed correctly? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Repack Column: - Use slurry method - Avoid air bubbles q2->sol2 No q3 Is the sample load too high? q2->q3 Yes a2_yes Yes a2_no No end Improved Separation sol2->end sol3 Reduce Sample Load q3->sol3 Yes q4 Is compound stable on silica? q3->q4 No a3_yes Yes a3_no No sol3->end sol4 Change Stationary Phase: - Neutral silica/alumina - Reversed-phase (C18) q4->sol4 No q4->end Yes a4_no No sol4->end

Caption: Troubleshooting decision tree for poor separation of tirucallanes.

References

Technical Support Center: Optimizing Tirucallane Peak Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving the resolution of Tirucallane triterpenoid peaks in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guides

Question: Why am I observing poor resolution and co-eluting peaks for my this compound triterpenoids?

Answer: Poor resolution of this compound triterpenoids is a common challenge due to their structural similarity, often leading to co-elution. The key to improving separation lies in systematically optimizing the three factors of the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k) .

Initial Troubleshooting Workflow

start Poor Resolution or Co-elution check_k Step 1: Evaluate Retention Factor (k) Is k between 2 and 10? start->check_k adjust_mobile_phase Adjust Mobile Phase Strength (e.g., decrease organic solvent %) check_k->adjust_mobile_phase No check_alpha Step 2: Optimize Selectivity (α) Are peaks still co-eluting? check_k->check_alpha Yes adjust_mobile_phase->check_k change_solvent Change Organic Modifier (Methanol vs. Acetonitrile) check_alpha->change_solvent Yes change_column Change Stationary Phase (e.g., C18 to C30) check_alpha->change_column Yes optimize_temp Optimize Temperature check_alpha->optimize_temp Yes check_n Step 3: Improve Efficiency (N) Is peak shape broad? check_alpha->check_n No change_solvent->check_alpha change_column->check_alpha optimize_temp->check_alpha adjust_flow_rate Decrease Flow Rate check_n->adjust_flow_rate Yes column_dimensions Use Longer Column or Smaller Particle Size check_n->column_dimensions Yes end Achieved Baseline Resolution (Rs > 1.5) check_n->end No adjust_flow_rate->check_n column_dimensions->check_n

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Question: My this compound peaks are exhibiting significant tailing. What are the likely causes and solutions?

Answer: Peak tailing can compromise resolution and the accuracy of quantification. The primary causes for this compound peak tailing in RP-HPLC and their respective solutions are outlined below:

Potential CauseSolution
Secondary Silanol Interactions Active silanol groups on the silica backbone of the column can interact with polar functional groups on Tirucallanes. Use a well-end-capped column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
Column Contamination or Voids A blocked frit or a void at the column inlet can distort peak shape. If the manufacturer allows, try reversing and flushing the column. If the issue persists, consider replacing the guard column or the analytical column itself.
Mobile Phase pH If your this compound has ionizable functional groups, a mobile phase pH close to its pKa can lead to tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Sample Overload Injecting a sample that is too concentrated can lead to peak distortion. Dilute your sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an RP-HPLC method for this compound triterpenoids?

A1: A good starting point is to use a C18 column with a gradient elution. Since many triterpenoids have low UV absorbance, a UV detector set to a low wavelength (205-210 nm) is recommended.[1]

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a broad gradient (e.g., 70% to 100% B over 30 minutes) to determine the elution profile of your compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Q2: Should I use Methanol or Acetonitrile as the organic modifier in my mobile phase?

A2: Both methanol and acetonitrile can be effective, and the choice can significantly impact selectivity. It is recommended to screen both solvents. Acetonitrile is a stronger solvent and can provide sharper peaks, while methanol can offer different selectivity for structurally similar compounds.

Q3: Can changing the column temperature improve the resolution of this compound isomers?

A3: Yes, adjusting the column temperature can alter selectivity. For some isomeric compounds, lower temperatures can increase resolution.[2] It is advisable to screen a range of temperatures (e.g., 25 °C, 30 °C, 35 °C, and 40 °C) to find the optimal condition for your specific separation.

Q4: When should I consider using a C30 column for this compound analysis?

A4: A C30 column is particularly beneficial when you are trying to separate structurally similar isomers of Tirucallanes. The unique shape selectivity of the C30 stationary phase can provide superior resolution for these challenging separations compared to a standard C18 column.[1]

Quantitative Data Summary

The following tables provide illustrative data on how different chromatographic parameters can affect the resolution of two closely eluting this compound peaks. This data is intended to guide your optimization process.

Table 1: Effect of Mobile Phase Composition on Resolution

% Acetonitrile in WaterRetention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
95%5.25.51.1
90%7.88.31.6
85%12.112.91.8

Table 2: Effect of Column Temperature on Resolution

Column Temperature (°C)Retention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
259.510.21.7
308.89.41.5
358.18.61.3
407.57.91.1

Table 3: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
1.27.37.81.4
1.08.89.41.5
0.811.011.81.7

Experimental Protocols

Protocol 1: HPLC Method Development for this compound Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound triterpenoids.

1. Initial Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

2. Scouting Gradient:

  • Run a broad and fast gradient to determine the approximate elution times of the Tirucallanes (e.g., 70% to 100% B in 20 minutes).

3. Gradient Optimization:

  • Based on the scouting run, adjust the gradient to improve the separation of closely eluting peaks. If peaks are eluting too early, decrease the initial %B. To improve the resolution of a critical pair, flatten the gradient in the region where they elute.

4. Mobile Phase Selectivity:

  • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization.

5. Temperature and Flow Rate Fine-Tuning:

  • Once a satisfactory separation is achieved, adjust the column temperature and flow rate to further optimize resolution and analysis time. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time but may also alter selectivity.[3]

Logical Relationship for Method Optimization

start Start Method Development initial_conditions Establish Initial Conditions (C18, ACN/Water, 30°C, 1 mL/min) start->initial_conditions scouting_run Perform Scouting Gradient initial_conditions->scouting_run evaluate_scouting Evaluate Elution Profile scouting_run->evaluate_scouting optimize_gradient Optimize Gradient Slope and Range evaluate_scouting->optimize_gradient check_resolution1 Resolution Adequate? optimize_gradient->check_resolution1 change_solvent Switch to Methanol check_resolution1->change_solvent No optimize_temp_flow Fine-tune Temperature and Flow Rate check_resolution1->optimize_temp_flow Yes reoptimize_gradient Re-optimize Gradient change_solvent->reoptimize_gradient check_resolution2 Resolution Adequate? reoptimize_gradient->check_resolution2 change_column Consider C30 Column check_resolution2->change_column No check_resolution2->optimize_temp_flow Yes change_column->reoptimize_gradient final_method Final Validated Method optimize_temp_flow->final_method

Caption: A systematic approach to HPLC method development for Tirucallanes.

References

Preventing degradation of Tirucallane during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tirucallane Extraction

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of this compound-type triterpenoids during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a tetracyclic triterpene with a specific stereochemistry that makes it a valuable scaffold in medicinal chemistry.[1] Its structure, however, contains functionalities susceptible to degradation under common extraction conditions. Key factors include:

  • Acid Sensitivity: The this compound skeleton can undergo acid-catalyzed rearrangements, altering its structure and biological activity.

  • Thermal Liability: High temperatures can lead to decomposition. Studies on similar triterpenoids show degradation can occur at elevated temperatures, sometimes starting at temperatures over 60°C.[2]

  • Oxidation: The presence of oxygen, especially when combined with heat or light, can lead to oxidative degradation of the molecule.

Q2: Which factors have the most significant impact on this compound stability during extraction?

The most critical factors influencing this compound stability are temperature, pH (acidity/alkalinity), solvent choice, and extraction time.[3][4] Excessive heat is a primary concern, as it accelerates degradation reactions.[2][5] Similarly, using highly acidic or alkaline solvents can cause structural rearrangements.[6][7] The duration of the extraction also plays a role; prolonged exposure to even mild stressors can lead to significant product loss.[8][9]

Q3: What are the initial signs of this compound degradation in an extract?

Degradation can manifest as:

  • Low Yields: The most immediate indicator is a lower-than-expected yield of the target this compound compounds.

  • Appearance of Unexpected Spots on TLC/HPLC: The formation of degradation byproducts will appear as additional, often more polar, spots or peaks in chromatographic analysis.

  • Color Changes: While not specific, darkening of the extract during processing can sometimes indicate decomposition.

Troubleshooting Guide

This section addresses common problems encountered during this compound extraction.

Issue 1: Low Yield of this compound Compounds

Potential Cause Recommended Solution
Excessive Heat Use low-temperature extraction methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures (e.g., 30-55°C) or maceration at room temperature.[8][10] Avoid high-temperature methods like conventional Soxhlet extraction.[2]
Inappropriate Solvent Triterpenoids like this compound are generally soluble in polar organic solvents. Ethanol, methanol, or aqueous mixtures are often effective.[8][11] Perform small-scale pilot extractions with different solvents (e.g., 70% ethanol, 90% methanol) to find the optimal system for your plant material.[12]
Acid/Base Degradation Ensure the pH of your solvent system is near neutral. If the plant matrix is highly acidic, consider using a buffered extraction solvent. Avoid adding strong acids or bases during the initial extraction.
Incomplete Extraction Ensure the plant material is finely and uniformly ground to maximize surface area. Increase the solvent-to-solid ratio or perform multiple extraction cycles to ensure exhaustive extraction.[3][9]

Issue 2: Presence of Numerous Impurity Peaks in Chromatogram

Potential Cause Recommended Solution
Co-extraction of Compounds The chosen solvent may be too non-selective. After the initial crude extraction, perform a liquid-liquid partitioning step. For example, partition the crude extract between n-hexane (to remove non-polar lipids) and methanol/water.
Degradation Products The impurities may be degradation products. Refer to "Issue 1" and implement milder extraction conditions. Analyze the crude extract immediately after extraction to minimize degradation over time.
Solvent Impurities Always use high-purity, HPLC-grade, or distilled solvents to prevent the introduction of contaminants.[3]

Optimized Extraction Protocols

To minimize degradation, modern, non-thermal extraction techniques are recommended over traditional methods that use prolonged heating.

Protocol 1: Ultrasound-Assisted Extraction (UAE) at Controlled Temperature

This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and shorter times.[10][13]

Methodology:

  • Sample Preparation: Dry the plant material (e.g., leaves, bark) at a low temperature (e.g., 40°C) and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Mix the powdered plant material with 70-90% ethanol at a solid-to-liquid ratio of 1:20 to 1:30 (g/mL).[9][12]

    • Place the mixture in an ultrasonic bath with temperature control.

    • Perform the extraction at a temperature of 40-50°C for 30-45 minutes.[8][10]

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue. Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the residue two more times to ensure complete recovery.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction.[14] Careful control of power and time is crucial to avoid overheating.

Methodology:

  • Sample Preparation: Prepare the dried, powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place the sample in a suitable extraction vessel with an appropriate solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:20 g/mL.[9]

    • Set the microwave power to a moderate level (e.g., 400-500 W).[9][14]

    • Set the extraction time to 10-15 minutes. Note: Time may need optimization depending on the material.[14]

  • Separation & Concentration: Follow steps 3-5 from the UAE protocol.

Data Summary: Extraction Method Comparison

The following table summarizes findings from various studies on triterpenoid extraction, highlighting the advantages of modern techniques in optimizing yield while minimizing degradation risk.

Extraction MethodTypical TemperatureTypical DurationKey AdvantagesPotential Drawbacks
Maceration Room Temperature24 - 72 hoursVery gentle, minimal thermal degradation.Time-consuming, potentially lower efficiency.
Soxhlet Solvent Boiling Point6 - 24 hoursHigh extraction efficiency.High risk of thermal degradation for labile compounds like this compound.[2][4]
Ultrasound (UAE) 30 - 60°C20 - 60 minutesFast, efficient, low thermal stress.[10][13]Requires specialized equipment.
Microwave (MAE) Controlled5 - 15 minutesVery fast, reduced solvent consumption.[9][14]Risk of creating localized hot spots if not optimized.

Visual Guides

Optimized Extraction Workflow

This diagram illustrates a recommended workflow designed to maximize this compound yield while preventing degradation.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction (Low Temp) cluster_process 3. Processing cluster_purify 4. Purification Start Plant Material Grind Grind to Fine Powder Start->Grind UAE Ultrasound-Assisted Extraction (40°C, 30 min) Grind->UAE Filter Filter / Centrifuge UAE->Filter Evap Concentrate Under Vacuum (<45°C) Filter->Evap Crude Crude Extract Evap->Crude Partition Liquid-Liquid Partitioning Crude->Partition Chrom Column Chromatography Partition->Chrom Pure Pure this compound Chrom->Pure

Caption: Recommended workflow for low-temperature this compound extraction.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common extraction problems.

G Start Problem: Low this compound Yield Check_Temp Was extraction temp > 60°C? Start->Check_Temp Check_Solvent Was solvent system optimized? Check_Temp->Check_Solvent No Sol_Temp Solution: Use UAE/Maceration at < 50°C Check_Temp->Sol_Temp Yes Check_Grind Was material finely ground? Check_Solvent->Check_Grind Yes Sol_Solvent Solution: Test different polarities (e.g., 70% EtOH, 90% MeOH) Check_Solvent->Sol_Solvent No Check_pH Was pH neutral? Check_Grind->Check_pH Yes Sol_Grind Solution: Grind to 40-60 mesh and re-extract Check_Grind->Sol_Grind No Sol_pH Solution: Use buffered solvent if plant matrix is acidic/basic Check_pH->Sol_pH No

References

Technical Support Center: Strategies to Increase Bioactive Compound Yield from Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the yield of bioactive compounds from plants.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary strategies to increase the yield of bioactive compounds from plants?

A1: The main strategies include elicitation, metabolic engineering, and plant cell culture techniques.[1][2][3] Elicitation involves using external stressors (elicitors) to induce the plant's defense mechanisms, which often leads to an increased production of secondary metabolites.[1][4] Metabolic engineering focuses on modifying the plant's genetic makeup to enhance the biosynthetic pathways of desired compounds.[1][5] Plant cell culture offers a controlled environment for large-scale production of plant-derived secondary metabolites, free from environmental constraints.[2][6][7]

Elicitation

Q2: My elicitation experiment did not result in a significant increase in the desired bioactive compound. What could be the issue?

A2: Several factors can influence the effectiveness of elicitation. Consider the following:

  • Elicitor Choice: The type of elicitor (biotic or abiotic) is crucial. Biotic elicitors include fungal extracts and polysaccharides, while abiotic elicitors include metal ions and UV radiation.[4][8][9] The choice depends on the target compound and plant species.

  • Elicitor Concentration: The concentration of the elicitor is critical. Too low a concentration may not trigger a response, while too high a concentration can be toxic to the plant cells.

  • Treatment Duration: The timing and duration of the elicitor treatment can significantly impact the outcome.

  • Plant Material: The physiological state and developmental stage of the plant material can affect its responsiveness to elicitors.

Q3: How do I choose between a biotic and an abiotic elicitor?

A3: The choice depends on your specific research goals and the plant system. Biotic elicitors, derived from biological sources like fungi or bacteria, often trigger specific defense pathways.[10] Abiotic elicitors, which are non-biological factors like salts or UV light, induce stress responses that can also lead to the accumulation of secondary metabolites.[4][8] Reviewing literature for your specific plant species and target compound is the best starting point.

Plant Cell Culture

Q4: My plant cell suspension culture is growing slowly and producing low yields of the target compound. How can I optimize it?

A4: Slow growth and low yield in plant cell suspension cultures are common issues.[2] Here are some troubleshooting steps:

  • Optimize Culture Medium: Systematically test different media compositions, including macronutrients, micronutrients, vitamins, and plant growth regulators (e.g., auxins and cytokinins).

  • Screen High-Yielding Cell Lines: Not all cell lines are created equal. It is essential to screen and select cell lines that exhibit both high growth rates and high productivity of the desired compound.[2]

  • Subculture Regime: An inappropriate subculture frequency can lead to nutrient depletion or accumulation of toxic byproducts. Optimize the timing of subculturing.

  • Bioreactor Conditions: If using a bioreactor, factors like aeration, agitation speed, and temperature need to be optimized to ensure proper mixing and oxygen supply without causing excessive shear stress on the cells.[6]

Q5: What are hairy root cultures, and what are their advantages?

A5: Hairy root cultures are generated by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes.[11] This bacterium transfers a part of its DNA (T-DNA) into the plant genome, leading to the formation of fast-growing, highly branched roots.[11] The main advantages of hairy root cultures are their genetic stability, rapid growth in hormone-free media, and often high and stable production of secondary metabolites.[8][11]

Metabolic Engineering

Q6: What are the key approaches in metabolic engineering to enhance bioactive compound production?

A6: Metabolic engineering involves the targeted modification of a plant's metabolic pathways.[1][5] Key approaches include:

  • Overexpression of Key Biosynthetic Genes: Increasing the expression of genes that code for rate-limiting enzymes in a biosynthetic pathway can boost the production of the final product.[2]

  • Blocking Competing Pathways: By down-regulating or knocking out genes in competing metabolic pathways, more precursors can be channeled towards the synthesis of the desired compound.[2]

  • Transcriptional Regulation: Modifying the expression of transcription factors that control multiple genes in a biosynthetic pathway can be a powerful strategy to upregulate the entire pathway.[2]

Troubleshooting Guides

Guide 1: Low Yield After Elicitation
Symptom Possible Cause Suggested Solution
No significant increase in bioactive compound.Inappropriate elicitor choice.Research literature for elicitors known to be effective for your plant species and target compound. Test a panel of different biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic acid) elicitors.[4]
Cell death or browning of culture.Elicitor concentration is too high (toxic).Perform a dose-response experiment to determine the optimal, non-toxic concentration of the elicitor. Start with a low concentration and gradually increase it.
Inconsistent results between experiments.Variation in plant material.Use plant material of the same age, developmental stage, and from a consistent source for all experiments to ensure reproducibility.
Yield increase is transient.Inappropriate timing or duration of elicitation.Optimize the time point of elicitor addition during the culture growth cycle and the duration of the treatment.
Guide 2: Poor Growth of Plant Cell Suspension Cultures
Symptom Possible Cause Suggested Solution
Slow cell growth and low biomass accumulation.Suboptimal culture medium.Systematically test different basal media (e.g., MS, B5) and vary the concentrations of plant growth regulators (auxins and cytokinins).
Browning of the medium and cell clumps.Phenolic compound oxidation and cell aggregation.Add antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) to the medium. Increase agitation speed slightly to break up cell clumps, but avoid excessive shear stress.
Culture decline after a few subcultures.Genetic instability or somaclonal variation.Re-initiate cultures from fresh explants periodically. Cryopreserve high-yielding cell lines to maintain their genetic integrity.

Quantitative Data Summary

Table 1: Examples of Elicitor-Induced Increase in Bioactive Compounds
Plant SpeciesElicitorBioactive CompoundFold Increase in YieldReference
Salvia miltiorrhizaYeast ExtractTanshinoneVaries
Catharanthus roseusYeast ExtractVinblastine, VincristineVaries
Withania somniferaChitosanWithaferin-AVaries
Plumbago roseaChitosanPlumbaginVaries
Artemisia annuaChitosanArtemisininVaries

Note: Specific fold increases can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: General Elicitation in Plant Cell Suspension Culture
  • Establish a healthy cell suspension culture: Grow plant cells in a suitable liquid medium on a rotary shaker.

  • Prepare elicitor stock solution: Dissolve the chosen elicitor (e.g., yeast extract, methyl jasmonate) in a suitable solvent and sterilize by filtration.

  • Determine the optimal growth stage for elicitation: Typically, elicitors are added during the exponential growth phase.

  • Add the elicitor: Aseptically add the elicitor stock solution to the cell culture flasks to achieve the desired final concentration. Include a control flask without the elicitor.

  • Incubate: Continue to incubate the cultures under the same conditions for a predetermined period (e.g., 24, 48, 72 hours).

  • Harvest and analyze: Harvest the cells by filtration, freeze-dry them, and then extract the bioactive compounds for quantification using techniques like HPLC.[12]

Protocol 2: Hairy Root Culture Induction
  • Prepare explants: Sterilize plant material (e.g., leaf discs, stem segments) and place them on a solid co-cultivation medium.

  • Inoculate with Agrobacterium rhizogenes: Culture A. rhizogenes in a suitable broth, then apply the bacterial suspension to the wounded surfaces of the explants.[8]

  • Co-cultivate: Incubate the explants and bacteria together for 2-3 days in the dark.

  • Eliminate bacteria: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to kill the A. rhizogenes.

  • Induce root formation: Continue to subculture the explants on the antibiotic-containing medium until hairy roots emerge from the inoculation sites.

  • Establish liquid cultures: Excise the hairy roots and transfer them to a hormone-free liquid medium for proliferation.

Visualizations

Elicitation_Signaling_Pathway Elicitor Elicitor (e.g., Yeast Extract, MeJA) Receptor Plasma Membrane Receptor Elicitor->Receptor Signal_Cascade Signal Transduction Cascade (ROS, Ca2+, MAPKs) Receptor->Signal_Cascade Transcription_Factors Activation of Transcription Factors Signal_Cascade->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes Transcription_Factors->Gene_Expression Enzyme_Synthesis Synthesis of Biosynthetic Enzymes Gene_Expression->Enzyme_Synthesis Metabolite_Production Increased Production of Bioactive Compounds Enzyme_Synthesis->Metabolite_Production Experimental_Workflow_Bioactive_Compound_Extraction Plant_Material Plant Material (e.g., leaves, roots, cell culture) Drying Drying (Freeze-drying or Air-drying) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Purification Pure_Compound Isolated Bioactive Compound Purification->Pure_Compound Analysis Structural Elucidation (e.g., MS, NMR) Pure_Compound->Analysis

References

Technical Support Center: Scaling Up Tirucallane Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the large-scale isolation of tirucallane-type triterpenoids. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smoother transition from laboratory-scale to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction, purification, and analysis of tirucallanes, offering potential causes and solutions in a question-and-answer format.

IssueQuestionPotential Causes & Solutions
Low Yield of Crude Extract We are experiencing a significantly lower than expected yield of the crude triterpene fraction from our initial solvent extraction. What are the potential causes and how can we improve the yield?Raw Material Variability: The concentration of tirucallanes can vary based on the plant's geographical source, age, time of harvest, and post-harvest processing. Ensure consistent and high-quality sourcing of the plant material.Inadequate Grinding: Insufficient grinding of the plant material will limit solvent penetration. Ensure the material is finely powdered to maximize the surface area for extraction.Suboptimal Solvent Selection: The polarity of the extraction solvent is critical. Tirucallanes are generally nonpolar. Solvents like n-hexane, dichloromethane, or ethyl acetate are often effective. A sequential extraction with solvents of increasing polarity can also be beneficial.[1]Inefficient Extraction Technique: For larger-scale operations, simple maceration may not be sufficient. Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to improve efficiency and reduce solvent consumption.[2] Soxhlet extraction is also an option, but be mindful of potential degradation of thermolabile compounds.
Poor Separation in Column Chromatography Our column chromatography is providing poor separation of tirucallanes from other compounds, resulting in impure fractions. What can we do to improve the resolution?Improper Stationary Phase: Silica gel is commonly used for this compound separation.[2] Ensure the mesh size is appropriate for the column dimensions and desired separation. For closely related compounds, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size.Inappropriate Solvent System: The elution solvent system is crucial. A gradient elution, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically required.[2][3] Fine-tuning the gradient slope is essential for good separation.Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping peaks. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.Column Packing Issues: An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly.
Peak Tailing and Broadening in HPLC We are observing significant peak tailing and broadening during the HPLC purification of our this compound fractions. What is causing this and how can it be resolved?Secondary Interactions: Residual acidic silanol groups on the silica-based C18 stationary phase can interact with the hydroxyl groups of tirucallanes, leading to peak tailing. Using a mobile phase with a small amount of a competitive base (e.g., triethylamine) or an acidic modifier (if the compound is stable) can help to mitigate these interactions. However, be cautious with acidic modifiers as they can cause degradation of some tirucallanes.[4]Column Degradation: Over time, especially with complex natural product extracts, HPLC columns can degrade. A void at the head of the column or contamination of the inlet frit are common issues. Flushing the column with a strong solvent or replacing it may be necessary.Suboptimal Mobile Phase: The composition of the mobile phase (e.g., acetonitrile/water or methanol/water ratio) and the pH can significantly impact peak shape.[4] Methodical optimization of these parameters is recommended.Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting the sample before injection.
Compound Crystallization Issues We are having difficulty inducing the crystallization of the purified this compound from the HPLC fractions. What techniques can we try?Solvent Selection: The choice of solvent for crystallization is critical. The ideal solvent is one in which the this compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents for crystallization of triterpenoids include methanol, ethanol, and acetone.Slow Evaporation: If cooling the solution does not induce crystallization, try slow evaporation of the solvent in a loosely covered container. This gradually increases the concentration of the compound, promoting crystal growth.Seeding: If you have a small crystal of the desired this compound, adding it to the saturated solution (seeding) can initiate crystallization.Anti-Solvent Addition: Another technique is to dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent). This will reduce the overall solubility and can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for isolating this compound triterpenoids?

A1: Tirucallanes are predominantly found in plants of the Euphorbiaceae and Meliaceae families.[5] Species such as Euphorbia tirucalli, Euphorbia neriifolia, and various Walsura species are well-known sources.[5][6]

Q2: What is a typical workflow for scaling up this compound isolation?

A2: A general workflow involves:

  • Extraction: Large-scale extraction of the dried and powdered plant material using an appropriate solvent and technique (e.g., percolation, UAE).

  • Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., n-hexane and methanol/water) to achieve a preliminary separation based on polarity.

  • Preliminary Column Chromatography: The enriched fraction is subjected to large-diameter column chromatography (e.g., Medium Pressure Liquid Chromatography - MPLC) using silica gel to separate the mixture into less complex fractions.

  • Fine Purification: The fractions containing the target tirucallanes are further purified using techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC) or crystallization.[7]

Q3: How can I monitor the purity of my isolated this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) is the most common method for assessing the purity of isolated tirucallanes.[8][9] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks during the purification process. For structural confirmation and to ensure no co-eluting impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: Are there greener alternatives for the solvents used in this compound isolation?

A4: Yes, the principles of green chemistry are increasingly being applied to natural product isolation. Consider using greener solvents like ethanol, acetone, or 2-methyltetrahydrofuran (2-MeTHF) as alternatives to more hazardous solvents like dichloromethane and acetonitrile where feasible.[10] Additionally, optimizing extraction and chromatography methods to reduce overall solvent consumption is a key aspect of making the process more environmentally friendly.[10][11] Techniques like Supercritical Fluid Chromatography (SFC) can also significantly reduce organic solvent usage.

Data Presentation

The following tables summarize quantitative data from various this compound isolation experiments. It is important to note that a direct comparison of yields across different scales is challenging due to variations in plant material, specific compounds targeted, and methodologies. The data presented here is for illustrative purposes to highlight the range of yields and conditions reported in the literature.

Table 1: Comparison of this compound Extraction Methods

Plant SourceExtraction MethodSolventYield of Crude Extract (%)Reference
Euphorbia neriifolia (12.0 kg)Maceration (3x)95% EtOH~15.8% (1.9 kg)[6]
Commiphora oddurensis (100.0 g)SonicationEthyl acetate/Methanol (1:1)65% (65.0 g)
Euphorbia desmondii (1950 g)PercolationMethanol10.6% (207.4 g)

Table 2: Yields of Purified Tirucallanes from Column Chromatography and HPLC

Plant SourceCompound NameStarting Material (Crude Extract)Final Yield (mg)Overall Yield (%)Purification MethodsReference
Euphorbia neriifoliaNeritriterpenol I (a this compound)1.9 kg (crude EtOH extract)5.50.00029Flash CC (Silica), HPLC (C18)[6]
Euphorbia neriifolia11-oxo-kansenonol1.9 kg (crude EtOH extract)14.20.00075Flash CC (Silica), HPLC (C18)[6]
Commiphora oddurensisOddurensinoid H20.0 g (CHCl3 portion of crude extract)230.115CC (Silica), PTLC
Walsura trichostemonTrichostemonolNot specified--CC (Silica), HPLC[5]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Initial Fractionation of Tirucallanes from Euphorbia species
  • Material Preparation: Air-dry and finely powder the plant material (e.g., stems, latex).

  • Extraction:

    • For large quantities (e.g., >10 kg), percolation is an efficient method. Pack the powdered material into a large percolator and slowly pass a suitable solvent (e.g., 95% ethanol or a 1:1 mixture of dichloromethane and methanol) through the material until the eluent is colorless.

    • Concentrate the collected solvent under reduced pressure using a large-scale rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 9:1 methanol/water solution.

    • Perform a liquid-liquid extraction with an equal volume of n-hexane (3-4 times).

    • Separate the layers. The n-hexane layer will contain the less polar compounds, including many tirucallanes.

    • Concentrate the n-hexane fraction to dryness.

Protocol 2: Purification of Tirucallanes using Column Chromatography and Preparative HPLC
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (mesh size 70-230) in n-hexane. The size of the column will depend on the amount of extract to be purified (a 1:20 to 1:50 ratio of extract to silica gel is common).

    • Dissolve the n-hexane fraction in a minimal amount of dichloromethane or n-hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., 0% to 50% ethyl acetate in n-hexane).

    • Collect fractions and monitor them by TLC, pooling fractions with similar profiles.

  • Sephadex LH-20 Column Chromatography:

    • For further separation of fractions containing compounds of similar polarity, use a Sephadex LH-20 column with methanol or a chloroform/methanol mixture as the mobile phase. This separates compounds based on their molecular size.

  • Preparative HPLC:

    • The final purification is often achieved using preparative HPLC with a C18 column.

    • A typical mobile phase is a gradient of acetonitrile and water.

    • Dissolve the semi-purified fraction in the initial mobile phase composition and filter it through a 0.45 µm filter before injection.

    • Collect the peaks corresponding to the target tirucallanes.

    • Remove the solvent under reduced pressure and further dry the purified compound under high vacuum.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction & Initial Processing cluster_fractionation Fractionation cluster_purification Purification cluster_final_product Final Product & Analysis plant_material Dried & Powdered Plant Material extraction Large-Scale Extraction (e.g., Percolation, UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning nonpolar_fraction Enriched Nonpolar Fraction partitioning->nonpolar_fraction column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) nonpolar_fraction->column_chrom semi_pure Semi-Pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) pure_this compound->analysis

Caption: A generalized workflow for the scaled-up isolation of tirucallanes.

This compound Inhibition of the NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS / TNF-α tlr Receptor (e.g., TLR4) lps->tlr ikk IKK Complex tlr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_inactive NF-κB (p65/p50) (Inactive) ikb->nfkb_inactive inhibits ikb_p p-IκBα nfkb_active NF-κB (p65/p50) (Active) nfkb_inactive->nfkb_active releases nfkb_nuc NF-κB (p65/p50) nfkb_active->nfkb_nuc This compound This compound This compound->ikk inhibits proteasome Proteasomal Degradation ikb_p->proteasome dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Genes (IL-6, TNF-α) dna->genes transcribes

Caption: Tirucallanes can inhibit the NF-κB pathway, reducing inflammation.[6][12][13]

References

Technical Support Center: Method Refinement for Consistent Results in Tirucallane Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Tirucallane bioassays.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity and anti-inflammatory bioassays with this compound triterpenoids.

Cytotoxicity Assays (e.g., MTT Assay)

Question: My absorbance readings are too low or inconsistent across replicates. What are the possible causes and solutions?

Answer: Low or variable absorbance readings in an MTT assay can stem from several factors.[1]

  • Low Cell Number: The number of cells seeded may be too low for a detectable signal.[1][2] It's crucial to determine the optimal cell seeding density for your specific cell line through a preliminary experiment.[1] This involves creating a standard curve by plotting absorbance against a range of cell numbers to find the linear portion of the curve.[1][2]

  • Inaccurate Pipetting: Inconsistent pipetting during cell seeding or reagent addition can lead to high variability between replicate wells.[1] Ensure your pipettes are calibrated and use careful, consistent technique.

  • Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for adequate formazan crystal formation, especially for slow-growing cell lines.[1] You can visually inspect the cells under a microscope for the presence of purple formazan crystals. If not evident, increase the incubation time.[1]

  • Incomplete Formazan Solubilization: The formazan crystals must be fully dissolved before reading the absorbance. If crystals are still visible, increase the incubation time with the solubilization solution (e.g., DMSO) or gently tap the plate to aid dissolution.[3]

Question: I'm observing high background absorbance in my blank (media only) wells. What could be the issue?

Answer: High background absorbance can mask the true signal from your cells and is often caused by:

  • Contaminated Reagents or Media: Bacterial or yeast contamination in your cell culture medium or assay reagents can lead to non-specific reduction of the MTT reagent.[1][2] Always use sterile techniques and check your media and reagents for any signs of contamination before use.[1]

  • Phenol Red Interference: The phenol red in standard cell culture media can interfere with absorbance readings.[4] Consider using phenol red-free media for the duration of the assay to minimize this interference.

  • Compound Interference: The this compound compound itself might react with the MTT reagent.[4] To test for this, include control wells with the compound in cell-free media.[4]

Question: The results of my MTT assay are not reproducible between experiments. How can I improve consistency?

Answer: Reproducibility issues often arise from subtle variations in experimental conditions.

  • Standardize Treatment Conditions: Ensure that incubation times and reagent concentrations are kept consistent across all experiments to avoid discrepancies.[5]

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent range of passage numbers.[3] Senescent or unhealthy cells will have altered metabolic activity, affecting the assay's outcome.

  • Reagent Preparation: Prepare fresh MTT stock solution and store it properly, protected from light at 4°C.[3][6] Avoid repeated freeze-thaw cycles of the stock solution.[3]

Anti-inflammatory Assays (e.g., Nitric Oxide Assay)

Question: I am not seeing a clear dose-dependent inhibition of nitric oxide (NO) production with my this compound compound. What should I check?

Answer: A lack of a clear dose-response can be due to several factors in your NO assay, which typically uses the Griess reagent to measure nitrite, a stable product of NO.[7]

  • Suboptimal LPS Stimulation: Ensure that the concentration of the inflammatory stimulus, such as lipopolysaccharide (LPS), is sufficient to induce a robust NO production in your control cells (e.g., RAW 264.7 macrophages).[7][8] You may need to optimize the LPS concentration and stimulation time for your specific cell line.

  • Compound Cytotoxicity: At higher concentrations, your this compound compound might be cytotoxic, leading to a decrease in cell number and thus a reduction in NO production that is not due to a specific anti-inflammatory effect. It is essential to perform a concurrent cytotoxicity assay (like MTT) to ensure that the observed NO reduction is not a result of cell death.[8]

  • Reagent Instability: The Griess reagent should be prepared fresh just before use by mixing its components.[6] Old or improperly stored reagent can lose its reactivity.

Question: My standard curve for the nitrite quantification is not linear. How can I fix this?

Answer: A non-linear standard curve will lead to inaccurate quantification of nitrite in your samples.

  • Incorrect Standard Preparation: Carefully prepare your sodium nitrite standards by performing accurate serial dilutions. Ensure the diluent used for the standards is the same as the cell culture medium of your samples to account for any matrix effects.[7]

  • Pipetting Errors: Inaccurate pipetting when preparing the standard curve can lead to non-linearity. Use calibrated pipettes and proper technique.

  • Extended Incubation with Griess Reagent: The color development after adding the Griess reagent is time-sensitive. Adhere to the recommended incubation time (usually 10-15 minutes) and read the absorbance promptly.[6]

Frequently Asked Questions (FAQs)

Q1: What are this compound triterpenoids and why are they studied in bioassays?

A1: this compound-type triterpenoids are a class of natural compounds that have demonstrated a variety of biological activities, including cytotoxic and anti-inflammatory effects.[6][9] These properties make them promising candidates for investigation in drug discovery.[6]

Q2: Which cell lines are commonly used for this compound bioassays?

A2: For cytotoxicity studies, a range of human cancer cell lines are used, such as HepG2 (liver), A549 (lung), HCT116 (colon), and MCF-7 (breast).[6] For anti-inflammatory assays, murine macrophage cell lines like RAW 264.7 are frequently used because they produce inflammatory mediators like nitric oxide upon stimulation with agents like LPS.[7][8]

Q3: What is a typical concentration range to test this compound compounds in these assays?

A3: The effective concentration can vary significantly between different this compound compounds. It is common to test a wide range of concentrations, often from low micromolar (µM) to over 100 µM, to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[2][7][8]

Q4: How do this compound triterpenoids exert their anti-inflammatory effects?

A4: Some this compound triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For example, meliasanine A has been found to suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2).[4] The underlying mechanism can involve the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, by preventing the phosphorylation of proteins like p65 and IκBα.[4]

Data Presentation

Table 1: Cytotoxic Activity of Selected this compound Triterpenoids
CompoundCell LineIC50 (µM)Source
FlindissolMCF-713.8[1][5]
3-oxotirucalla-7,24-dien-21-oic-acidMCF-727.5[1][5]
Compound from D. binectariferumHepG27.5 - 9.5[6]
Compound from D. gaudichaudianumHeLa29.23[7]
Table 2: Anti-inflammatory Activity of Selected this compound Triterpenoids
CompoundAssayIC50 / EC50 (µM)Source
Ailantriphysa ANO Production Inhibition8.1[10]
Meliasanine ANO Production Inhibition1.35 - 5.93[4]
Meliadubin BSuperoxide Anion Inhibition5.54[2][8]
Compound from P. lentiscusNO Production Inhibition7.7 - 13.4

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used colorimetric method to assess cell viability.[7] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in viable cells.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[7] Dilute this stock to a final concentration of 0.5 mg/mL in serum-free medium.[5][7] Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 3 to 4 hours, allowing the MTT to be reduced to formazan crystals within viable cells.[5]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[6]

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies NO production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[7] The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically.[7]

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Allow them to adhere, then pre-treat with various concentrations of the this compound compounds for 1 hour.[6] Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.[6][8]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[6]

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.[6]

  • Color Development: Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Culture (e.g., RAW 246.7, HepG2) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compound Prepare this compound Stock Solutions treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Assay Reagent (MTT or Griess) incubate->add_reagent measure Measure Signal (Absorbance) add_reagent->measure calc_viability Calculate % Viability or NO Inhibition measure->calc_viability det_ic50 Determine IC50/EC50 Values calc_viability->det_ic50

Caption: General experimental workflow for this compound bioassays.

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IκBα NFkB_p p-p65 (NF-κB) IKK->NFkB_p Phosphorylates p65 Nucleus Nucleus NFkB_p->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene_Expression Induces This compound This compound Triterpenoids This compound->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by this compound triterpenoids.

References

Technical Support Center: Optimizing Solvent Systems for Tirucallane TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Thin-Layer Chromatography (TLC) for the analysis of tirucallane-type triterpenoids.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of tirucallanes, offering potential causes and solutions in a question-and-answer format.

Problem: My this compound spots are streaking or appear as elongated bands.

  • Possible Cause: The sample may be overloaded on the TLC plate.[1][2][3]

    • Solution: Dilute your sample and re-spot it on the plate.[1][3] Concentrated samples can lead to inaccurate Rf values and hide the presence of multiple compounds.

  • Possible Cause: The solvent system may be inappropriate for your specific this compound.[2]

    • Solution: Experiment with a different solvent system. For tirucallanes, which are generally non-polar to moderately polar, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[4]

  • Possible Cause: The this compound sample may contain acidic or basic impurities.

    • Solution: If you suspect your compound is acidic, try adding a small amount (0.5-1%) of acetic acid to your eluent mixture.[5] Conversely, if your compound is basic, adding a small amount of an organic base like triethylamine may resolve the streaking.[5]

Problem: I don't see any spots on my TLC plate after development.

  • Possible Cause: The concentration of your this compound sample may be too low.[2][6]

    • Solution: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application.[1][2][6]

  • Possible Cause: The this compound may not be UV-active.

    • Solution: If you are using a UV lamp for visualization and see no spots, your compound may not absorb UV light.[1][6] In this case, you will need to use a chemical staining method.

  • Possible Cause: The solvent level in the developing chamber was too high.

    • Solution: Ensure that the solvent level in the chamber is below the line where you spotted your sample.[2][7] If the spotting line is submerged, your sample will dissolve into the solvent pool instead of moving up the plate.[2]

Problem: The this compound spots are all clustered near the baseline (low Rf values).

  • Possible Cause: The solvent system is not polar enough to move the compounds up the plate.[8]

    • Solution: Increase the polarity of your mobile phase.[8] For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate.

Problem: The this compound spots are all near the solvent front (high Rf values).

  • Possible Cause: The solvent system is too polar for your compounds.[8]

    • Solution: Decrease the polarity of your mobile phase.[8] For a hexane/ethyl acetate system, you would decrease the proportion of ethyl acetate.

Problem: The solvent front is running unevenly.

  • Possible Cause: The TLC plate may be damaged, with parts of the silica chipped off at the bottom.[5]

    • Solution: If you notice damage, you can make a 45° cut at the corner of the plate to remove the chipped area.[5]

  • Possible Cause: The plate may be touching the side of the developing chamber or the filter paper used for saturation.[2]

    • Solution: Ensure the plate is placed centrally in the chamber and does not touch the sides or the filter paper.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for separating this compound-type triterpenoids?

A good starting point for separating moderately non-polar compounds like tirucallanes is a mixture of hexane and ethyl acetate.[4] You can begin with a ratio of 9:1 (hexane:ethyl acetate) and adjust the polarity based on the initial results. Other common solvent systems include petroleum ether/diethyl ether and dichloromethane/methanol for more polar compounds.[4]

Q2: How can I improve the separation of two this compound spots that are very close together?

To improve the resolution of closely migrating spots, you can try a less polar solvent system. This will generally result in lower Rf values and potentially greater separation between the spots. You can also experiment with different solvent combinations. For instance, replacing ethyl acetate with dichloromethane might alter the selectivity of the separation.

Q3: What visualization techniques are most effective for tirucallanes?

Since many tirucallanes are not UV-active, chemical staining is often necessary. A p-anisaldehyde stain is a good multipurpose choice for terpenes and will produce a range of colors with different compounds upon heating.[10] Another option is a phosphomolybdic acid stain, which is sensitive to oxidizable functional groups and can be effective for visualizing these compounds.[10]

Q4: How do I prepare my TLC plate for analysis?

Before applying your sample, it's good practice to pre-wash the TLC plate by running it in a chamber with a polar solvent like methanol.[8] This helps to remove any impurities from the silica gel. After pre-washing, activate the plate by heating it at 110-120°C for about 30 minutes to remove any adsorbed water.[8] Draw a starting line with a pencil (not a pen, as the ink will run) about 1 cm from the bottom of the plate.[7]

Q5: What is the ideal Rf value I should aim for?

For good separation and accurate Rf determination, aim for values between 0.2 and 0.8.[11] An ideal Rf value for purification purposes is often considered to be between 0.1 and 0.4.[12]

Data Presentation

Table 1: Common Solvent Systems for Triterpenoid TLC

Solvent System Components (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumGeneral separation of non-polar to moderately polar triterpenoids.
Petroleum Ether / Diethyl EtherLow to MediumAlternative to hexane/ethyl acetate for non-polar compounds.[4]
Dichloromethane / Methanol (e.g., 9.5:0.5)Medium to HighSeparation of more polar triterpenoids or those with hydroxyl groups.[4]
Chloroform / MethanolMedium to HighUsed for a range of triterpenoids, including glycosides.[13]
Toluene / Ethyl AcetateLow to MediumCan offer different selectivity compared to aliphatic/ester mixtures.

Table 2: Common Visualization Reagents for Tirucallanes

ReagentPreparationAppearance of Spots
p-Anisaldehyde Stain 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde.[10]Various colors (often pink, purple, or blue) on a faint background after heating. Excellent for terpenes.[10]
Phosphomolybdic Acid Stain 10 g phosphomolybdic acid in 100 mL absolute ethanol.[10]Blue-green spots on a yellow-green background after heating. Good for oxidizable functional groups.[10]
Ceric Ammonium Molybdate (CAM) Stain 12 g ammonium molybdate, 0.5 g ceric ammonium molybdate, 15 mL conc. sulfuric acid in 235 mL water.[14]Blue spots on a pale background after heating. A general-purpose stain.
Vanillin Stain Solution of vanillin in ethanol and sulfuric acid.A range of colors for different functional groups, particularly aldehydes, ketones, and alcohols.[15]

Experimental Protocols

Protocol 1: General TLC Analysis of a this compound Sample

  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contamination.[12]

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.[7]

  • Sample Application:

    • Dissolve the this compound sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Using a capillary spotter, apply a small, concentrated spot of the sample onto the starting line.[7] Aim for a spot size of 1-2 mm in diameter.[5]

  • Chamber Preparation:

    • Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.[9]

    • Line the chamber with filter paper, ensuring it is saturated with the solvent vapor to maintain a saturated atmosphere.[9]

  • Plate Development:

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[7]

    • Allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 0.5-1 cm from the top.[7]

    • Immediately mark the solvent front with a pencil.[12]

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize the spots using a suitable method (e.g., UV light, followed by a chemical stain).[14]

    • If using a chemical stain, dip the plate into the reagent, wipe the back, and gently heat with a heat gun until spots appear.[14]

  • Rf Calculation:

    • Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Experiment streaking Spots are streaking? start->streaking overloaded Sample Overloaded? streaking->overloaded Yes no_spots No spots visible? streaking->no_spots No dilute Dilute sample and re-run overloaded->dilute Yes wrong_solvent Inappropriate solvent? overloaded->wrong_solvent No dilute->start change_solvent Change solvent system wrong_solvent->change_solvent Yes wrong_solvent->no_spots No change_solvent->start low_conc Concentration too low? no_spots->low_conc Yes bad_rf Poor Rf values? no_spots->bad_rf No concentrate Concentrate sample or re-spot low_conc->concentrate Yes not_uv_active Compound not UV active? low_conc->not_uv_active No concentrate->start use_stain Use a chemical stain not_uv_active->use_stain Yes not_uv_active->bad_rf No success Successful Separation use_stain->success too_low_rf Rf too low? bad_rf->too_low_rf Yes bad_rf->success No increase_polarity Increase solvent polarity too_low_rf->increase_polarity Yes too_high_rf Rf too high? too_low_rf->too_high_rf No increase_polarity->start decrease_polarity Decrease solvent polarity too_high_rf->decrease_polarity Yes too_high_rf->success No decrease_polarity->start

Caption: A troubleshooting workflow for common TLC issues.

Solvent_Optimization_Logic start Initial TLC with Hexane:EtOAc (9:1) check_rf Evaluate Rf values start->check_rf rf_low Rf < 0.2 check_rf->rf_low Too Low rf_high Rf > 0.8 check_rf->rf_high Too High rf_ok 0.2 < Rf < 0.8 check_rf->rf_ok Optimal increase_polarity Increase Polarity (e.g., Hexane:EtOAc 7:3) rf_low->increase_polarity decrease_polarity Decrease Polarity (e.g., Hexane:EtOAc 9.5:0.5) rf_high->decrease_polarity check_separation Assess spot separation rf_ok->check_separation increase_polarity->start decrease_polarity->start good_separation Good Separation check_separation->good_separation Good poor_separation Poor Separation check_separation->poor_separation Poor change_solvent Change Solvent System (e.g., Toluene:EtOAc) poor_separation->change_solvent change_solvent->start

Caption: A logical workflow for optimizing TLC solvent systems.

References

Validation & Comparative

A Comparative Analysis of Tirucallane and Euphane Triterpenoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two structurally related tetracyclic triterpenoid families: Tirucallane and Euphane. This objective analysis, supported by experimental data, aims to elucidate their potential as anticancer agents.

Introduction to this compound and Euphane Triterpenoids

This compound and euphane-type triterpenoids are naturally occurring compounds found in a variety of plant species, notably from the Meliaceae and Euphorbiaceae families.[1] Their shared tetracyclic core structure is the foundation for a diverse array of derivatives with a range of biological activities. A key structural distinction between the two families lies in the stereochemistry at the C-20 position. While structurally similar, this and other variations in their side chains and substitutions on the core structure can significantly influence their cytotoxic profiles and mechanisms of action. This guide explores these differences and similarities to provide a clearer understanding of their potential in cancer therapy.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of representative this compound and Euphane triterpenoids against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound-Type Triterpenoids

Compound NameCancer Cell LineIC50 (µM)Source
Toonapubesin AA549 (Lung)7.81 ± 0.02[2]
Unnamed this compound TriterpenoidsHepG2 (Liver)7.5 - 9.5[3]
24-epipiscidinol AA549 (Lung)1.16[4]
24-epipiscidinol ABGC-823 (Gastric)3.01[4]
3β,16β-hydroxytirucalla-7,24(25)-dien-21,23-olideA549, SK-OV-3, SK-MEL-2, HCT153.4 - 5.7 µg/mL[5]
3β,16β-hydroxytirucalla-7,24(25)-dien-6-oxo-21,23-olideA549, SK-OV-3, SK-MEL-2, HCT153.2 - 5.0 µg/mL[5]
MelianoneA549 (Lung)3.6 µg/mL (CC50)[6]
3-α-tigloylmelianolA549 (Lung)91.8 µg/mL[6]
21-β-acetoxymelianoneA549 (Lung)100 µg/mL[6]
Leutcharic acid derivativeTHP-1 (Leukemia)26.83[7]

Table 2: Cytotoxicity of Euphane-Type Triterpenoids

Compound NameCancer Cell LineIC50 (µM)Source
Fiseuphanin CMCF-7 (Breast)0.04[4]
Fiseuphanin derivative 11MCF-7 (Breast)6.30[4]
Fiseuphanin derivative 13MCF-7 (Breast)2.44[4]
Fiseuphanin derivativesA549 (Lung)36.37 - 81.49[4]
Jagoseuphone ARAW264.7 (Macrophage)20.1[8]
Desmondiin AT. cruzi amastigotes2.5 ± 0.3[9]
Desmondiins A, C, D, F, H, MT. cruzi epimastigotes3 - 5[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound or Euphane compounds

  • MTT (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Euphane derivatives) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • Human cancer cell lines

  • This compound or Euphane compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in binding buffer, and Annexin V-FITC and PI are added according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The cytotoxic effects of both this compound and Euphane triterpenoids are often mediated through the induction of apoptosis. The intrinsic or mitochondrial pathway is a common mechanism. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.

Tirucallane_Apoptosis_Pathway This compound This compound Triterpenoid ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Euphane_Apoptosis_Pathway Euphane Euphane Triterpenoid ER_Stress Endoplasmic Reticulum Stress Euphane->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) Euphane->ROS JNK_p38 JNK/p38 MAPK Activation ER_Stress->JNK_p38 ROS->JNK_p38 Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio JNK_p38->Bax_Bcl2 Mito Mitochondrial Dysfunction Caspase_Cascade Caspase Cascade Mito->Caspase_Cascade Bax_Bcl2->Mito Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Euphane-induced apoptosis signaling cascade.

Experimental Workflows

The following diagrams illustrate the general workflows for the cytotoxicity and apoptosis assays described in this guide.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (570 nm) Add_DMSO->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Treat Treat Cells with Compounds Incubate Incubate for Specified Time Treat->Incubate Harvest Harvest Cells Incubate->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate_Stain Incubate 15 min in Dark Add_Stains->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

Both this compound and Euphane triterpenoids demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway. The subtle structural differences between these two families can lead to variations in their potency and potentially their specific molecular targets within the apoptotic signaling cascade. The data presented in this guide highlights the potential of both this compound and Euphane scaffolds for the development of novel anticancer therapeutics. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential and to identify the most promising lead compounds for further development.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Neritriterpenol I, a Novel Tirucallane Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Neritriterpenol I, a novel tirucallane-type triterpenoid, against other recently discovered tirucallanes and established anti-inflammatory agents. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research. This compound triterpenoids, a class of natural products, have garnered attention for their potential therapeutic activities. This guide focuses on Neritriterpenol I, a novel this compound isolated from Euphorbia neriifolia, which has demonstrated potent and selective anti-inflammatory effects. By comparing its performance with other novel tirucallanes and standard drugs like Dexamethasone and Indomethacin, this guide aims to highlight its potential as a promising anti-inflammatory candidate.

Comparative Performance Data

The anti-inflammatory activity of Neritriterpenol I and other compounds was evaluated using various in vitro assays. The following tables summarize the key quantitative data, focusing on their inhibitory concentration (IC50) or effective concentration (EC50) values against crucial inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators by Novel Tirucallanes

CompoundAssayTarget/MediatorCell Line/SystemIC50 / EC50 (µM)Reference
Neritriterpenol I IL-6 InhibitionInterleukin-6 (IL-6)LPS-stimulated RAW 264.7 MacrophagesStrong Inhibition[1][2]
TNF-α InhibitionTumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW 264.7 MacrophagesStrong Inhibition[1][2]
Paramignyoside CIL-12 p40 InhibitionInterleukin-12 p40LPS-stimulated Bone Marrow-Derived Dendritic Cells5.03 ± 0.19[3]
Ailantriphysa ANitric Oxide (NO) ProductionNitric OxideLPS-stimulated RAW 264.7 Cells8.1N/A
Meliadubin BSuperoxide Anion GenerationSuperoxide AnionfMLF/CB-induced Human Neutrophils5.54 ± 0.36[4][5][6]

*Specific IC50 value not provided in the source material, but described as "strong inhibition."

Table 2: Comparative Efficacy with Standard Anti-inflammatory Drugs

CompoundAssayTarget/MediatorCell Line/SystemIC50 / EC50 (µM)Reference
DexamethasoneIL-6 InhibitionInterleukin-6 (IL-6)LPS-stimulated RAW 264.7 MacrophagesPotent Inhibition [7][8]
TNF-α InhibitionTumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW 264.7 MacrophagesPotent Inhibition[9][10]
IndomethacinPGE2 ProductionProstaglandin E2 (PGE2)LPS-stimulated MacrophagesVaries (e.g., ~1-10)***[11][12][13]
SB203580IL-12 p40 InhibitionInterleukin-12 p40LPS-stimulated Bone Marrow-Derived Dendritic Cells5.00 ± 0.16[3]

**Dexamethasone acts through genomic mechanisms and does not have a typical direct inhibitory IC50. Its effects are potent at nanomolar to low micromolar concentrations. ***IC50 for Indomethacin can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Prior to stimulation, cells are pre-treated with various concentrations of the test compounds (e.g., Neritriterpenol I, Dexamethasone) for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Nitric oxide production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After the treatment period, 100 µL of cell culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
  • Principle: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Cell culture supernatants are collected after the experimental treatment.

    • Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells pre-coated with capture antibodies specific for the cytokine of interest.

    • After incubation and washing, a biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution (e.g., TMB) is added to develop a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

    • Cytokine concentrations are determined by comparison with a standard curve.

Prostaglandin E2 (PGE2) Measurement (Competitive ELISA)
  • Principle: The amount of PGE2 in the cell culture supernatant is measured using a competitive ELISA. In this format, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.

  • Procedure:

    • Cell culture supernatants are collected.

    • The samples and standards are added to a microplate pre-coated with an anti-PGE2 antibody.

    • HRP-conjugated PGE2 is then added to each well.

    • After incubation, the plate is washed to remove unbound reagents.

    • A substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.

    • The reaction is stopped, and the absorbance is read at 450 nm.

    • PGE2 concentration is calculated based on a standard curve.

Visualizing the Science: Diagrams and Pathways

To better illustrate the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Inflammatory Marker Analysis cluster_analysis Data Analysis start RAW 264.7 Macrophage Culture seed Seed Cells in 96-well Plates start->seed pretreat Pre-treat with Neritriterpenol I or Control Drugs seed->pretreat lps Induce Inflammation with LPS pretreat->lps supernatant Collect Supernatant lps->supernatant no_assay Nitric Oxide (NO) Assay (Griess) supernatant->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA supernatant->cytokine_assay pge2_assay PGE2 Assay (Competitive ELISA) supernatant->pge2_assay data Calculate IC50/EC50 Values no_assay->data cytokine_assay->data pge2_assay->data comparison Compare Efficacy data->comparison

Caption: Experimental workflow for validating anti-inflammatory effects.

Inflammatory_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus IκB IκBα IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases NFkB->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 Neritriterpenol_I Neritriterpenol I Neritriterpenol_I->MAPK inhibits Neritriterpenol_I->IKK inhibits

Caption: Inflammatory signaling pathways targeted by Neritriterpenol I.

Logical_Comparison cluster_alternatives Alternative Anti-inflammatory Agents cluster_mechanism Primary Mechanism of Action cluster_effects Key Anti-inflammatory Effects This compound Novel this compound (Neritriterpenol I) Tiru_Mech Inhibition of NF-κB and MAPK pathways This compound->Tiru_Mech Dexamethasone Dexamethasone (Corticosteroid) Dexa_Mech Genomic effects via Glucocorticoid Receptor Dexamethasone->Dexa_Mech Indomethacin Indomethacin (NSAID) Indo_Mech COX-1/COX-2 Inhibition Indomethacin->Indo_Mech Tiru_Effects ↓ TNF-α, IL-6, NO, PGE2 Tiru_Mech->Tiru_Effects Dexa_Effects ↓ Pro-inflammatory Cytokines (broadly) Dexa_Mech->Dexa_Effects Indo_Effects ↓ Prostaglandin Synthesis Indo_Mech->Indo_Effects

Caption: Logical comparison of Neritriterpenol I and standard drugs.

Conclusion

Neritriterpenol I demonstrates significant anti-inflammatory potential through the potent inhibition of key pro-inflammatory cytokines, IL-6 and TNF-α. Its performance, when compared to other novel tirucallanes and established anti-inflammatory drugs, suggests it is a promising candidate for further investigation. The detailed experimental protocols and visual diagrams provided in this guide offer a foundation for researchers to build upon in the development of new and effective anti-inflammatory therapies. Further studies are warranted to elucidate the precise molecular mechanisms of Neritriterpenol I and to evaluate its efficacy and safety in in vivo models.

References

Tirucallane vs Lupeol: a comparative bioactivity analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Bioactivity Analysis: Tirucallane vs. Lupeol

In the landscape of natural product research, triterpenoids stand out for their vast structural diversity and significant therapeutic potential. Among these, this compound-type triterpenoids and the pentacyclic triterpene lupeol have garnered considerable attention for their promising anticancer and anti-inflammatory properties. This guide provides a comparative analysis of the bioactivities of this compound and lupeol, presenting experimental data, detailing methodologies, and visualizing key signaling pathways to aid researchers, scientists, and drug development professionals in their endeavors.

Anticancer Activity: A Comparative Overview

Both this compound derivatives and lupeol have demonstrated cytotoxic effects against a range of cancer cell lines. While direct comparative studies are limited, data from various independent investigations allow for a juxtaposition of their anticancer potential.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound triterpenoids and lupeol against several human cancer cell lines. It is crucial to note that these values are derived from different studies and, therefore, experimental conditions may vary.

Compound/DerivativeClassCancer Cell LineIC50 (µM)Reference
Oddurensinoid HThis compoundHeLa (Cervical Cancer)36.9[1]
Toonapubesin BThis compoundHeLa (Cervical Cancer)29.23[2][3]
3β,22S-dihydroxy-tirucalla-7,24-dien-23-oneThis compoundHeLa (Cervical Cancer)> 100[2][3]
Compound from Amoora dasycladaThis compoundSMMC-7721 (Liver Cancer)Strong Activity[4]
LupeolLupaneHeLa (Cervical Cancer)37.7 - 51.9[5][6]
LupeolLupaneMCF-7 (Breast Cancer)42.55[1]
LupeolLupaneMDA-MB-231 (Breast Cancer)62.24[1]
LupeolLupaneSMMC-7721 (Liver Cancer)Growth Inhibition[7][8]

Key Observations:

  • Specific this compound triterpenoids, such as Oddurensinoid H and Toonapubesin B, exhibit moderate cytotoxic activity against HeLa cells.[1][2][3]

  • The anticancer activity of this compound triterpenoids is highly dependent on their specific structure, with some derivatives showing potent activity while others are inactive.[2][3]

  • Lupeol demonstrates a broad spectrum of anticancer activity against various cell lines, including cervical, breast, and liver cancer.[1][5][6][7][8]

Anti-inflammatory Activity: Mechanistic Insights

Both this compound and lupeol modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Effects

The following table outlines the anti-inflammatory effects of this compound triterpenoids and lupeol from various studies, primarily focusing on their impact on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound/DerivativeClassAssay/ModelKey FindingsReference
Neritriterpenol IThis compoundLPS-stimulated RAW 264.7 cellsStrong inhibition of IL-6 and TNF-α[9]
Ailantriphysa AThis compoundLPS-stimulated RAW 264.7 cellsIC50 of 8.1 µM for NO production; significant inhibition of IL-6 and TNF-α[10]
Meliadubin BThis compoundfMLF/CB-induced human neutrophilsEC50 of 5.54 µM for superoxide anion generation inhibition[11]
LupeolLupaneCarrageenan-induced paw edema in rats39% reduction in paw swelling[12]
LupeolLupaneLPS-stimulated RAW 264.7 cellsSignificant inhibition of NO, TNF-α, and IL-1β production[12]
LupeolLupaneLPS-stimulated HUVECsInhibition of NF-κB, COX-2, and iNOS[13]

Key Observations:

  • This compound triterpenoids have been shown to be potent inhibitors of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as nitric oxide (NO) production.[9][10]

  • Lupeol exhibits broad anti-inflammatory activity by inhibiting multiple inflammatory mediators and pathways, including NF-κB, a key regulator of inflammation.[12][13]

  • The anti-inflammatory potency of specific this compound derivatives appears to be significant, with some compounds showing strong inhibition of inflammatory markers at low micromolar concentrations.[10][11]

Signaling Pathways and Experimental Workflows

The biological activities of this compound and Lupeol are underpinned by their modulation of complex signaling networks within the cell.

G cluster_0 This compound Bioactivity This compound This compound IRS-2 IRS-2 This compound->IRS-2 activates Pro-inflammatory Mediators IL-6, TNF-α, NO This compound->Pro-inflammatory Mediators inhibits Cell Proliferation & Survival Cell Proliferation & Survival This compound->Cell Proliferation & Survival inhibits PI3K_T PI3K IRS-2->PI3K_T Akt_T Akt PI3K_T->Akt_T PDX-1 PDX-1 Akt_T->PDX-1 Insulin Secretion Insulin Secretion PDX-1->Insulin Secretion Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Pro-inflammatory Mediators

Caption: Proposed signaling pathways for this compound bioactivity.

G cluster_1 Lupeol Bioactivity Lupeol Lupeol NF-kB NF-κB Lupeol->NF-kB inhibits PI3K_L PI3K Lupeol->PI3K_L inhibits MAPK MAPK Lupeol->MAPK modulates Wnt Wnt/β-catenin Lupeol->Wnt inhibits Apoptosis Apoptosis Lupeol->Apoptosis induces Inflammatory Genes COX-2, iNOS, TNF-α, ILs NF-kB->Inflammatory Genes Akt_L Akt PI3K_L->Akt_L Cell Proliferation Cell Proliferation Akt_L->Cell Proliferation Wnt->Cell Proliferation

Caption: Key signaling pathways modulated by Lupeol.

G cluster_2 Experimental Workflow: In Vitro Bioactivity Cell Culture Cell Culture Compound Treatment Treatment with This compound or Lupeol Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay MTT Assay Incubation->Cytotoxicity Assay Anti-inflammatory Assay Griess Assay (NO) ELISA (Cytokines) Incubation->Anti-inflammatory Assay Data Analysis IC50 / Inhibition % Cytotoxicity Assay->Data Analysis Anti-inflammatory Assay->Data Analysis

Caption: A generalized workflow for in vitro bioactivity assessment.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives or Lupeol) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Griess Assay for Nitric Oxide Production

This assay is used to quantify the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent, a two-component solution, reacts with nitrite in an acidic medium to form a colored azo compound. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the nitrite concentration.

Detailed Protocol:

  • Cell Culture and Stimulation: Seed cells, such as RAW 264.7 macrophages, in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collection of Supernatants: After incubation, collect the cell culture supernatants from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

Both this compound-type triterpenoids and lupeol demonstrate significant potential as anticancer and anti-inflammatory agents. While lupeol's bioactivities are more extensively documented across a wider range of models, specific this compound derivatives have shown comparable or even superior potency in certain assays. The structure-activity relationship is critical for the efficacy of this compound triterpenoids, with minor structural modifications leading to substantial changes in their biological effects.

For researchers and drug development professionals, this comparative analysis highlights the therapeutic promise of both classes of compounds. Future research should focus on direct, head-to-head comparative studies to elucidate the relative potencies and therapeutic indices of promising this compound derivatives and lupeol. Furthermore, a deeper investigation into the specific molecular targets and mechanisms of action of this compound triterpenoids will be crucial for their advancement as clinical candidates.

References

A Researcher's Guide to the Cross-Validation of Tirucallane NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry and drug development, the accurate structural elucidation of novel compounds is paramount. Tirucallane-type triterpenoids, a class of tetracyclic triterpenes, are widely distributed in the plant kingdom and exhibit a range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the intricate stereochemistry of these molecules. This guide provides a framework for cross-validating newly acquired NMR data of this compound derivatives against published literature, ensuring data integrity and confident structure assignment.

Comparative Analysis of NMR Data

A critical step in the identification of a known or novel this compound triterpenoid is the direct comparison of its ¹H and ¹³C NMR spectral data with values reported in peer-reviewed journals. The following tables summarize the characteristic ¹³C and ¹H NMR chemical shifts for the this compound skeleton, compiled from various publications. These reference values are instrumental for identifying the core structure and recognizing shifts indicative of different substitutions.

Table 1: Comparative ¹³C NMR Data (δ in ppm) for the this compound Skeleton in CDCl₃

Carbon No.Oddurensinoid B[1]Desmondiin A[2]Xylocarpol A[3]Dysolenticin D[4]
176.536.138.538.5
227.228.134.934.9
375.978.9217.0218.2
439.240.347.947.5
551.952.152.351.5
618.718.224.424.1
7118.8130.6118.0118.2
8145.4139.1145.7145.5
949.249.348.549.1
1035.235.135.035.0
1121.821.718.318.1
1228.128.033.733.8
1343.843.743.643.9
1451.251.151.351.4
1534.234.134.034.0
1627.827.727.427.5
1748.848.748.648.9
1815.815.722.022.0
1918.918.812.812.8
2036.536.436.339.3
2118.718.611.512.1
2229.929.875.842.2
2325.125.070.9103.6
24124.9124.880.1212.7
25131.5131.474.138.9
2625.825.724.621.6
2717.817.727.721.6
2828.128.021.621.6
2915.715.624.824.8
3027.727.627.627.6

Table 2: Comparative ¹H NMR Data (δ in ppm, J in Hz) for Key Protons of the this compound Skeleton in CDCl₃

ProtonOddurensinoid B[1]Desmondiin A[2]Xylocarpol A[3]Dysolenticin D[4]
H-13.55 (m)1.55 (m)--
H-33.30 (m)3.20 (dd, 11.5, 4.5)--
H-75.30 (br s)5.54 (d, 3.0)5.33 (br s)5.35 (br s)
H-245.10 (t, 7.0)5.08 (t, 7.0)4.10 (d, 8.0)-
H₃-180.88 (s)0.87 (s)0.90 (s)0.91 (s)
H₃-190.98 (s)0.97 (s)0.99 (s)1.00 (s)
H₃-210.92 (d, 6.0)0.91 (d, 6.0)0.95 (d, 6.0)0.96 (d, 6.0)
H₃-261.68 (s)1.67 (s)1.25 (s)2.18 (s)
H₃-271.60 (s)1.59 (s)1.28 (s)2.18 (s)
H₃-280.80 (s)0.79 (s)0.82 (s)0.83 (s)
H₃-290.95 (s)0.94 (s)0.96 (s)0.97 (s)
H₃-300.85 (s)0.84 (s)0.86 (s)0.87 (s)

Note: Chemical shifts can vary slightly based on solvent, concentration, and temperature.

Standard Experimental Protocols

The structural elucidation of this compound triterpenoids typically involves a combination of chromatographic separation and spectroscopic analysis.

1. Isolation and Purification:

  • Extraction: The dried and powdered plant material (e.g., leaves, stems, or resin) is typically extracted with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), ethyl acetate, and methanol.[5]

  • Fractionation: The crude extract is subjected to column chromatography (CC) over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several fractions.[5]

  • Purification: Repeated chromatographic techniques, including Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC), are employed on the fractions to isolate pure compounds.[5]

2. NMR Data Acquisition:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (TMS) as an internal standard.[1][6]

  • Spectra Recording: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400, 500, or 600 MHz).[1][4] Standard experiments include:

    • 1D NMR: ¹H and ¹³C NMR spectra provide the initial overview of proton and carbon environments.

    • DEPT-135: This experiment helps distinguish between CH, CH₂, and CH₃ groups.[1]

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton connectivity.[1]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[1]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.[1][6]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[1]

3. Structure Elucidation: The final structure is pieced together by analyzing the data from all the NMR experiments in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.[1][2]

Workflow for Cross-Validation

The process of cross-validating NMR data can be visualized as a systematic workflow. This ensures that all necessary steps are taken to confirm the structure of an isolated compound.

CrossValidationWorkflow cluster_Isolation Compound Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Validation Data Cross-Validation PlantMaterial Plant Material Extraction Solvent Extraction PlantMaterial->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC / Prep-TLC Fractionation->Purification NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, NOESY) Purification->NMR_Acquisition MS_Acquisition HR-ESI-MS for Molecular Formula Purification->MS_Acquisition DataProcessing NMR Data Processing & Peak Assignment NMR_Acquisition->DataProcessing StructureElucidation Structure Elucidation / Confirmation MS_Acquisition->StructureElucidation Comparison Compare Experimental Data with Published Values DataProcessing->Comparison LitSearch Literature Search for Known This compound Compounds LitSearch->Comparison Comparison->StructureElucidation SignalingPathway cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound Triterpenoid IKK IKK Complex This compound->IKK Inhibition? MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Cytokines IL-6, TNF-α, etc. Gene->Cytokines

References

Comparing the efficacy of different Tirucallane extraction methods.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of Tirucallane-type triterpenoids from natural sources is a critical first step. The chosen extraction method significantly impacts the yield, purity, and ultimately, the viability of subsequent research and development. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method.

Quantitative Comparison of Extraction Methods

The efficacy of different extraction methods for triterpenoids can be evaluated based on several key parameters: extraction yield, processing time, solvent consumption, and the purity of the final extract. While data directly comparing all methods for a single this compound source is limited, a synthesis of data for general triterpenoid extraction provides a strong comparative framework.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Extraction Yield HighModerate to HighHighHigh and Selective
Purity of Extract ModerateModerateModerate to HighVery High
Extraction Time 16 - 24 hours10 - 60 minutes[1]5 - 30 minutes[1]30 - 120 minutes
Solvent Consumption High (300-500 mL per sample)[1]Low to Moderate (20-100 mL per sample)[1]Low (30-50 mL per sample)[1]Minimal (CO2 is recycled)[1]
Operating Temperature Boiling point of solventRoom Temperature to Mild Heat (e.g., 70°C)[2]Higher Temperatures (e.g., 80°C)[3]40 - 90°C[4]
Environmental Impact HighLowLow to ModerateVery Low

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are protocols for conventional and modern extraction techniques.

Solvent-Assisted Extraction (Conventional Method)

This traditional method relies on the solvent's ability to dissolve the target compounds.

Materials and Reagents:

  • Dried and powdered plant material (e.g., from Euphorbia species)

  • Methanol

  • Ethanol

  • n-Hexane

  • Dichloromethane

  • Ethyl acetate

  • Distilled water

  • Beakers, flasks, and stirring apparatus

  • Centrifuge and rotary evaporator

  • Filter paper

Protocol:

  • Initial Extraction: Mix the powdered plant material with methanol.

  • Ultrasonication and Centrifugation: Stir the mixture in an ultrasonic bath for approximately five minutes to ensure thorough mixing. Following ultrasonication, centrifuge the mixture to separate the solid and liquid phases.

  • Solvent Partitioning: Concentrate the methanolic extract using a rotary evaporator. Resuspend the residue in a mixture of ethanol and water (e.g., 70:30 v/v). Perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to achieve a preliminary separation of Tirucallol from other compounds.

  • Purification: The crude extract is further purified using chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and accelerating extraction.

Materials and Reagents:

  • Dried, powdered plant material

  • Ethanol (e.g., 93%)

  • Ultrasonic bath or probe system

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Sample Preparation: Mix the powdered plant material with the chosen solvent (e.g., 93% ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).[2]

  • Ultrasonication: Place the mixture in an ultrasonic bath and apply ultrasonic power (e.g., 390 W) at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes).[2]

  • Filtration: Separate the extract from the solid residue by filtration. The extraction process can be repeated on the residue to maximize yield.[5]

  • Concentration: Combine the supernatants and remove the solvent using a rotary evaporator to obtain the crude triterpenoid extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, leading to cell rupture and rapid extraction.

Materials and Reagents:

  • Dried, powdered plant material

  • Ethanol (e.g., 60%)

  • Microwave extraction system with closed vessels

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Protocol:

  • Sample Preparation: Place a weighed amount of the powdered plant material into a microwave extraction vessel and add the appropriate solvent at a specific solid-to-liquid ratio.

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Apply microwave power (e.g., 400 W) for a set time (e.g., 60 minutes).[6]

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Visualizations: Workflows and Signaling Pathways

Visual representations are invaluable for understanding complex processes. The following diagrams illustrate a typical extraction workflow and a key signaling pathway modulated by this compound triterpenoids.

G cluster_extraction Extraction cluster_purification Purification Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions HPLC HPLC Fractions->HPLC Pure Tirucallanes Pure Tirucallanes HPLC->Pure Tirucallanes

Caption: A generalized workflow for the extraction and purification of this compound triterpenoids.

This compound-type triterpenoids have demonstrated significant anti-inflammatory and cytotoxic (anticancer) activities.[7][8] One of the key mechanisms for their anti-inflammatory effect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10]

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines induces Tirucallanes This compound Triterpenoids Tirucallanes->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound triterpenoids.

References

Unveiling the Anticancer Potential of Tirucallane Triterpenoids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Tirucallane triterpenoids, a class of natural products, have emerged as a promising source of cytotoxic compounds with the potential for therapeutic applications. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives against cancer cells, supported by experimental data. We delve into their cytotoxic effects, outline the experimental methodologies used to determine their efficacy, and visualize the key signaling pathways they modulate.

Decoding the Structure-Activity Relationship: A Data-Driven Comparison

The cytotoxic efficacy of this compound derivatives is intricately linked to their chemical structures. Modifications to the this compound scaffold, such as the degree and position of hydroxylation, the presence of glycosidic moieties, and alterations to the side chain, can significantly impact their anticancer activity.[1] The following table summarizes the 50% inhibitory concentration (IC50) values of several this compound derivatives against various cancer cell lines, highlighting the key structural features that influence their potency.

Compound Name/NumberSource OrganismCancer Cell LineIC50 (µM)Key Structural Features & SAR ObservationsAssay Method
Oddurensinoid HCommiphora oddurensisHeLa36.9Presence of a hydroxyl group at C-25 appears to enhance activity.[2]CCK-8
Oddurensinoid KCommiphora oddurensisHeLa39.7A glycoside derivative, suggesting the sugar moiety may influence cell uptake or interaction.CCK-8
Oddurensinoid BCommiphora oddurensisHeLa65.5Dihydroxylated at C-1 and C-3.CCK-8
Leutcharic acid derivativeStereospermum acuminatissimumTHP-126.83Specific side chain modifications contribute to its activity against leukemia cells.[3]WST-1
Unnamed this compound 1Dysoxylum gaudichaudianumHeLa>100Inactive, highlighting the importance of specific substitutions for cytotoxicity.Not Specified
Unnamed this compound 2Dysoxylum gaudichaudianumHeLa29.23Active, modification of the side chain is essential for its cytotoxic activity.Not Specified
Unnamed this compound 3Dysoxylum gaudichaudianumHeLa>100Inactive, further emphasizing the role of the side chain.Not Specified
FlindissolLuvunga scandensMCF-713.8Potent activity against breast cancer cells.MTT
3-oxotirucalla-7,24-dien-21-oic-acidLuvunga scandensMCF-727.5The oxo group and dien system may contribute to its cytotoxicity.MTT
Unnamed this compound (from Amoora dasyclada)Amoora dasycladaSMMC-7721Strong ActivityExhibited strong activity against human liver cancer cells.[4]Not Specified
Ficutirucin A-I (various)Ficus caricaMCF-7, HepG-2, U2OS11.67-45.61Moderate cytotoxic activities, with variations based on specific substitutions.[5]Not Specified
Unnamed Tirucallanes (from Dysoxylum binectariferum)Dysoxylum binectariferumHepG27.5-9.5Exhibited significant cytotoxicity against liver cancer cells.[6]Not Specified

Key Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation. A primary mechanism is the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family and trigger the activation of caspases, the executioners of apoptosis. Furthermore, some this compound derivatives have been shown to inhibit the pro-survival NF-κB signaling pathway.

G cluster_0 This compound Derivatives' Impact on Apoptosis cluster_1 Inhibition of NF-κB Pathway This compound This compound Derivatives Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family Modulates IKK IKK This compound->IKK Inhibits Bax Bax (Pro-apoptotic) Upregulation Bcl2_family->Bax Bcl2_protein Bcl-2 (Anti-apoptotic) Downregulation Bcl2_family->Bcl2_protein Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2_protein->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IkB IκBα IKK->IkB Prevents Phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription

Figure 1: Proposed mechanism of action of this compound derivatives on cancer cells.

Experimental Workflow for Anticancer Screening

The evaluation of this compound derivatives for their anticancer potential follows a systematic workflow, from isolation and characterization to in vitro and in vivo testing. This process is crucial for identifying promising lead compounds for further drug development.

G cluster_workflow Experimental Workflow for Anticancer Screening of this compound Derivatives start Start: Plant Material Collection extraction Extraction & Fractionation start->extraction isolation Isolation of this compound Derivatives (e.g., Chromatography) extraction->isolation elucidation Structural Elucidation (NMR, MS) isolation->elucidation cytotoxicity In Vitro Cytotoxicity Assays (MTT, WST-1, CCK-8) elucidation->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis_assay Apoptosis Assays (Flow Cytometry, Western Blot for Caspases, Bcl-2 family) mechanism->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) mechanism->pathway_analysis in_vivo In Vivo Studies (Animal Models) apoptosis_assay->in_vivo pathway_analysis->in_vivo end Lead Compound Optimization in_vivo->end

Figure 2: A typical workflow for the discovery and evaluation of anticancer this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable structure-activity relationship studies. Below are the methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the expression levels of key apoptosis-related proteins such as caspases and members of the Bcl-2 family.

Protocol:

  • Protein Extraction: After treating cells with this compound derivatives for the desired time, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives as potential anticancer agents. The presented data and methodologies aim to facilitate further research and development in this promising area of oncology.

References

Independent Verification of Tirucallane's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of tirucallane-type triterpenoids with other relevant compounds, supported by experimental data. The information is presented to facilitate independent verification and further research into the therapeutic potential of this promising class of natural products.

Anticancer Activity: this compound vs. Doxorubicin

This compound triterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. This section compares the in vitro efficacy of various this compound derivatives with doxorubicin, a standard chemotherapeutic agent.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Triterpenoids and Doxorubicin against Various Cancer Cell Lines

Compound/DrugHeLa (Cervical)HepG2 (Liver)SMMC-7721 (Liver)A549 (Lung)PC3 (Prostate)HCT116 (Colon)
This compound Derivatives
Oddurensinoid H36.9[1]-----
Oddurensinoid K39.7[2]-----
Oddurensinoid B65.5[2]-----
Compound from Pistacia lentiscus-4.92[2]----
Compound 5 from Amoora dasyclada--Strong Activity---
Standard Chemotherapy
Doxorubicin1.45[3]1.34[2]----

"-" indicates data not available from the provided search results. "Strong Activity" indicates potent cytotoxic effects were observed, but a specific IC50 value was not provided in the source.[4]

Mechanism of Action: Induction of Apoptosis

This compound triterpenoids primarily induce cancer cell death through the activation of the intrinsic apoptotic pathway. This process culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and subsequent programmed cell death.[5][6][7]

Doxorubicin, a well-established anticancer drug, also induces apoptosis. Its mechanisms are multifaceted, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II, leading to DNA damage and the activation of p53-dependent pathways that converge on caspase-3 activation.[8][9][10][11][12]

G cluster_this compound This compound Triterpenoids cluster_doxorubicin Doxorubicin This compound This compound Mitochondria_T Mitochondrial Stress This compound->Mitochondria_T Caspase9_T Caspase-9 Activation Mitochondria_T->Caspase9_T Caspase3_T Caspase-3 Activation Caspase9_T->Caspase3_T Apoptosis_T Apoptosis Caspase3_T->Apoptosis_T Doxorubicin Doxorubicin ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage (Topoisomerase II Inhibition) Doxorubicin->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Caspase3_D Caspase-3 Activation p53->Caspase3_D Apoptosis_D Apoptosis Caspase3_D->Apoptosis_D

Fig 1. Anticancer Apoptotic Pathways

Anti-inflammatory Activity: this compound vs. Euphane Triterpenes

This compound and euphane-type triterpenes, both found in plants of the Euphorbiaceae family, exhibit anti-inflammatory properties. However, their inhibitory profiles against pro-inflammatory cytokines can differ. One study demonstrated that a this compound-type triterpene strongly inhibited both IL-6 and TNF-α production in LPS-stimulated macrophages, whereas several euphane-type triterpenes only showed an inhibitory effect on IL-6.[13][14][15][16]

Table 2: Comparative Anti-inflammatory Activity of a this compound vs. Euphane Triterpenes

Triterpene TypeCompoundInhibition of LPS-induced IL-6Inhibition of LPS-induced TNF-α
This compound Neritriterpenol IStrong InhibitionStrong Inhibition
Euphane Neritriterpenols H, J-NInhibitory EffectNo Inhibition

Data from a study on triterpenes isolated from Euphorbia neriifolia L.[13][14][15][16]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including this compound triterpenoids, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-6 and TNF-α. Evidence suggests that this compound triterpenes may exert their anti-inflammatory effects by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκBα and the subsequent activation of NF-κB.[17][18][19][20]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines IL-6, TNF-α, NO Gene->Cytokines This compound This compound This compound->IKK

Fig 2. this compound Inhibition of NF-κB Pathway

Antidiabetic Activity: this compound vs. Metformin

Certain this compound triterpenoids, such as (-)-leucophyllone, have shown potential as antidiabetic agents by enhancing glucose-stimulated insulin secretion (GSIS).[21] This section compares the proposed mechanism of a this compound triterpenoid with that of metformin, a first-line medication for type 2 diabetes.

Mechanism of Action: Modulation of Insulin Signaling and Energy Metabolism

(-)-Leucophyllone has been shown to increase the expression of key proteins in the insulin receptor substrate-2 (IRS-2)/phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in pancreatic β-cells. This upregulation is associated with enhanced pancreatic and duodenal homeobox-1 (PDX-1) expression, a critical transcription factor for β-cell function and insulin gene transcription, ultimately leading to increased GSIS.[21]

Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a cellular energy sensor. Metformin inhibits complex I of the mitochondrial respiratory chain, leading to an increased AMP/ATP ratio, which in turn activates AMPK. Activated AMPK then acts to reduce hepatic glucose production and increase glucose uptake in peripheral tissues like muscle.[22][23][24][25][26]

G cluster_this compound This compound ((-)-leucophyllone) cluster_metformin Metformin Tirucallane_AD (-)-leucophyllone IRS2 IRS-2 Expression ↑ Tirucallane_AD->IRS2 PI3K PI3K Expression ↑ IRS2->PI3K Akt Akt Expression ↑ PI3K->Akt PDX1 PDX-1 Expression ↑ Akt->PDX1 GSIS Glucose-Stimulated Insulin Secretion ↑ PDX1->GSIS Metformin Metformin Mito Mitochondrial Complex I Inhibition Metformin->Mito AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluco ↓ Hepatic Glucose Production ↑ Peripheral Glucose Uptake AMPK->Gluco

Fig 3. Antidiabetic Mechanisms of Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for independent verification and replication of findings.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound triterpenes or control compounds (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

Griess Assay for Nitric Oxide Production

This assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

ELISA for IL-6 and TNF-α Measurement

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

Principle: This assay utilizes a pair of antibodies specific to the target cytokine. A capture antibody is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, which is conjugated to an enzyme, is then added and binds to the captured cytokine. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with LPS and the test compounds as described in the Griess assay protocol.

  • Supernatant Collection: Collect the cell culture supernatants after the incubation period.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-6 or TNF-α kit. This typically involves the following steps:

    • Adding the standards and samples to the antibody-coated plate.

    • Incubating to allow the cytokine to bind.

    • Washing the plate to remove unbound substances.

    • Adding the detection antibody and incubating.

    • Washing the plate again.

    • Adding the enzyme substrate and incubating to allow for color development.

    • Stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-6 or TNF-α in the samples by comparing their absorbance values to the standard curve generated with known concentrations of the recombinant cytokine.

G cluster_workflow General Experimental Workflow cluster_assays Specific Assays Start Cell Seeding (e.g., Cancer Cells, Macrophages) Treatment Treatment with this compound & Control Compounds Start->Treatment Incubation Incubation (Time-dependent) Treatment->Incubation Assay Endpoint Assay Incubation->Assay Data Data Analysis (e.g., IC50, Cytokine Levels) Assay->Data MTT MTT Assay (Cytotoxicity) Assay->MTT Griess Griess Assay (Nitric Oxide) Assay->Griess ELISA ELISA (IL-6, TNF-α) Assay->ELISA

References

Tirucallane Triterpenoids: A Comparative Analysis of Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Tirucallane-type triterpenoids, a class of natural compounds found in various plant species, have emerged as promising candidates in the landscape of anticancer drug discovery. Exhibiting a wide spectrum of cytotoxic and cytostatic activities, these molecules present a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro activity of notable this compound triterpenoids against a range of human cancer cell lines, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Quantitative Comparison of Cytotoxic Activity

The anticancer potential of this compound triterpenoids is demonstrated by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. The following tables summarize the IC50 values for several this compound compounds, highlighting their differential activity across various cancer types.

Table 1: Cytotoxic Activity of Euphol Against a Panel of Human Cancer Cell Lines

Euphol, a tetracyclic triterpene alcohol, has been extensively studied and shows broad-spectrum anticancer activity. Data from a comprehensive screening of euphol against 73 human cancer cell lines reveals its potent cytotoxic effects, particularly against pancreatic and esophageal cancers.[1]

Cancer TypeCell LineIC50 (µM)
Pancreatic SUIT-21.41
PANC-16.84
MIA PaCa-27.21
Esophageal KYSE-5103.24
KYSE-45011.08
Colon HCT-1162.56
SW4805.79
Breast MDA-MB-2319.08
MCF-718.76
Glioblastoma U-87 MG5.98
A-1728.21
Lung A-54915.23
NCI-H46010.34
Prostate PC-38.91
DU-14512.55
Melanoma SK-MEL-287.65
A-3759.23

Data extracted from a study screening euphol against 73 human cancer cell lines.[1]

Table 2: Comparative Cytotoxicity of Other this compound Triterpenoids

Beyond euphol, other this compound derivatives have demonstrated significant, and in some cases, more potent or selective, anticancer activity.

This compound CompoundCancer Cell LineCancer TypeIC50 (µM)Source Organism
Flindissol MCF-7Breast13.8Luvunga scandens
HSC-3Oral10.7Luvunga scandens
3-oxotirucalla-7,24-dien-21-oic-acid MCF-7Breast27.5Luvunga scandens
HSC-3Oral8.3Luvunga scandens
Compound from D. binectariferum HepG2Liver7.5 - 9.5Dysoxylum binectariferum[2]
A-549Lung>10Dysoxylum binectariferum[2]
HCT15Colon>10Dysoxylum binectariferum[2]
Compound from D. gaudichaudianum HeLaCervical29.23Dysoxylum gaudichaudianum[3]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies are crucial. The following are protocols for key assays used to determine the cytotoxic activity and elucidate the mechanism of action of this compound triterpenoids.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the this compound triterpenoid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and is a common method to investigate the molecular mechanisms of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the this compound triterpenoid for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

This compound triterpenoids exert their anticancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

A common mechanism of action for many this compound triterpenoids is the induction of apoptosis, often through the intrinsic mitochondrial pathway. This is characterized by the activation of caspase cascades, leading to the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).

This compound This compound Triterpenoid Mitochondria Mitochondria This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: this compound-induced intrinsic apoptosis pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Some this compound triterpenoids, including euphol, have been shown to inhibit this pathway, leading to decreased cancer cell survival.

This compound This compound Triterpenoid PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, euphol has been demonstrated to cause cell cycle arrest at the G1 phase in breast cancer cells.[1][4][5] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Euphol Euphol CyclinD1 Cyclin D1 Euphol->CyclinD1 CDK2 CDK2 Euphol->CDK2 p21 p21 Euphol->p21 p27 p27 Euphol->p27 G1_Arrest G1 Phase Arrest

Caption: Euphol-induced G1 cell cycle arrest mechanism.

Experimental Workflow Overview

The general workflow for assessing the anticancer activity of this compound triterpenoids involves a series of in vitro assays.

Start Start: Isolate/Synthesize This compound Compound CellCulture Culture Cancer Cell Lines Start->CellCulture Treatment Treat Cells with Varying Concentrations CellCulture->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability IC50 Determine IC50 Values Viability->IC50 Mechanism Investigate Mechanism of Action IC50->Mechanism ApoptosisAssay Apoptosis Assays (e.g., Annexin V, Caspase Activity) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycleAssay WesternBlot Western Blot for Signaling Proteins Mechanism->WesternBlot End End: Data Analysis & Conclusion ApoptosisAssay->End CellCycleAssay->End WesternBlot->End

Caption: General workflow for this compound anticancer evaluation.

References

Replicating Published Studies on Tirucallane's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, tirucallane-type triterpenoids present a compelling area of investigation due to their diverse biological activities.[1][2] This guide provides a comparative overview of published findings on the anticancer, anti-inflammatory, and antiviral properties of tirucallanes, supported by experimental data and detailed methodologies to aid in the replication and extension of these studies.

Anticancer Activity

This compound triterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The degree and position of hydroxylation, the presence of glycosidic moieties, and modifications on the side chain of the this compound skeleton are crucial determinants of their anticancer activity.[1]

Comparative Efficacy of this compound Triterpenoids
Compound Name/NumberSource OrganismCancer Cell LineIC50 (µM)Key Structural Features & SAR Observations
Oddurensinoid HCommiphora oddurensisHeLa (Cervical Cancer)36.9[3]The presence of a hydroxyl group at C-25 appears to be a significant factor in its cytotoxic activity.[1][3]
Compound from Amoora dasycladaAmoora dasycladaSMMC-7721 (Liver Cancer)Strong Activity[4][5]Exhibited strong activity against human liver cancer cells.[4][5]
This compound Triterpenoids (Compounds 1-6)Dysoxylum binectariferumHepG2 (Liver Cancer)7.5-9.5[6]Showed significant selective cytotoxicity against five tumor cell lines, particularly HepG2.[6]
Compound 2 from Dysoxylum gaudichaudianumDysoxylum gaudichaudianumHeLa (Cervical Cancer)29.23[7]Modification of the side chain is suggested to be essential for cytotoxic activity.[7]

Anti-inflammatory Potential

This compound triterpenes have emerged as promising anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1] The anti-inflammatory activity is closely linked to their ability to suppress the production of these mediators, with specific structural features like hydroxyl and ketone groups playing an important role.[1]

Inhibitory Effects on Inflammatory Mediators
Compound/ExtractSourceTargetEffect
Neritriterpenol I (this compound-type)Euphorbia neriifoliaIL-6 and TNF-αStrong inhibition of both IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages.[8]
Ailantriphysa A (Compound 1)Ailanthus triphysaNO, IL-6, and TNF-αInhibited LPS-induced nitric oxide production with an IC50 value of 8.1 µM and showed significant inhibitory effects on the secretion of IL-6 and TNF-α.[9]
Meliadubin B (Compound 2)Melia dubiaSuperoxide anion generation and elastase releaseExhibited the strongest anti-inflammatory effect by inhibiting superoxide anion generation in human neutrophils (EC50 5.54 ± 0.36 μM) and also inhibited elastase release.[10]
Paramignyoside C (Compound 3)Paramignya scandensIL-12 p40Exhibited selective and potent inhibitory effect on the production of IL-12 p40 in LPS-stimulated bone marrow-derived dendritic cells (IC50 5.03 µM).[11]

Antiviral Activity

While the broader class of triterpenoids is known for a wide range of pharmacological effects, including antiviral activities, specific studies detailing the antiviral mechanisms and efficacy of this compound-type triterpenoids are an emerging area of research.[2][12] Further investigation is required to fully elucidate their potential as antiviral agents.

Experimental Protocols

To facilitate the replication of these findings, the following are detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound triterpenes.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.[1]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa, SMMC-7721, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide Production Measurement (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[1]

Principle: The Griess reagent converts nitrite into a colored azo compound that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the nitrite concentration.[1]

Detailed Protocol:

  • Cell Culture and Stimulation: Seed cells, such as RAW 264.7 macrophages, in a 96-well plate and allow them to adhere.[1] Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the this compound compound for a specific time.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent to the supernatant and incubate at room temperature for a short period to allow for color development.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways

This compound triterpenoids exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Induction

Tirucallanes can induce apoptosis in cancer cells through both the extrinsic and intrinsic pathways.

This compound This compound Triterpenoids Extrinsic Extrinsic Pathway (Death Receptor Pathway) This compound->Extrinsic Induces Intrinsic Intrinsic Pathway (Mitochondrial Pathway) This compound->Intrinsic Induces Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Mitochondria Mitochondrial Disruption (Bcl-2 family dysregulation) Intrinsic->Mitochondria Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of tirucallanes are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.[1]

cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IκBα NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription (IL-6, TNF-α, iNOS) NFkB_active->Gene Activates This compound This compound Triterpenoids This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow for this compound Research

The following diagram illustrates a typical workflow for investigating the biological activities of this compound triterpenoids.

Extraction Extraction & Isolation from Plant Source Purification Purification & Structure Elucidation Extraction->Purification Bioassays In Vitro Bioassays (Cytotoxicity, Anti-inflammatory) Purification->Bioassays Mechanism Mechanism of Action Studies (Signaling Pathways) Bioassays->Mechanism Vivo In Vivo Studies (Animal Models) Mechanism->Vivo Development Lead Compound for Drug Development Vivo->Development

Caption: Experimental workflow for this compound research.

References

Tirucallane Triterpenoids Versus Standard of Care: A Comparative Analysis in In-Vitro Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Potential of Tirucallane Triterpenoids and Standard Chemotherapeutic Agents.

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. This compound-type triterpenoids, a class of natural products, have emerged as promising candidates, demonstrating significant cytotoxic, pro-apoptotic, and cell cycle inhibitory effects across a range of cancer cell lines. This guide provides a comprehensive, data-driven comparison of the in-vitro performance of this compound triterpenoids, primarily focusing on the representative compound euphol, against established standard-of-care chemotherapy drugs such as doxorubicin and cisplatin.

Data Presentation: Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for the this compound triterpenoid euphol and the standard-of-care chemotherapeutic agents doxorubicin and cisplatin across various human cancer cell lines. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions. Where direct comparative data is unavailable, values from different studies are presented with the caveat that experimental variations may influence the results.

Compound MCF-7 (Breast Cancer) HepG2 (Liver Cancer) A549 (Lung Cancer) K-562 (Leukemia) PC-3 (Prostate Cancer) HCT116 (Colon Cancer)
Euphol ~20-30 µM~6.84 µM[1]> 30 µM34.44 µM[2]~15-25 µM~20-30 µM
Doxorubicin 2.50 µM[3]12.2 µM[3]> 20 µM[3]---
Cisplatin --~4-10 µM-~15.9 µM[4]-

Note: IC50 values can vary significantly between studies due to differences in experimental protocols, including cell density, passage number, and incubation time. The data presented here is for comparative purposes and is collated from multiple sources.

Comparative Efficacy: Apoptosis Induction and Cell Cycle Arrest

Beyond cytotoxicity, the induction of programmed cell death (apoptosis) and the disruption of the cell cycle are key mechanisms of anti-cancer drugs.

Apoptosis Induction

This compound triterpenoids have been shown to induce apoptosis in cancer cells. One study investigating the combination of a this compound-type triterpene (masticadienonic acid) with cisplatin in PC3 prostate cancer cells demonstrated a significant increase in both early and late apoptosis compared to either agent alone.[4] When treated with the combination at their respective IC50 values, the percentage of cells in early apoptosis was 79.8%, and in late apoptosis was 11.1%.[4] In contrast, cisplatin alone at its IC50 induced 57.7% early apoptosis and 14.1% late apoptosis.[4]

Doxorubicin is a well-established inducer of apoptosis. In MCF-7 breast cancer cells, doxorubicin treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, key events in the intrinsic apoptotic pathway.

Cell Cycle Arrest

Euphol, a representative this compound triterpenoid, has been demonstrated to arrest breast cancer cells (T47D) in the G1 phase of the cell cycle.[5] This G1 arrest is associated with the downregulation of cyclin D1 and cyclin-dependent kinase 2 (CDK2) expression and the upregulation of the CDK inhibitors p21 and p27.[5]

Cisplatin, a DNA-damaging agent, is known to cause cell cycle arrest at multiple phases, primarily at the S and G2/M checkpoints, by activating DNA damage response pathways.[2][6] In some cell lines, cisplatin can also induce a G1 arrest, which is often dependent on a functional p53 pathway.[6][7] Doxorubicin has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints in MCF-7 cells.[8]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound triterpenoids and standard-of-care drugs are mediated by their modulation of critical intracellular signaling pathways.

This compound Triterpenoids (Euphol)

Euphol has been shown to exert its anti-cancer effects through the modulation of key signaling pathways, including the MAP Kinase/ERK and PI3K/Akt pathways.[9] In gastric cancer cells, euphol induces apoptosis by modulating ERK signaling.[10] It up-regulates the pro-apoptotic protein BAX and down-regulates the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and caspase-3 activation. In glioblastoma and prostate cancer cells, euphol's pro-apoptotic activity is also linked to its effects on the ERK1/2 and Akt pathways.

Euphol_Signaling_Pathway Euphol Euphol ERK ERK1/2 Euphol->ERK PI3K PI3K Euphol->PI3K p21_p27 p21/p27 Euphol->p21_p27 CyclinD1_CDK2 Cyclin D1/CDK2 Euphol->CyclinD1_CDK2 Cell_Membrane Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 BAX BAX (Pro-apoptotic) ERK->BAX Akt Akt PI3K->Akt Akt->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion BAX->Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21_p27->CyclinD1_CDK2 G1_Arrest G1 Phase Arrest CyclinD1_CDK2->G1_Arrest

Caption: Proposed signaling pathway for Euphol in cancer cells.

Standard of Care: Doxorubicin and Cisplatin

Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis. Doxorubicin has also been shown to activate the PI3K/Akt signaling pathway, which can contribute to chemoresistance.[11][12]

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS ROS Generation Doxorubicin->ROS PI3K_Akt PI3K/Akt Pathway (Survival) Doxorubicin->PI3K_Akt DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest G1/S & G2/M Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Key mechanisms of action for Doxorubicin.

Cisplatin forms DNA adducts, leading to DNA damage and the activation of the DNA damage response.[2] This triggers cell cycle arrest and, ultimately, apoptosis, often through a p53-dependent mechanism.[7]

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adduct Formation Cisplatin->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response p53 p53 Activation DNA_Damage_Response->p53 Cell_Cycle_Arrest S & G2/M Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway for Cisplatin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for the key assays discussed in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., euphol, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizer (e.g., DMSO) D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: A typical workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow cluster_1 Apoptosis Assay Workflow H Treat Cells I Harvest Cells H->I J Wash with PBS I->J K Stain with Annexin V & PI J->K L Incubate K->L M Flow Cytometry Analysis L->M

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Expose cells to the test compound for a specific duration.

  • Cell Harvesting and Fixation: Collect cells and fix them in cold ethanol.

  • Staining: Resuspend cells in a solution containing propidium iodide (PI) and RNase.

  • Incubation: Incubate to allow for DNA staining and RNA degradation.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

This compound-type triterpenoids, exemplified by euphol, demonstrate significant anti-cancer activity in a variety of in-vitro models. While direct, comprehensive comparisons with standard-of-care agents are still emerging, the available data suggests that tirucallanes can exhibit potent cytotoxicity, induce apoptosis, and cause cell cycle arrest. Their mechanisms of action appear to involve the modulation of key cancer-related signaling pathways, such as the ERK and PI3K/Akt pathways.

The standard-of-care drugs, doxorubicin and cisplatin, remain highly effective cytotoxic agents, albeit with well-documented toxicities. Their mechanisms of action are primarily centered on inducing DNA damage.

Future research should focus on conducting more head-to-head in-vitro and in-vivo studies to directly compare the efficacy and safety profiles of promising this compound triterpenoids with standard chemotherapeutic drugs. Such studies will be crucial in determining the potential of these natural compounds as standalone or adjuvant therapies in the clinical setting. The synergistic effects observed when euphol is combined with conventional chemotherapy also warrant further investigation as a promising therapeutic strategy.

References

Safety Operating Guide

Navigating the Disposal of Tirucallane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for Tirucallane, a tetracyclic triterpene, are not explicitly outlined in regulatory guidelines, a comprehensive approach based on general principles of hazardous waste management ensures its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in a laboratory setting.

At the core of chemical waste disposal is the initial determination of whether the waste is hazardous. This assessment is the responsibility of the generator of the waste.[1] this compound waste, including the pure compound, solutions, and any contaminated labware, should be treated as potentially hazardous. Some this compound-type triterpenoids have exhibited cytotoxic activities, warranting careful handling and disposal as cytotoxic waste.[2][3]

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

The first crucial step is to characterize the this compound waste. Hazardous waste is typically categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][5]

  • Segregation: To prevent dangerous reactions, this compound waste must be segregated from other chemical waste streams.[6][7] Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5]

2. Personal Protective Equipment (PPE):

Given the potential cytotoxic nature of some this compound derivatives, appropriate PPE is mandatory. This includes:

  • A lab coat or gown

  • Safety goggles or a face shield

  • Two pairs of chemotherapy-approved gloves[8]

3. Waste Collection and Containment:

  • Containers: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6][9] The original container is often a suitable choice.[10] Containers must be kept securely closed except when adding waste.[4][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream, such as solvents.[7] The date when waste is first added to the container should also be recorded.[10]

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][9] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Secondary Containment: The SAA must have secondary containment to capture any potential leaks or spills.[10]

  • Accumulation Limits: Be aware of the accumulation limits for hazardous waste in an SAA, which is typically a maximum of 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[4][9]

5. Arranging for Disposal:

  • Contact EHS: Once the container is full or has reached the accumulation time limit (often up to 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4][9] Do not attempt to transport hazardous waste yourself.[10]

  • Prohibited Disposal Methods: Never dispose of this compound waste by pouring it down the sink or in the regular trash.[6][9][11] Evaporation of chemical waste is also not a permissible disposal method.[10]

Hazardous Waste Characteristics

To aid in the characterization of chemical waste, the following table summarizes the key properties of hazardous waste as defined by the Environmental Protection Agency (EPA).

CharacteristicDescriptionEPA Waste Code
Ignitability Liquids with a flash point less than 140°F (60°C), non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[12][13]D001
Corrosivity Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel at a specified rate.[12][14]D002
Reactivity Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water.[12][13]D003
Toxicity Wastes that are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste exhibits this characteristic.[13][14]D004 - D043

Experimental Protocol for Waste Handling and Preparation for Disposal

This protocol outlines the general steps for safely handling and preparing this compound waste for disposal.

Materials:

  • Appropriate PPE (lab coat, safety goggles, two pairs of chemotherapy-approved gloves)

  • Designated hazardous waste container (chemically compatible, leak-proof with a secure lid)

  • Hazardous waste labels

  • Spill kit for chemical spills

Procedure:

  • Don PPE: Before handling any this compound waste, put on all required personal protective equipment.

  • Prepare Waste Container: Ensure the hazardous waste container is properly labeled with "Hazardous Waste," the chemical name "this compound," and any other constituents.

  • Transfer Waste: Carefully transfer the this compound waste (solid, liquid, or contaminated labware) into the designated waste container. Avoid splashing or creating dust.

  • Seal Container: Securely close the lid of the waste container immediately after adding the waste.

  • Clean Up: Decontaminate any surfaces that may have come into contact with the this compound waste. Dispose of all cleaning materials as hazardous waste.

  • Store Container: Place the sealed and labeled container in the designated Satellite Accumulation Area with secondary containment.

  • Documentation: Keep a log of the waste generated, including the date and amount.

  • Schedule Pickup: When the container is full or reaches the accumulation time limit, contact your institution's EHS office to schedule a waste pickup.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Tirucallane_Disposal_Workflow start Start: this compound Waste Generated assess_hazard Assess Waste Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) start->assess_hazard empty_container Is the original container empty? start->empty_container ppe Don Appropriate PPE (Lab Coat, Goggles, Chemo Gloves) assess_hazard->ppe segregate Segregate from Incompatible Waste ppe->segregate collect Collect in Labeled, Compatible, Sealed Hazardous Waste Container segregate->collect store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->store check_full Is the container full or has it reached the accumulation time limit? store->check_full contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup check_full->contact_ehs Yes continue_accumulation Continue Accumulation in SAA check_full->continue_accumulation No disposal Final Disposal (e.g., Incineration by licensed vendor) contact_ehs->disposal continue_accumulation->store empty_container->assess_hazard No rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. empty_container->rinse Yes dispose_container Deface label and dispose of container as non-hazardous waste. rinse->dispose_container

This compound Waste Disposal Workflow

By adhering to these general yet critical procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

Personal protective equipment for handling Tirucallane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Tirucallane, a tetracyclic triterpene found in plants of the Euphorbia genus. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the known hazards of its source material, Euphorbia tirucalli, and general safety protocols for handling cytotoxic and irritant compounds.

I. Hazard Identification and Physicochemical Properties

This compound is a derivative of compounds found in Euphorbia tirucalli, a plant known for its toxic, irritant, and co-carcinogenic latex.[1] Therefore, this compound and its derivatives should be handled as potentially hazardous substances.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₃₀H₅₄[2]
Molar Mass414.762 g·mol⁻¹[2]
Boiling Point461.3 ± 12.0 °C[2]
Density0.897 ± 0.06 g/cm³[2]
Solubility in waterInsoluble[2]

Toxicological Data

ParameterValueClassification
Acute Oral Toxicity (LD50) Data not available-
Acute Dermal Toxicity (LD50) Data not available-
Acute Inhalation Toxicity (LC50) Data not available-
Skin Corrosion/Irritation Expected to be an irritant based on source material-
Eye Damage/Irritation Expected to be a severe irritant based on source material-
Carcinogenicity Potentially co-carcinogenic based on source material-

II. Personal Protective Equipment (PPE)

Given the hazardous nature of the source material, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Change gloves every 30 minutes or immediately if contaminated.To prevent skin contact with the potentially irritant and cytotoxic compound.[3]
Body Protection A disposable, solid-front, back-closing laboratory coat. A chemical-resistant apron should be worn over the lab coat.To protect against splashes and contamination of personal clothing.
Eye and Face Protection Chemical safety goggles. A full-face shield should be worn when there is a risk of splashing.To protect eyes and face from contact with the hazardous material.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if handling the compound as a powder or if aerosols may be generated.To prevent inhalation of potentially harmful particles.
Foot Protection Closed-toe shoes. Disposable shoe covers should be worn in designated handling areas.To protect feet from spills.

III. Operational and Disposal Plans

A clear and structured workflow is essential for the safe handling and disposal of this compound.

Experimental Workflow for Handling this compound

G Figure 1: Experimental Workflow for Handling this compound A Preparation & Donning PPE B Prepare Work Area in a Designated Hood A->B C Retrieve this compound from Secure Storage B->C D Weighing and Preparation of Solutions C->D E Experimental Procedure D->E F Decontamination of Work Area and Equipment E->F I Secure Storage of this compound E->I If not all material is used G Segregation and Labeling of Waste F->G H Doffing PPE F->H J Proper Disposal of Waste G->J H->J

Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

Step-by-Step Handling Procedures

  • Preparation : Before handling this compound, ensure all necessary PPE is available and in good condition. Prepare the designated work area, preferably a chemical fume hood, by covering the surface with absorbent, plastic-backed paper.

  • Compound Handling :

    • When weighing the solid compound, do so in a ventilated enclosure to avoid inhalation of dust.

    • Use dedicated glassware and equipment.

    • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Decontamination : After the experiment, decontaminate all surfaces and equipment. A recommended procedure is to first wipe surfaces with a detergent solution, followed by water.[3]

  • Waste Disposal :

    • Solid Waste : All solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

    • Disposal Route : All this compound waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[4][5]

IV. Emergency Procedures: Spill Management

Prompt and correct response to a spill is critical to prevent exposure.

This compound Spill Response Plan

G Figure 2: this compound Spill Response Plan Start Spill Occurs A Evacuate Immediate Area Start->A B Alert Others and Secure the Area A->B C Don Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Clean the Spill Area D->E F Collect and Dispose of Contaminated Materials E->F G Decontaminate the Area F->G H Report the Incident G->H End Response Complete H->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tirucallane
Reactant of Route 2
Tirucallane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.